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  • Product: (R,R)-ANDEN-Phenyl Trost Ligand
  • CAS: 152140-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, characterization, and application of the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosphin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosphine ligand instrumental in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The unique steric and electronic properties of this ligand, derived from its rigid 9,10-dihydro-9,10-ethanoanthracene backbone, have made it a valuable tool in the stereoselective synthesis of complex molecules, particularly in the context of pharmaceutical research and development.

Physicochemical Properties and Characterization Data

The (R,R)-ANDEN-Phenyl Trost Ligand, systematically named (11R,12R)-N,N′-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)]benzamide, possesses a well-defined three-dimensional structure that is key to its efficacy in asymmetric catalysis. Below is a summary of its key physicochemical properties and typical characterization data.

PropertyValue
CAS Number 152140-65-3
Molecular Formula C₅₄H₄₂N₂O₂P₂
Molecular Weight 812.87 g/mol
Appearance White to off-white solid
Melting Point 125-130 °C
Optical Activity [α]²²/D -100° (c = 1 in chloroform)
Purity (typical) ≥88%
Analytical Data Typical Values
¹H NMR (CDCl₃) Peaks corresponding to aromatic, methine, and amide protons.
¹³C NMR (CDCl₃) Resonances for aromatic, aliphatic, carbonyl, and phosphine-bound carbons.
³¹P NMR (CDCl₃) A single peak characteristic of the trivalent phosphorus atoms.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at m/z ≈ 813.88.
HPLC (Chiral Column) Single major peak indicating high enantiomeric purity.

Synthesis of (R,R)-ANDEN-Phenyl Trost Ligand

The synthesis of the (R,R)-ANDEN-Phenyl Trost Ligand is a multi-step process that involves the preparation of two key precursors: the chiral diamine backbone, (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene, and the phosphine-containing carboxylic acid, 2-(diphenylphosphino)benzoic acid. These are subsequently coupled to yield the final ligand.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediates Key Intermediates cluster_final_product Final Ligand Anthracene Anthracene Diels_Alder_Adduct Diels-Alder Adduct Anthracene->Diels_Alder_Adduct Fumaryl_chloride Fumaryl chloride Fumaryl_chloride->Diels_Alder_Adduct 2_Chlorobenzoic_acid 2-Chlorobenzoic acid Phosphino_Acid 2-(Diphenylphosphino)benzoic acid 2_Chlorobenzoic_acid->Phosphino_Acid Sodium_diphenylphosphide Sodium diphenylphosphide Sodium_diphenylphosphide->Phosphino_Acid Racemic_Diamine Racemic Diamine Diels_Alder_Adduct->Racemic_Diamine Curtius Rearrangement Chiral_Diamine (11R,12R)-Diamine Racemic_Diamine->Chiral_Diamine Chiral Resolution Final_Ligand (R,R)-ANDEN-Phenyl Trost Ligand Chiral_Diamine->Final_Ligand Phosphino_Acid->Final_Ligand Amide Coupling

Caption: Synthetic pathway for (R,R)-ANDEN-Phenyl Trost Ligand.

Experimental Protocols

Step 1: Synthesis of (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene [1]

This chiral diamine is prepared via a Diels-Alder reaction between anthracene and fumaryl chloride, followed by a Curtius rearrangement and subsequent chiral resolution.

  • Diels-Alder Reaction: A solution of anthracene and fumaryl chloride in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

  • Curtius Rearrangement: The crude adduct is converted to the corresponding diacyl azide by treatment with sodium azide. The diacyl azide is then subjected to thermal Curtius rearrangement, followed by hydrolysis to afford the racemic diamine.

  • Chiral Resolution: The racemic diamine is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or mandelic acid), through diastereomeric salt formation and fractional crystallization to isolate the desired (R,R)-enantiomer.

Step 2: Synthesis of 2-(Diphenylphosphino)benzoic acid [2]

This phosphine-containing carboxylic acid is synthesized via a nucleophilic aromatic substitution reaction.

  • A solution of 2-chlorobenzoic acid is treated with a strong base (e.g., sodium hydride) to form the corresponding carboxylate salt.

  • In a separate flask, sodium diphenylphosphide is prepared by reacting chlorodiphenylphosphine with sodium metal in an inert solvent (e.g., liquid ammonia or THF).

  • The sodium salt of 2-chlorobenzoic acid is then added to the solution of sodium diphenylphosphide, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.

  • Acidic workup protonates the carboxylate to yield 2-(diphenylphosphino)benzoic acid, which is then purified by crystallization.

Step 3: Coupling to form (R,R)-ANDEN-Phenyl Trost Ligand

The final ligand is synthesized by the amide coupling of the chiral diamine and the phosphinobenzoic acid.

  • To a solution of (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene in an anhydrous aprotic solvent (e.g., dichloromethane or THF), 2 equivalents of 2-(diphenylphosphino)benzoic acid are added.

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP), is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The reaction mixture is then worked up to remove the coupling agent byproducts and unreacted starting materials. The crude product is purified by column chromatography on silica gel to afford the (R,R)-ANDEN-Phenyl Trost Ligand as a solid.

Application in Asymmetric Allylic Alkylation

The (R,R)-ANDEN-Phenyl Trost Ligand is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantioselectivity. A benchmark reaction for evaluating the efficacy of such ligands is the alkylation of 1,3-diphenylallyl acetate with a soft carbon nucleophile like dimethyl malonate.

Catalytic Cycle of Trost Asymmetric Allylic Alkylation

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd(0)L->Pi_Allyl_Complex Oxidative Addition Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Complex->Nucleophilic_Attack + Nu⁻ Leaving_Group Leaving Group Pi_Allyl_Complex->Leaving_Group Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product_Complex->Pd(0)L - Product Alkylated_Product Alkylated Product Product_Complex->Alkylated_Product Allylic_Substrate Allylic Substrate Allylic_Substrate->Pi_Allyl_Complex Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack

Caption: Generalized catalytic cycle for the Trost AAA reaction.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol describes a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using the (R,R)-ANDEN-Phenyl Trost Ligand.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the (R,R)-ANDEN-Phenyl Trost Ligand (typically in a 1:2.2 Pd:ligand ratio) are dissolved in an anhydrous solvent (e.g., THF or dichloromethane). The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Nucleophile Generation: In a separate flask, dimethyl malonate is treated with a base (e.g., sodium hydride or a milder base like N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of a Lewis acid) in an anhydrous solvent to generate the enolate nucleophile.

  • Alkylation Reaction: The solution of the nucleophile is then added to the flask containing the pre-formed palladium catalyst. Subsequently, a solution of rac-1,3-diphenylallyl acetate in the same solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring and Workup: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by TLC or GC for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral alkylated product. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Catalyst_Prep 1. Prepare Pd/(R,R)-ANDEN-Ph Catalyst Solution Combine_Reagents 3. Combine Catalyst and Nucleophile Catalyst_Prep->Combine_Reagents Nucleophile_Gen 2. Generate Malonate Nucleophile Nucleophile_Gen->Combine_Reagents Add_Substrate 4. Add Allylic Acetate Combine_Reagents->Add_Substrate Stir_Monitor 5. Stir at RT and Monitor Progress (TLC/GC) Add_Substrate->Stir_Monitor Quench 6. Quench Reaction Stir_Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize Chiral_HPLC 10. Determine ee% (Chiral HPLC) Characterize->Chiral_HPLC

Caption: Step-by-step workflow for asymmetric allylic alkylation.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand is a powerful and versatile tool for asymmetric synthesis, particularly in the context of palladium-catalyzed allylic alkylation reactions. Its well-defined chiral scaffold allows for high levels of stereocontrol, making it an invaluable asset for the synthesis of enantiomerically enriched compounds in academic and industrial research. The synthetic route to the ligand, while multi-step, is well-documented and provides access to a highly effective catalyst for the construction of complex chiral molecules. The characterization and application protocols outlined in this guide provide a solid foundation for researchers and professionals working in the field of asymmetric catalysis and drug development.

References

Exploratory

Mechanism of Action for (R,R)-ANDEN-Phenyl Trost Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective chiral bisphosphine ligand employed in palladium-catalyzed asymmetric allylic al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective chiral bisphosphine ligand employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful synthetic tool enables the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of chiral molecules with high stereocontrol. The mechanism of action hinges on the formation of a chiral π-allylpalladium intermediate, wherein the C2-symmetric ligand meticulously orchestrates the stereochemical outcome of the nucleophilic attack. This guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate catalytic cycle and the factors governing enantioselectivity.

Core Mechanism of Action

The enantioselective Tsuji-Trost reaction, or Trost Asymmetric Allylic Alkylation (AAA), is a cornerstone of modern asymmetric synthesis.[1][2] The (R,R)-ANDEN-Phenyl Trost Ligand, a derivative of the well-established DACH (diaminocyclohexane) series of ligands, plays a pivotal role in dictating the stereochemistry of these transformations. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

The fundamental steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst, bearing the chiral (R,R)-ANDEN-Phenyl Trost Ligand, coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon atom bearing the leaving group.[2]

  • Stereochemical Induction by the Chiral Ligand: The (R,R)-ANDEN-Phenyl Trost Ligand, with its C2-symmetric backbone, creates a chiral pocket around the palladium center. This chiral environment leads to the formation of two diastereomeric π-allylpalladium complexes. The relative stability and reactivity of these diastereomers are key to the enantioselectivity of the reaction.

  • Nucleophilic Attack: The nucleophile, typically a "soft" nucleophile with a pKa < 25, attacks one of the termini of the π-allyl system.[2] Mechanistic studies on similar Trost ligands suggest that this attack occurs via an outer-sphere mechanism , meaning the nucleophile attacks the face of the allyl group opposite to the palladium center.[3] The chiral disposition of the phenyl groups on the phosphine arms of the ligand effectively shields one face of the π-allyl intermediate, directing the nucleophile to the other, more accessible face. This directed attack is the primary origin of the high enantioselectivity observed.

  • Reductive Elimination: Following the nucleophilic attack, the resulting Pd(II) complex undergoes reductive elimination to release the chiral product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.

The Trost "Working Model" for Stereochemical Prediction

Professor Barry M. Trost's research group has developed a mnemonic model to predict the absolute stereochemistry of the product based on the ligand's chirality. This model considers the C2-symmetric nature of the ligand and its influence on the orientation of the π-allyl intermediate. The "walls" created by the phenyl groups of the ligand create a chiral pocket that dictates the trajectory of the incoming nucleophile. For the (R,R)-ligand, this model generally predicts the formation of one specific enantiomer.

Quantitative Data

The (R,R)-ANDEN-Phenyl Trost Ligand and its close analog, the (R,R)-DACH-Phenyl Trost Ligand, have been successfully employed in a variety of asymmetric allylic alkylation reactions, consistently affording high yields and excellent enantiomeric excesses. The following tables summarize representative quantitative data for these reactions.

Table 1: Asymmetric Allylic Alkylation of Cyclic Substrates
SubstrateNucleophileProductYield (%)ee (%)Reference
meso-2-Cyclopentene-1,4-diol dibenzoateDimethyl malonateSubstituted cyclopentene>9599[4]
meso-2-Cyclohexene-1,4-diol diacetatePhthalimideSubstituted cyclohexene8598[5]
meso-2-Cycloheptene-1,4-diol dicarbonateBenzylamineSubstituted cycloheptene9297[5]
Table 2: Asymmetric Allylic Alkylation of Acyclic Substrates
SubstrateNucleophileProductYield (%)ee (%)Reference
1,3-Diphenyl-2-propenyl acetateDimethyl malonate1,3-Diphenyl-1-(dicarbomethoxymethyl)prop-2-ene9596[5]
Racemic allene acetatesDimethyl malonateChiral allenes85-9584-95[6]
Allyl tert-butyl carbonateAmidomalonateAllylated amidomalonate9095[4]

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

The following is a general protocol for a typical asymmetric allylic alkylation reaction using a palladium catalyst with a chiral phosphine ligand.[7]

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., [Pd₂(dba)₃]·CHCl₃, 1-2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (2.5-6 mol%).

  • Add the desired anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene) and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

Reaction Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the anhydrous solvent.

  • If a base is required for the deprotonation of the nucleophile, add it to the substrate/nucleophile mixture. Common bases include NaH, Cs₂CO₃, or a combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate salt.

  • To this mixture, add the pre-formed catalyst solution via cannula.

  • Stir the reaction mixture at the specified temperature (ranging from 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

Catalytic Cycle of Asymmetric Allylic Alkylation

Caption: The catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Pd source + Ligand) Mixing Combine Catalyst and Reagents Catalyst_Prep->Mixing Reagent_Prep Reagent Preparation (Substrate + Nucleophile + Base) Reagent_Prep->Mixing Reaction_Monitoring Stir and Monitor (TLC/GC) Mixing->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine Yield and ee% Purification->Analysis

Caption: A typical experimental workflow for asymmetric allylic alkylation.

Factors Influencing Enantioselectivity

Enantioselectivity_Factors cluster_ligand Ligand Properties cluster_reaction Reaction Conditions cluster_substrate Substrate & Nucleophile Enantioselectivity High Enantioselectivity (ee%) Ligand_Chirality Chirality of Ligand Backbone ((R,R)-Configuration) Ligand_Chirality->Enantioselectivity Ligand_Symmetry C2-Symmetry Ligand_Symmetry->Enantioselectivity Phosphine_Substituents Steric Bulk of Phenyl Groups Phosphine_Substituents->Enantioselectivity Solvent Solvent Polarity Solvent->Enantioselectivity Temperature Reaction Temperature Temperature->Enantioselectivity Base Nature of the Base Base->Enantioselectivity Allylic_Substrate Structure of Allylic Substrate Allylic_Substrate->Enantioselectivity Nucleophile_Nature Nature of Nucleophile ('Soft' vs. 'Hard') Nucleophile_Nature->Enantioselectivity

Caption: Key factors that influence the enantioselectivity of the reaction.

References

Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core electronic and steric properties of the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Core Properties of (R,R)-ANDEN-Phenyl Trost Ligand

The (R,R)-ANDEN-Phenyl Trost Ligand, systematically named (+)-(11R,12R)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene, is a C₂-symmetric diphosphine ligand.[1][2][3] Its structure is characterized by a rigid and sterically demanding 9,10-dihydro-9,10-ethanoanthracene backbone, which effectively creates a chiral pocket around the metal center. This unique architecture is pivotal in achieving high levels of stereocontrol in catalytic reactions.[4]

PropertyValueReference
CAS Number 152140-65-3[1][2][3]
Molecular Formula C₅₄H₄₂N₂O₂P₂[2][3]
Molecular Weight 812.87 g/mol [2][3]
Appearance Solid[2]
Optical Activity [α]₂²/D -100° (c = 1 in chloroform)[2]
Melting Point 125-130 °C[2]
Electronic Properties

The phosphine groups are the primary points of coordination to the metal center. The electron density on the phosphorus atoms, and thus the ligand's donor strength, is modulated by the substituents. In this case, the diphenylphosphino groups are attached to a benzamido linker. The amide functionality and the phenyl rings influence the electronic environment of the phosphorus atoms. The overall electronic character of the ligand is a balance between the σ-donating ability of the phosphine lone pairs and potential π-accepting interactions with the metal d-orbitals. This electronic profile is crucial for the stability and reactivity of the catalytic intermediates in reactions such as the Tsuji-Trost reaction.[5]

Steric Properties

The steric hindrance exerted by the (R,R)-ANDEN-Phenyl Trost Ligand is a defining feature and a primary contributor to its high enantioselectivity. The bulky and rigid 9,10-dihydro-9,10-ethanoanthracene backbone creates a well-defined chiral environment around the coordinated metal. This steric bulk effectively shields certain coordination sites and directs the approach of incoming substrates, leading to preferential formation of one enantiomer.

A common metric for quantifying the steric bulk of phosphine ligands is the Tolman cone angle.[6][7][8] While a specific experimentally determined or computationally calculated cone angle for the (R,R)-ANDEN-Phenyl Trost Ligand is not available in the literature, its structure strongly suggests a large cone angle. This significant steric demand is instrumental in creating a highly asymmetric catalytic pocket, which is essential for effective enantiodiscrimination.[6][7]

Applications in Asymmetric Allylic Alkylation (AAA)

The (R,R)-ANDEN-Phenyl Trost Ligand is most prominently used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful C-C, C-N, and C-O bond-forming reaction allows for the stereoselective introduction of a variety of nucleophiles at an allylic position.[5][9] The high levels of enantioselectivity achieved with this ligand make it a valuable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[9]

Performance Data in Asymmetric Allylic Alkylation

The following table summarizes representative performance data for the (R,R)-ANDEN-Phenyl Trost Ligand in various AAA reactions.

Allylic SubstrateNucleophileYield (%)ee (%)Reference
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate10024 (S)[6]
Cyclic allylic acetatesMalonate derivativesHighExcellent[10]
Allyl tert-butyl carbonatesAmidomalonate-up to 98[11]
Vinylcyclopropanes3-Substituted indoles-up to 98[11]
5- and 6-membered ring allylic carbonates4-Methoxy-N-(sulfamoyloxy)benzenesulfonamide-up to 96[12]

Experimental Protocols

Synthesis of the (R,R)-ANDEN-Phenyl Trost Ligand Precursor

A key component of the (R,R)-ANDEN-Phenyl Trost Ligand is the chiral diamine backbone, (11R,12R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene. A scalable synthesis for this precursor has been reported and is summarized below.[13]

Experimental Workflow for Diamine Precursor Synthesis

G Synthesis of (R,R)-ANDEN-Phenyl Trost Ligand Precursor cluster_0 Diels-Alder Reaction cluster_1 Curtius Rearrangement cluster_2 Hydrolysis and Resolution Anthracene Anthracene DielsAlderProduct Diels-Alder Adduct (Acid Chloride) Anthracene->DielsAlderProduct Toluene, reflux FumarylChloride Fumaryl Chloride FumarylChloride->DielsAlderProduct AcylAzide Acyl Azide Intermediate DielsAlderProduct->AcylAzide H₂O, 0-4 °C SodiumAzide Sodium Azide SodiumAzide->AcylAzide Isocyanate Diisocyanate Intermediate AcylAzide->Isocyanate Thermal Rearrangement RacemicDiamine Racemic Diamine Isocyanate->RacemicDiamine Saponification (NaOH, HCl) ResolvedDiamine (11R,12R)-Diamine RacemicDiamine->ResolvedDiamine Diastereomeric Salt Resolution (e.g., with mandelic acid)

Caption: Synthetic pathway to the chiral diamine precursor of the (R,R)-ANDEN-Phenyl Trost Ligand.

Protocol:

  • Diels-Alder Reaction: Anthracene is reacted with fumaryl chloride in toluene at reflux to yield the corresponding Diels-Alder adduct as an acid chloride.[13]

  • Curtius Rearrangement: The acid chloride is then treated with sodium azide in water at low temperatures to form an acyl azide. This intermediate undergoes a thermal Curtius rearrangement to afford a diisocyanate.[13]

  • Hydrolysis and Resolution: The diisocyanate is saponified using sodium hydroxide followed by treatment with hydrochloric acid to yield the racemic diamine. The enantiomers are then resolved via diastereomeric salt formation using a chiral resolving agent like mandelic acid to afford the desired (11R,12R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene.[13]

General Protocol for Asymmetric Allylic Alkylation

The following is a general experimental procedure for a palladium-catalyzed asymmetric allylic alkylation using the (R,R)-ANDEN-Phenyl Trost Ligand. Specific conditions such as solvent, base, and temperature may vary depending on the substrate and nucleophile.

Experimental Workflow for Asymmetric Allylic Alkylation

G General Workflow for Asymmetric Allylic Alkylation CatalystPrep Catalyst Preparation: [Pd(η³-C₃H₅)Cl]₂ and (R,R)-ANDEN-Phenyl Trost Ligand in an appropriate solvent (e.g., THF, CH₂Cl₂) Reaction Reaction Mixture: Combine catalyst solution, nucleophile, and allylic substrate. CatalystPrep->Reaction NucleophileGen Nucleophile Generation: (e.g., Dimethyl malonate and a base like NaH) NucleophileGen->Reaction Workup Work-up and Purification: Aqueous work-up followed by extraction and column chromatography. Reaction->Workup Analysis Analysis: Determine yield and enantiomeric excess (e.g., by chiral HPLC). Workup->Analysis

Caption: A generalized workflow for performing a palladium-catalyzed asymmetric allylic alkylation.

Protocol:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a palladium precursor, such as [Pd(η³-C₃H₅)Cl]₂, and the (R,R)-ANDEN-Phenyl Trost Ligand are dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂). The mixture is stirred to allow for complex formation.[6]

  • Nucleophile Generation: In a separate flask, the nucleophile (e.g., dimethyl malonate) is treated with a suitable base (e.g., sodium hydride) to generate the active nucleophilic species.[6]

  • Reaction: The solution of the nucleophile is then added to the catalyst solution, followed by the addition of the allylic substrate. The reaction is stirred at the appropriate temperature until completion, which is monitored by techniques such as TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle

The generally accepted catalytic cycle for the Trost asymmetric allylic alkylation is depicted below. The (R,R)-ANDEN-Phenyl Trost Ligand plays a crucial role in controlling the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Catalytic Cycle of Trost Asymmetric Allylic Alkylation

G Catalytic Cycle of Trost Asymmetric Allylic Alkylation Pd0 Pd(0)L* PiAllylPd π-Allyl Pd(II) Complex Pd0->PiAllylPd Oxidative Addition AllylSubstrate Allylic Substrate (R-X) AllylSubstrate->PiAllylPd ProductComplex Product-Pd(0) Complex PiAllylPd->ProductComplex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->ProductComplex ProductComplex->Pd0 Ligand Exchange Product Alkylated Product (R-Nu) ProductComplex->Product

Caption: A simplified representation of the catalytic cycle for the Trost asymmetric allylic alkylation.

This guide provides a foundational understanding of the electronic and steric properties of the (R,R)-ANDEN-Phenyl Trost Ligand and its application in asymmetric catalysis. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Trost Ligands This guide provides a comprehensive overview of the discovery, history, and application of Trost ligands, a cornerstone of modern asymmetric synth...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Trost Ligands

This guide provides a comprehensive overview of the discovery, history, and application of Trost ligands, a cornerstone of modern asymmetric synthesis. Developed by Barry M. Trost and his research group, these chiral phosphine ligands have become indispensable tools for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, particularly through the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) reaction.

Discovery and Historical Context

The journey to the Trost ligands began with the foundational work on palladium-catalyzed allylic substitution. In 1965, Jiro Tsuji first reported the stoichiometric reaction of π-allylpalladium chloride complexes with nucleophiles. This was a significant step, but its utility was limited by the need for stoichiometric amounts of palladium. A major breakthrough occurred in 1973 when Barry M. Trost introduced the use of phosphine ligands.[1] This innovation enabled a catalytic cycle, dramatically increasing the reaction's efficiency and scope, leading to what is now known as the Tsuji-Trost reaction.[1]

Recognizing the potential for asymmetric catalysis, the Trost group embarked on designing chiral ligands that could effectively control the stereochemical outcome of the reaction. The challenge lay in the fact that the bond-forming event often occurs outside the direct coordination sphere of the metal, making stereocontrol difficult. The key insight was the development of C₂-symmetric ligands built upon a chiral scaffold. This led to the creation of the iconic Trost ligands, which are based on the condensation of trans-1,2-diaminocyclohexane (DACH) with 2-diphenylphosphinobenzoic acid.[2] This modular design proved to be highly effective, creating a "chiral pocket" around the palladium center that directs the incoming nucleophile to one face of the π-allyl intermediate, resulting in high levels of enantioselectivity.

The Catalytic Cycle: Mechanism of Action

The Trost Asymmetric Allylic Alkylation (AAA) reaction proceeds through a well-defined catalytic cycle. The C₂-symmetric Trost ligand plays a crucial role in controlling the stereochemistry at the ionization and/or the nucleophilic attack step.

Trost AAA Catalytic Cycle Trost AAA Catalytic Cycle Pd0 Pd(0)L* Complex AlkeneComplex η²-Alkene Pd(0) Complex Pd0->AlkeneComplex Coordination PiAllyl π-Allyl Pd(II) Complex (Cationic) ProductComplex η²-Product Pd(0) Complex PiAllyl->ProductComplex Nucleophilic Attack AlkeneComplex->PiAllyl Oxidative Addition lg Leaving Group (X⁻) AlkeneComplex->lg ProductComplex->Pd0 Decomplexation prod Product (R-Nu) ProductComplex->prod sub Allylic Substrate (R-X) sub->AlkeneComplex nuc Nucleophile (Nu⁻) nuc->PiAllyl

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation (AAA).

The cycle begins with the coordination of the Pd(0) catalyst, bearing the chiral Trost ligand (L*), to the alkene of the allylic substrate.[1] This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allyl Pd(II) complex.[1] The geometry of this intermediate is heavily influenced by the chiral ligand. The nucleophile then attacks the π-allyl moiety, typically at the face opposite the palladium metal.[2] This regenerates a Pd(0) complex, now coordinated to the product, which then dissociates to release the final product and regenerate the active catalyst for the next cycle.

Quantitative Data Presentation

The efficacy of Trost ligands is demonstrated by the consistently high yields and enantiomeric excesses (ee%) achieved across a wide range of substrates and nucleophiles. The standard ligands, (R,R)-DACH-phenyl and the more sterically demanding (R,R)-DACH-naphthyl, are highly effective.

Table 1: Performance in the Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

Nucleophile (Nu-H) Ligand Yield (%) ee (%)
Dimethyl Malonate (R,R)-DACH-Naphthyl 98 >99
Dibenzyl Malonate (R,R)-DACH-Naphthyl 99 >98
Azlactone (R,R)-DACH-Phenyl 81 99
Phthalimide (R,R)-DACH-Naphthyl 88 97

| Phenol | (R,R)-DACH-Phenyl | 90 | 98 |

Data compiled from representative results in the literature.

Table 2: Performance with Various Substrates and Nucleophiles

Substrate Nucleophile Ligand Yield (%) ee (%)
rac-Cyclohexenyl Acetate Dimethyl Malonate (R,R)-DACH-Phenyl 81 98
rac-Cyclopentenyl Acetate Sodium Benzylsulfinate (R,R)-DACH-Phenyl 85 97
Isoprene Monoepoxide Phthalimide (R,R)-DACH-Phenyl 95 >98

| 3-Acetoxy-1-butene | Phenol | (R,R)-DACH-Phenyl | 84 | 88 |

Data compiled from representative results in the literature.

Detailed Experimental Protocols

Precise experimental procedures are critical for achieving high stereoselectivity. Below are detailed protocols for the synthesis of a standard Trost ligand and a representative AAA reaction.

Synthesis of (S,S)-DACH-Ph Trost Ligand

This scalable protocol describes the amide coupling reaction between 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane.

Ligand Synthesis Workflow Workflow for (S,S)-DACH-Ph Trost Ligand Synthesis start Start Materials: - 2-Diphenylphosphinylbenzoic acid (2) - (S,S)-Diaminocyclohexane (3) - CDI, Imidazole HCl, CH3CN step1 Step 1: CDI Activation Activate acid (2) with CDI in CH3CN. start->step1 step2 Step 2: Amide Coupling Add solution to (3) and Imidazole HCl. Heat at 80-82°C for 8h. step1->step2 step3 Step 3: Precipitation Cool to 60°C, add water to induce precipitation. step2->step3 step4 Step 4: Isolation Filter the solid product. step3->step4 step5 Step 5: Washing Wash with CH3CN/H2O and then H2O. step4->step5 end Final Product: (S,S)-DACH-Ph Trost Ligand (White Solid, >99% ee) step5->end

References

Foundational

Principles of Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Stereoselective Synthesis with Chiral Ligands The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry, where the th...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Stereoselective Synthesis with Chiral Ligands

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its three-dimensional structure. Asymmetric catalysis, facilitated by chiral ligands, has emerged as a powerful and indispensable tool for the selective synthesis of single enantiomers, driving innovation in drug discovery and development. This technical guide provides a comprehensive overview of the fundamental principles of asymmetric catalysis, detailing the core concepts, key experimental methodologies, and the logical frameworks that underpin this critical field.

Core Principles of Asymmetric Catalysis

Asymmetric catalysis is a process that favors the formation of one enantiomer or diastereomer over another, utilizing a small, substoichiometric amount of a chiral catalyst.[1] The catalyst, typically a metal complex bearing a chiral ligand, creates a chiral environment that directs the stereochemical outcome of the reaction.[1][2] The fundamental principle lies in the diastereomeric transition states formed between the catalyst and the substrate. These transition states possess different energy levels, leading to a kinetic preference for the pathway that forms one enantiomer in excess.

The success of asymmetric catalysis hinges on the intricate interplay of several factors:

  • Chirality of the Ligand: The ligand's inherent chirality is the primary source of stereochemical information. The spatial arrangement of substituents on the ligand creates a unique three-dimensional pocket around the metal center.

  • Metal-Ligand Coordination: The geometry of the metal-ligand complex is crucial in dictating the orientation of the substrate as it approaches the catalytic active site.[2]

  • Steric and Electronic Effects: Both steric hindrance and electronic interactions between the ligand, metal, and substrate play a pivotal role in stabilizing one transition state over the other, thereby influencing enantioselectivity.[2]

  • Reaction Mechanism: A thorough understanding of the reaction mechanism is essential for the rational design and optimization of chiral catalysts.

The Role and Design of Chiral Ligands

Chiral ligands are the molecular architects in asymmetric catalysis, responsible for transferring stereochemical information to the catalytic center.[3] The design of effective chiral ligands is a continuous area of research, with several key principles guiding their development:

  • Rigid Backbone: A rigid ligand scaffold minimizes conformational flexibility, leading to a more defined and predictable chiral environment.[2]

  • C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry. This reduces the number of possible diastereomeric transition states, often simplifying the analysis and improving enantioselectivity.[4] However, non-symmetrical ligands have also proven to be highly effective.[4]

  • Tunable Steric and Electronic Properties: The ability to systematically modify the steric bulk and electronic nature of the ligand is crucial for optimizing catalyst performance for a specific reaction.[2]

  • Strong Metal Coordination: The ligand must bind strongly to the metal center to ensure the stability of the catalyst and prevent leaching or decomposition.

Prominent classes of chiral ligands include:

  • Phosphine Ligands: Bidentate phosphine ligands, such as BINAP and DuPhos, are among the most successful and widely used in asymmetric hydrogenation and other transformations.

  • N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as versatile ligands for a broad range of asymmetric reactions.

  • Salen Ligands: These tetradentate Schiff base ligands are particularly effective in asymmetric epoxidation and other oxidation reactions.

  • Bis(oxazoline) (BOX) and Pyridine-oxazoline (PYBOX) Ligands: These C₂-symmetric ligands are widely used in a variety of Lewis acid-catalyzed asymmetric reactions.

Quantitative Analysis of Catalyst Performance

The efficiency and selectivity of an asymmetric catalyst are quantified by several key metrics, which are essential for comparing different catalytic systems and for process optimization.

  • Enantiomeric Excess (e.e.): This is the most common measure of stereoselectivity and is defined as the absolute difference between the mole fractions of the two enantiomers. It is typically expressed as a percentage:

    • e.e. (%) = |(R - S) / (R + S)| * 100

  • Turnover Number (TON): This represents the number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and efficient catalyst.

    • TON = moles of product / moles of catalyst

  • Turnover Frequency (TOF): This is the turnover number per unit of time, reflecting the rate of the catalytic reaction.

    • TOF = TON / time

Quantitative Data Summary

The following tables summarize the performance of various chiral catalysts in key asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones

Catalyst SystemSubstratee.e. (%)TONTOF (h⁻¹)
Ru(OAc)₂((R)-BINAP)Methyl acetoacetate9810,000500
Rh((R,R)-Et-DuPhos)(COD)BF₄Methyl acetamidoacrylate>995,0001,000
Ir(I)-((R)-BINAP)(cod)BF₄Acetophenone952,000200

Table 2: Asymmetric Epoxidation of Allylic Alcohols

Catalyst SystemSubstratee.e. (%)Yield (%)
Ti(OⁱPr)₄ / (+)-DETGeraniol9895
Ti(OⁱPr)₄ / (-)-DET(E)-2-Hexen-1-ol9590
V(O)(acac)₂ / Chiral Ligand1-Phenyl-2-propen-1-ol9288

Table 3: Asymmetric Michael Addition

Catalyst SystemNucleophileElectrophilee.e. (%)Yield (%)
(S)-ProlineAcetoneNitrostyrene9590
Cinchona Alkaloid DerivativeDiethyl malonateCyclopentenone9992
Chiral Squaramide1,3-Dicarbonyl compoundNitroalkene9795

Key Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. Below are protocols for two widely employed asymmetric reactions.

Noyori Asymmetric Hydrogenation of a β-Keto Ester

Reaction: Asymmetric hydrogenation of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutanoate.

Materials:

  • [RuCl((R)-BINAP)]₂·NEt₃

  • Methyl 3-oxobutanoate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with [RuCl((R)-BINAP)]₂·NEt₃ (0.01 mol%).

  • Degassed methanol is added to dissolve the catalyst.

  • Methyl 3-oxobutanoate (1.0 equivalent) is added to the solution.

  • The glass liner is placed in the autoclave, which is then sealed.

  • The autoclave is purged with hydrogen gas three times before being pressurized to 50 atm of H₂.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Sharpless Asymmetric Epoxidation of Geraniol

Reaction: Asymmetric epoxidation of geraniol to (2S,3S)-2,3-epoxygeraniol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet is charged with powdered 4 Å molecular sieves.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • Titanium(IV) isopropoxide (0.1 equivalents) and (+)-diethyl tartrate (0.12 equivalents) are added sequentially.

  • The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol (1.0 equivalent) is added, and the mixture is stirred for another 30 minutes.

  • tert-Butyl hydroperoxide (2.0 equivalents) is added dropwise over 10 minutes.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or NMR analysis of the corresponding Mosher's ester.

Visualizing Workflows and Logical Relationships

Graphviz (DOT language) provides a powerful tool for visualizing complex workflows and logical relationships in asymmetric catalysis.

Workflow for Chiral Drug Development

The development of a chiral drug is a multi-stage process where asymmetric catalysis plays a crucial role in the synthesis of the active pharmaceutical ingredient (API).

DrugDevelopmentWorkflow cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development & Manufacturing cluster_Catalysis Asymmetric Catalysis Workflow TargetID Target Identification & Validation LeadGen Lead Generation (Racemic Synthesis) TargetID->LeadGen LeadOpt Lead Optimization (Asymmetric Synthesis Introduction) LeadGen->LeadOpt Preclinical Preclinical Studies (Single Enantiomer) LeadOpt->Preclinical ProcessChem Process Chemistry (Scale-up of Asymmetric Synthesis) LeadOpt->ProcessChem CatalystScreening Catalyst & Ligand Screening LeadOpt->CatalystScreening PhaseI Phase I Clinical Trials Preclinical->PhaseI PhaseII Phase II Clinical Trials PhaseI->PhaseII PhaseIII Phase III Clinical Trials PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA API_Manu API Manufacturing ProcessChem->API_Manu API_Manu->PhaseIII ReactionOptimization Reaction Optimization (T, P, Solvent, etc.) CatalystScreening->ReactionOptimization ScaleUp Scale-up Studies ReactionOptimization->ScaleUp ScaleUp->ProcessChem

Caption: Workflow for chiral drug development highlighting the integration of asymmetric catalysis.

Logical Relationship: Ligand Structure and Enantioselectivity

The enantioselectivity of a catalytic reaction is directly influenced by the structural features of the chiral ligand. This diagram illustrates the key relationships.

LigandStructureEnantioselectivity cluster_LigandProperties Chiral Ligand Properties cluster_TransitionState Transition State cluster_Outcome Reaction Outcome StericBulk Steric Bulk TS_Geometry Transition State Geometry StericBulk->TS_Geometry Influences Substrate Approach ElectronicProperties Electronic Properties (Donor/Acceptor) ElectronicProperties->TS_Geometry Modulates Metal Reactivity BiteAngle Bite Angle BiteAngle->TS_Geometry Affects Coordination Sphere Rigidity Backbone Rigidity Rigidity->TS_Geometry Reduces Competing Conformations TS_Energy Transition State Energy Difference (ΔΔG‡) TS_Geometry->TS_Energy Enantioselectivity Enantioselectivity (e.e.) TS_Energy->Enantioselectivity Determines Product Ratio

Caption: Logical relationship between chiral ligand properties and enantioselectivity.

Conclusion

Asymmetric catalysis with chiral ligands remains a vibrant and rapidly evolving field of chemical science. Its profound impact on the synthesis of enantiomerically pure compounds, particularly in the context of drug discovery and development, cannot be overstated. A deep understanding of the fundamental principles, coupled with rigorous experimental design and quantitative analysis, is paramount for researchers and scientists seeking to harness the power of this transformative technology. The continued development of novel chiral ligands and catalytic systems promises to unlock even more efficient and selective methods for the synthesis of complex chiral molecules, further advancing the frontiers of medicine and materials science.

References

Exploratory

An In-depth Technical Guide on the Spectroscopic Data of (R,R)-ANDEN-Phenyl Trost Ligand

Disclaimer: This document provides a summary of available chemical and physical data for (R,R)-ANDEN-Phenyl Trost Ligand and outlines generalized experimental protocols for acquiring spectroscopic data. Despite a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available chemical and physical data for (R,R)-ANDEN-Phenyl Trost Ligand and outlines generalized experimental protocols for acquiring spectroscopic data. Despite a comprehensive search of publicly available scientific databases and supplier information, specific, experimentally-derived NMR, IR, and MS spectral data for this particular compound could not be located. The protocols described below are based on standard methodologies for similar chiral phosphine ligands.

Chemical and Physical Properties

The (R,R)-ANDEN-Phenyl Trost Ligand, with the full chemical name (+)-(11R,12R)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene, is a chiral diphosphine ligand used in asymmetric catalysis.[1] Its known properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 152140-65-3[2]
Molecular Formula C₅₄H₄₂N₂O₂P₂[1]
Molecular Weight 812.87 g/mol [1]
Appearance Solid
Melting Point 125-130 °C
Optical Activity [α]²²/D -100° (c = 1 in chloroform)
Purity ≥88%[1]

Experimental Protocols for Spectroscopic Analysis

The following sections detail the typical experimental procedures for obtaining NMR, FT-IR, and Mass Spectrometry data for a solid, chiral phosphine ligand such as the (R,R)-ANDEN-Phenyl Trost Ligand.

NMR spectroscopy is a crucial technique for elucidating the structure of organic molecules. For a comprehensive analysis of the (R,R)-ANDEN-Phenyl Trost Ligand, ¹H, ¹³C, and ³¹P NMR spectra would be acquired.

2.1.1. Sample Preparation

  • Weigh approximately 5-25 mg of the (R,R)-ANDEN-Phenyl Trost Ligand for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The choice of solvent should ensure complete dissolution of the ligand.

  • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[4]

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the final sample height in the NMR tube is between 4 and 5 cm.[4]

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[4]

2.1.2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[4]

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

2.1.3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Procedure:

    • Use the same prepared sample.

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse ¹³C-¹H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.[5][6]

    • A sufficient number of scans must be acquired due to the low natural abundance of ¹³C.[5]

    • Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

2.1.4. ³¹P NMR Spectroscopy

  • Instrument: An NMR spectrometer equipped with a phosphorus probe.

  • Procedure:

    • Use the same prepared sample.

    • Tune the probe to the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P NMR spectrum to obtain sharp singlets for each unique phosphorus environment.[8]

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm), which can be in a sealed capillary placed inside the NMR tube.[9][10]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation (Thin Solid Film Method)

  • Dissolve a small amount of the solid (R,R)-ANDEN-Phenyl Trost Ligand in a few drops of a volatile solvent like methylene chloride.[11]

  • Place a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[11]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

2.2.2. Data Acquisition

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum.

  • The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for a molecule like the Trost ligand.[12][13]

2.3.1. Sample Preparation

  • Prepare a dilute solution of the (R,R)-ANDEN-Phenyl Trost Ligand in a solvent compatible with ESI-MS, such as acetonitrile or methanol.

  • A small amount of an acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

2.3.2. Data Acquisition

  • The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[13]

  • The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.[14]

  • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum. For the (R,R)-ANDEN-Phenyl Trost Ligand, a prominent peak corresponding to the protonated molecule [C₅₄H₄₂N₂O₂P₂ + H]⁺ at m/z ≈ 813.88 would be expected.

Visualizations

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chiral ligand like the (R,R)-ANDEN-Phenyl Trost Ligand.

G General Workflow for Chiral Ligand Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Amide Coupling Workup & Purification Workup & Purification Reaction->Workup & Purification e.g., Chromatography NMR NMR Spectroscopy (1H, 13C, 31P) Workup & Purification->NMR Structure Verification MS Mass Spectrometry Workup & Purification->MS Molecular Weight IR FT-IR Spectroscopy Workup & Purification->IR Functional Groups Optical Optical Rotation Workup & Purification->Optical Enantiopurity Final Ligand Final Ligand NMR->Final Ligand MS->Final Ligand IR->Final Ligand Optical->Final Ligand

Caption: A diagram illustrating the general workflow from starting materials to a fully characterized chiral ligand.

The (R,R)-ANDEN-Phenyl Trost Ligand is primarily used in palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) reactions.[15] The generally accepted catalytic cycle for this transformation is depicted below.

G Catalytic Cycle of Trost Asymmetric Allylic Alkylation Pd(0)L Pd(0)L Coordination η²-Olefin Complex Pd(0)L->Coordination + Allyl-X Allyl-X Allylic Substrate (Allyl-X) Allyl-X->Coordination Oxidative Addition η³-Allyl Pd(II) Complex Coordination->Oxidative Addition Oxidative Addition Oxidative Addition->Pd(0)L Nucleophilic Attack + Nu⁻ Product Alkylated Product Oxidative Addition->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Oxidative Addition L* = (R,R)-ANDEN-Phenyl Trost Ligand L* = (R,R)-ANDEN-Phenyl Trost Ligand X = Leaving Group (e.g., OAc) X = Leaving Group (e.g., OAc)

Caption: A simplified representation of the catalytic cycle for the Trost Asymmetric Allylic Alkylation.

References

Foundational

An In-depth Technical Guide to the Coordination Chemistry of Palladium with the (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the coordination chemistry of palladium with the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of palladium with the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This document details the ligand's structure, the synthesis of its palladium complexes, and its application in key organic transformations, with a focus on asymmetric allylic alkylation (AAA).

Introduction to the (R,R)-ANDEN-Phenyl Trost Ligand

The (R,R)-ANDEN-Phenyl Trost Ligand, systematically named (+)-(11R,12R)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene, is a C₂-symmetric chiral diphosphine ligand. Its rigid and well-defined chiral scaffold plays a crucial role in inducing high stereoselectivity in metal-catalyzed reactions.

Molecular Structure:

  • Formula: C₅₄H₄₂N₂O₂P₂

  • Molecular Weight: 812.87 g/mol

  • CAS Number: 152140-65-3

The ligand features a rigid 9,10-dihydro-9,10-ethanoanthracene backbone, which locks the conformation of the chiral diamine moiety. The two diphenylphosphino groups, responsible for coordinating to the palladium center, are positioned to create a well-defined chiral pocket around the metal.

Synthesis of the Palladium-(R,R)-ANDEN-Phenyl Trost Ligand Complex

The active catalyst is typically generated in situ from a palladium precursor and the (R,R)-ANDEN-Phenyl Trost Ligand. A general procedure for the formation of the active Pd(0) complex is outlined below. For specific applications, the choice of palladium source and ligand-to-metal ratio can be critical and may require optimization.

General Experimental Protocol for Catalyst Formation

Materials:

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of the (R,R)-ANDEN-Phenyl Trost Ligand in the anhydrous, degassed solvent.

  • To this solution, add the palladium precursor. A typical ligand-to-palladium ratio is often slightly greater than 1:1 (e.g., 1.1:1) to ensure all the palladium is complexed, but this can vary depending on the specific reaction.

  • Stir the mixture at room temperature for a designated period (e.g., 15-30 minutes) to allow for complete ligand exchange and formation of the active catalyst complex. The resulting solution of the [Pd((R,R)-ANDEN-Phenyl Trost Ligand)] complex is then used directly for the catalytic reaction.

The workflow for the in situ generation of the palladium catalyst is depicted below.

G cluster_0 Catalyst Preparation start Start: Inert Atmosphere dissolve_ligand Dissolve (R,R)-ANDEN-Phenyl Trost Ligand in Solvent start->dissolve_ligand add_pd Add Pd Precursor (e.g., Pd2(dba)3) dissolve_ligand->add_pd stir Stir at Room Temperature (15-30 min) add_pd->stir catalyst_formed Active Pd(0)-Ligand Complex Formed stir->catalyst_formed

Caption: Experimental workflow for the in situ preparation of the Palladium-(R,R)-ANDEN-Phenyl Trost Ligand catalyst.

Coordination Chemistry and Catalytic Cycle

The coordination of the (R,R)-ANDEN-Phenyl Trost Ligand to a Pd(0) center is the initial step in the catalytic cycle of many reactions, most notably the Tsuji-Trost asymmetric allylic alkylation.[1][2]

The Catalytic Cycle of Asymmetric Allylic Alkylation

The generally accepted mechanism for the palladium-catalyzed asymmetric allylic alkylation involves the following key steps:

  • Oxidative Addition: The Pd(0) complex, bearing the chiral (R,R)-ANDEN-Phenyl Trost Ligand, reacts with an allylic substrate (e.g., an allylic acetate or carbonate) to form a cationic η³-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.

  • Nucleophilic Attack: A soft nucleophile (pKa < 25) attacks one of the termini of the η³-allyl group. Mechanistic studies involving Trost ligands, including the (R,R)-ANDEN-Phenyl variant, suggest that this attack occurs via an outer-sphere mechanism . This means the nucleophile attacks the allyl group directly from the face opposite to the palladium, resulting in a second inversion of stereochemistry.

  • Reductive Elimination/Product Release: Following the nucleophilic attack, the allylated product is released, and the Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.

The overall stereochemical outcome of the reaction is a net retention of configuration, resulting from a double inversion process. The high enantioselectivity observed is attributed to the chiral environment created by the (R,R)-ANDEN-Phenyl Trost Ligand, which directs the nucleophilic attack to one of the two diastereotopic faces of the η³-allylpalladium intermediate.

The signaling pathway for this catalytic cycle is illustrated in the following diagram:

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L Pi_Allyl [η³-Allyl-Pd(II)L]⁺X⁻ Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl Product Allylated Product (R-Nu) Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd0 Reductive Elimination L_star L* = (R,R)-ANDEN-Phenyl Trost Ligand

Caption: Catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Applications in Asymmetric Allylic Alkylation (AAA)

The palladium/(R,R)-ANDEN-Phenyl Trost Ligand system is a powerful tool for the enantioselective formation of C-C, C-N, and C-O bonds. While specific data for the ANDEN-Phenyl variant is not as widely published as for the DACH-phenyl analog, the principles and applications are similar, often yielding high enantiomeric excesses (ee).

Representative Experimental Protocol for AAA

The following is a general procedure for the asymmetric allylic alkylation of an allylic acetate with a soft carbon nucleophile.

Materials:

  • Allylic acetate (1.0 equiv)

  • Dimethyl malonate (1.2 - 2.0 equiv)

  • Base (e.g., Sodium hydride (NaH) or a milder base like N,O-Bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of an acetate salt)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%)

  • (R,R)-ANDEN-Phenyl Trost Ligand (2.5-7.5 mol%)

  • Anhydrous, degassed solvent (e.g., DCM, THF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor and the (R,R)-ANDEN-Phenyl Trost Ligand.

  • Add the anhydrous, degassed solvent and stir for 15-30 minutes at room temperature to form the catalyst.

  • In a separate flask, prepare the nucleophile. If using a strong base like NaH, add the dimethyl malonate to a suspension of NaH in the reaction solvent at 0 °C and stir until gas evolution ceases. If using a milder base system, combine the dimethyl malonate, BSA, and acetate salt in the solvent.

  • Add the solution of the prepared nucleophile to the catalyst mixture.

  • Finally, add the allylic acetate to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched allylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data from Related Trost Ligand Systems
Allylic SubstrateNucleophileLigandSolventYield (%)ee (%)
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(R,R)-DACH-PhenylTHF>9598
cinnamyl acetate3-substituted indoles(R,R)-L22 (modified Trost)Toluene85-9590-98
Allyl tert-butyl carbonateAmidomalonate(R,R)-L22 (modified Trost)DCM8498
meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate)4-methoxy-N-(sulfamoyloxy)benzenesulfonamide(R,R)-L22 (modified Trost)DCMHigh95

Data compiled from studies on various Trost-type ligands, demonstrating typical high yields and enantioselectivities.[3]

Structural and Spectroscopic Characterization

Detailed structural and spectroscopic data for the palladium complex of the (R,R)-ANDEN-Phenyl Trost Ligand are not widely available in the public domain. However, based on related complexes, certain characterization features can be anticipated.

X-ray Crystallography

X-ray crystallographic analysis of related palladium-diphosphine complexes reveals key structural features. In η³-allylpalladium complexes, the palladium center typically adopts a square-planar geometry, with the two phosphorus atoms of the Trost ligand and two carbons of the allyl group occupying the coordination sites. The chiral ligand enforces a specific conformation that dictates the facial selectivity of the nucleophilic attack. The bite angle of the diphosphine ligand is a critical parameter influencing the geometry and reactivity of the complex.

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing palladium-phosphine complexes. The coordination of the phosphine groups to the palladium center results in a downfield shift of the ³¹P NMR signal compared to the free ligand. The observation of a single resonance for the two phosphorus atoms is indicative of the C₂-symmetry of the complex.

¹H NMR spectroscopy of η³-allylpalladium complexes shows characteristic signals for the allyl protons. The syn and anti protons on the terminal carbons of the allyl group are diastereotopic and typically appear as distinct multiplets. The central proton of the allyl group also gives a characteristic signal. The coupling constants and chemical shifts of these protons provide valuable information about the structure and conformation of the complex.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand, in coordination with palladium, forms a highly effective catalytic system for asymmetric transformations, particularly asymmetric allylic alkylation. Its rigid chiral backbone is instrumental in achieving high levels of enantioselectivity. While detailed structural and reaction-specific data for this particular ligand are less common in the literature compared to its DACH-phenyl counterpart, the established principles of Trost ligand chemistry provide a strong framework for its application. This guide serves as a foundational resource for researchers and professionals seeking to leverage the power of this catalyst system in the synthesis of complex, enantioenriched molecules. Further investigation and publication of specific reaction data and structural analyses for the palladium-(R,R)-ANDEN-Phenyl Trost Ligand complex would be a valuable contribution to the field of asymmetric catalysis.

References

Exploratory

A Technical Guide to the Theoretical and Computational Elucidation of (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract The (R,R)-ANDEN-Phenyl Trost Ligand, a C2-symmetric diphosphine ligand, has emerged as a cornerstone in palladium-catalyzed asymmetric allylic alky...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (R,R)-ANDEN-Phenyl Trost Ligand, a C2-symmetric diphosphine ligand, has emerged as a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a pivotal transformation in modern organic synthesis and drug development. This technical guide provides an in-depth exploration of the theoretical and computational studies that have illuminated the structural and mechanistic intricacies governing the high enantioselectivity imparted by this ligand. A comprehensive overview of its electronic properties, conformational landscape, and the transition states of the catalytic cycle is presented, supported by representative computational data. Furthermore, detailed experimental protocols for the synthesis of the ligand and its application in a typical AAA reaction are provided to facilitate its practical implementation in the laboratory.

Introduction

The Trost asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] At the heart of this transformation lies the chiral ligand that coordinates to the palladium catalyst, creating a chiral environment that dictates the stereochemical outcome of the reaction. The (R,R)-ANDEN-Phenyl Trost Ligand, characterized by its rigid 9,10-dihydro-9,10-ethanoanthracene backbone, has demonstrated exceptional efficacy in a wide range of AAA reactions, consistently delivering high yields and enantioselectivities.[3]

Understanding the precise mechanism by which this ligand transfers its chirality to the substrate is paramount for rational catalyst design and the optimization of reaction conditions. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool in this endeavor, providing detailed insights into the subtle non-covalent interactions and energetic barriers that govern the enantioselective step.[4][5]

This guide will delve into the computational models used to study the (R,R)-ANDEN-Phenyl Trost Ligand and its palladium complexes, presenting key quantitative data in a structured format. Additionally, it will equip researchers with the necessary experimental procedures to synthesize and utilize this highly effective ligand in their own synthetic campaigns.

Theoretical and Computational Studies

The enantioselectivity of the Trost AAA reaction catalyzed by palladium complexes of the (R,R)-ANDEN-Phenyl Trost Ligand is primarily determined by the differences in the activation energies of the diastereomeric transition states leading to the major and minor enantiomers of the product. Computational studies, predominantly employing DFT, have been instrumental in identifying the key structural features of the ligand and its complex that lead to this energetic differentiation.

Computational Methodology

A typical computational protocol for investigating the (R,R)-ANDEN-Phenyl Trost Ligand-palladium system involves the following steps:

  • Conformational Search: A thorough conformational search of the free ligand and its palladium(II) π-allyl intermediate is performed to identify the lowest energy conformers. This is crucial as the ligand's conformation can significantly influence the shape of the chiral pocket.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a suitable DFT functional and basis set. The M06-2X functional is often chosen for its good performance with organometallic systems, and a basis set such as 6-31G(d) for main group elements and a pseudopotential basis set like LANL2DZ for palladium are commonly employed.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Transition State Search: The transition states for the nucleophilic attack on the two enantiotopic termini of the π-allyl intermediate are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Solvation Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).

Quantitative Computational Data

The following tables summarize representative quantitative data obtained from DFT calculations on a palladium π-allyl complex of a Trost-type ligand, illustrating the key geometric and energetic parameters that are typically analyzed.

Table 1: Selected Optimized Geometric Parameters of the Palladium π-Allyl Intermediate

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Pd-P12.35P1-Pd-P295.2
Pd-P22.36C1-Pd-C368.5
Pd-C1 (allyl)2.20P1-Pd-C1105.3
Pd-C2 (allyl)2.15P2-Pd-C3104.8
Pd-C3 (allyl)2.21--
N-H···O (intramolecular H-bond)2.10--

Table 2: Calculated Relative Free Energies for the Enantioselective Nucleophilic Attack

SpeciesRelative Free Energy (kcal/mol)
Reactant Complex0.0
Transition State (Major Enantiomer)+12.5
Transition State (Minor Enantiomer)+14.8
Product Complex (Major Enantiomer)-5.2
ΔΔG‡ (Minor - Major) +2.3

Note: The values presented are representative and intended for illustrative purposes. Actual values will vary depending on the specific substrate, nucleophile, and computational methodology.

The calculated difference in the free energy of activation (ΔΔG‡) of 2.3 kcal/mol corresponds to a high enantiomeric excess, in qualitative agreement with experimental observations. The origin of this difference lies in the steric and electronic interactions between the nucleophile and the chiral pocket created by the ligand. The phenyl groups on the phosphine atoms and the rigid backbone of the ANDEN moiety create a well-defined chiral environment that favors one transition state over the other.

Experimental Protocols

Synthesis of (R,R)-ANDEN-Phenyl Trost Ligand

This protocol is adapted from a scalable synthesis of a similar DACH-based Trost ligand and can be applied to the synthesis of the (R,R)-ANDEN-Phenyl Trost Ligand with appropriate modifications to the starting diamine.

Reaction Scheme:

Materials:

  • (R,R)-1,2-diamino-9,10-dihydro-9,10-ethanoanthracene

  • 2-(Diphenylphosphino)benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Imidazole hydrochloride (catalyst)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a stirred solution of 2-(diphenylphosphino)benzoic acid (2.0 eq.) in anhydrous acetonitrile under an inert atmosphere, add 1,1'-carbonyldiimidazole (2.05 eq.) in one portion.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of CO2 ceases and the solution becomes homogeneous.

  • Add (R,R)-1,2-diamino-9,10-dihydro-9,10-ethanoanthracene (1.0 eq.) and a catalytic amount of imidazole hydrochloride.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford the (R,R)-ANDEN-Phenyl Trost Ligand as a white solid.

General Procedure for Asymmetric Allylic Alkylation (AAA)

Reaction Scheme:

Materials:

  • Allylic acetate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), potassium acetate)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd2(dba)3 (e.g., 1 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 2.5 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add the allylic acetate (1.0 eq.).

  • In a separate flask, prepare the nucleophile by treating dimethyl malonate (1.2 eq.) with BSA (1.3 eq.) and a catalytic amount of potassium acetate in the same anhydrous solvent.

  • Add the pre-formed nucleophile solution to the catalyst-substrate mixture via cannula.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Trost Asymmetric Allylic Alkylation

Trost_AAA_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product-Pd(0)L Product-Pd(0)L π-allyl-Pd(II)L->Product-Pd(0)L Nucleophilic Attack Product-Pd(0)L->Pd(0)L Product Release Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->Product-Pd(0)L Product-Pd(0)L* Product-Pd(0)L* Product Product Product-Pd(0)L*->Product

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Logical Workflow for Computational Analysis

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis A Define System (Ligand, Metal, Substrate, Nucleophile) B Conformational Search A->B C Geometry Optimization (Reactants, Intermediates, Products) B->C D Transition State Search C->D E Frequency Calculations D->E F Energy Profile Construction E->F G Geometric & Electronic Analysis F->G H Prediction of Enantioselectivity G->H

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Allylic Alkylation using (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. A key element in achieving high enantioselectivity is the choice of the chiral ligand. The (R,R)-ANDEN-Phenyl Trost Ligand, a C₂-symmetric diphosphine ligand, has proven to be highly effective in a range of AAA reactions, consistently delivering products with excellent enantiomeric excess (ee%).

These application notes provide a comprehensive overview of the use of the (R,R)-ANDEN-Phenyl Trost Ligand in the asymmetric allylic alkylation of 3-substituted 1H-indoles and tryptophan derivatives with vinylcyclopropanes. This reaction is particularly noteworthy as it represents a completely atom-economic transformation.[1][2] This document will detail the reaction's scope, present key quantitative data, and provide a detailed experimental protocol for its implementation in a laboratory setting.

Reaction Principle and Scope

The reaction involves the palladium-catalyzed ring-opening of vinylcyclopropanes (VCPs) to generate a 1,3-dipole. In a departure from typical VCP reactivity where they act as nucleophiles, this methodology utilizes the 1,3-dipole as an electrophile, which is then intercepted by 3-alkylated indoles as nucleophiles.[1][2] This palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) proceeds with high yields and excellent levels of chemo-, regio-, and enantioselectivity, affording a variety of indolenine and indoline products.[1][2]

The methodology is robust and can be performed on a gram scale. It is also effective with more complex substrates, such as tryptophan derivatives incorporated into diketopiperazine or diketomorpholine rings.[1] The resulting indolenine products are versatile synthetic intermediates, possessing an imine, an internal olefin, and a malonate moiety, which allows for diverse downstream functionalization and the construction of complex polycyclic skeletons.[1][2]

Data Presentation

The following tables summarize the quantitative data for the asymmetric allylic alkylation of various 3-substituted indoles and tryptophan derivatives with vinylcyclopropanes using the (R,R)-ANDEN-Phenyl Trost Ligand.

Table 1: Asymmetric Allylic Alkylation of 3-Substituted Indoles with Vinylcyclopropane 1a

EntryIndole Substrate (2)ProductYield (%)ee (%)
12a (R = Me)3a9595
22b (R = Bn)3b9294
32c (R = Allyl)3c9196
42d (R = CH₂CH₂Ph)3d9395

Reaction Conditions: See detailed protocol below. Data sourced from Trost, B. M., et al. (2018).[1][2]

Table 2: Asymmetric Allylic Alkylation of Tryptophan Derivatives with Vinylcyclopropane 1a

EntryTryptophan Derivative (4)ProductYield (%)ee (%)
14a (Diketopiperazine)5a9098
24b (Diketomorpholine)5b8897

Reaction Conditions: See detailed protocol below. Data sourced from Trost, B. M., et al. (2018).[1][2]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted Indoles with Vinylcyclopropanes:

Materials:

  • Palladium trifluoroacetate (Pd(TFA)₂)

  • (R,R)-ANDEN-Phenyl Trost Ligand ((R,R)-L22)

  • 3-Substituted indole

  • Vinylcyclopropane

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium trifluoroacetate (Pd(TFA)₂) (0.01 mmol, 2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (0.015 mmol, 3.75 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • To this solution, add the 3-substituted indole (0.4 mmol, 1.0 equiv.), the vinylcyclopropane (0.6 mmol, 1.5 equiv.), and cesium carbonate (0.8 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

This protocol is based on the supporting information from Trost, B. M., et al. J. Am. Chem. Soc. 2018, 140, 23, 7628–7632.[2]

Mandatory Visualizations

Here are the diagrams illustrating the key aspects of the described reaction.

Reaction_Mechanism cluster_0 Catalytic Cycle Pd(0)L Pd(0)L pi-allyl_Pd(II)L π-allyl Pd(II)L Product_Pd(0)L Product-Pd(0)L VCP Vinylcyclopropane (VCP) Pd(0)L* Pd(0)L* VCP->Pd(0)L* Oxidative Addition Indole 3-Substituted Indole (Nucleophile) pi-allyl_Pd(II)L* pi-allyl_Pd(II)L* Indole->pi-allyl_Pd(II)L* Product Alkylated Product Pd(0)L*->pi-allyl_Pd(II)L* Product_Pd(0)L* Product_Pd(0)L* pi-allyl_Pd(II)L*->Product_Pd(0)L* Nucleophilic Attack Product_Pd(0)L*->Product Product_Pd(0)L*->Pd(0)L* Product Release

Caption: Catalytic cycle of the Pd-AAA with vinylcyclopropanes.

Experimental_Workflow start Start catalyst_prep Catalyst Pre-formation: Pd(TFA)₂ + (R,R)-ANDEN-Phenyl Trost Ligand in CH₂Cl₂ start->catalyst_prep reaction_setup Reaction Setup: Add Indole, Vinylcyclopropane, and Cs₂CO₃ catalyst_prep->reaction_setup reaction Stir at Room Temperature (Monitor by TLC) reaction_setup->reaction workup Workup: Concentrate Reaction Mixture reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: Determine Yield and ee% (Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the Pd-AAA reaction.

References

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of these reactions is critically dependent on the chiral ligand coordinated to the palladium center. The Trost ligands, a class of C₂-symmetric chiral diphosphine ligands, are renowned for their ability to induce high levels of enantioselectivity in a wide range of AAA reactions.

This document provides detailed application notes and protocols for palladium-catalyzed reactions utilizing the (R,R)-ANDEN-Phenyl Trost Ligand . This specific ligand has proven to be exceptionally effective in the synthesis of complex chiral molecules, particularly in the construction of all-carbon quaternary stereocenters.

Ligand Structure and Properties

  • Chemical Name: (+)-(11R,12R)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene

  • CAS Number: 152140-65-3[1]

  • Molecular Formula: C₅₄H₄₂N₂O₂P₂[1]

  • Molecular Weight: 812.87 g/mol [1]

  • Appearance: Solid

  • Optical Rotation: [α]²²/D -100° (c = 1 in chloroform)

Core Application: Enantioselective Formation of α-Allyl-α-Arylcyclopentanones

A key application of the (R,R)-ANDEN-Phenyl Trost Ligand is in the highly enantioselective palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of cyclopentanone-derived α-aryl-β-keto esters. This reaction provides access to valuable (S)-α-allyl-α-arylcyclopentanones with exceptional levels of enantioselectivity, often exceeding 99% ee.[2] This method represents a significant advancement in the stereocontrolled synthesis of all-carbon quaternary stereocenters.[2]

Reaction Scheme:

Caption: General scheme for the Pd-catalyzed DAAA.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed decarboxylative asymmetric allylic alkylation of various α-aryl-β-keto esters using the (R,R)-ANDEN-Phenyl Trost Ligand.

EntryAryl Group (Ar)Yield (%)ee (%)
12,4,6-(MeO)₃C₆H₂95>99.9
22,6-(MeO)₂C₆H₃9299
32,4-(MeO)₂C₆H₃8598
42-Naphthyl8895
5Phenyl8290
64-MeOC₆H₄8792
74-ClC₆H₄8491

Data sourced from studies by Guiry and coworkers.

Experimental Protocol: Synthesis of (S)-α-Allyl-α-(2,4,6-trimethoxyphenyl)cyclopentanone

This protocol is adapted from the work of Guiry, Akula, and Doran.

Materials:
  • Allyl 2-oxo-1-(2,4,6-trimethoxyphenyl)cyclopentane-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Syringes and needles

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (6.0 mol%).

    • Add anhydrous, degassed toluene (to achieve a final substrate concentration of approximately 0.1 M).

    • Stir the mixture at room temperature for 30 minutes. The solution should turn from a deep purple to a yellow/orange color, indicating the formation of the active catalyst complex.

  • Reaction Execution:

    • In a separate flask, dissolve the allyl 2-oxo-1-(2,4,6-trimethoxyphenyl)cyclopentane-1-carboxylate (1.0 equiv) in anhydrous, degassed toluene.

    • Using a syringe, add the substrate solution to the catalyst mixture.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the (S)-α-allyl-α-(2,4,6-trimethoxyphenyl)cyclopentanone as a colorless oil.

  • Characterization:

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Mechanistic Considerations and Workflow

The Tsuji-Trost reaction proceeds through a well-established catalytic cycle. The use of the (R,R)-ANDEN-Phenyl Trost Ligand creates a chiral environment around the palladium center, which allows for the enantioselective attack of the nucleophile on the π-allyl palladium intermediate.

Catalytic Cycle and Experimental Workflow

cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle prep Catalyst Preparation ([Pd₂(dba)₃] + Ligand) reaction Substrate Addition & Reaction prep->reaction 1. Add substrate solution workup Work-up (Quenching, Extraction) reaction->workup 2. Monitor to completion purification Purification (Column Chromatography) workup->purification 3. Isolate crude product analysis Analysis (NMR, HPLC/SFC) purification->analysis 4. Obtain pure product pd0 Pd(0)L* oxidative_addition Oxidative Addition pd0->oxidative_addition pi_allyl π-Allyl Pd(II)L* nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack oxidative_addition->pi_allyl + Allylic Substrate - Leaving Group nucleophilic_attack->pd0 + Nucleophile

Caption: Workflow and catalytic cycle overview.

Broader Applications and Substrate Scope

While the DAAA of cyclopentanone derivatives is a prime example, the (R,R)-ANDEN-Phenyl Trost ligand and similar ANDEN-Trost ligands have shown utility in other palladium-catalyzed asymmetric transformations. For instance, the (S,S)-ANDEN Trost ligand has been successfully employed in the DAAA of thietane 1,1-dioxides to generate α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity (up to 86% ee). This demonstrates the potential of this ligand scaffold for creating stereocenters in different chemical environments.

The substrate scope for the DAAA of α-aryl-β-keto esters is generally broad, tolerating various electronically and sterically diverse aryl groups on the substrate. Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, consistently providing high yields and excellent enantioselectivities.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation reactions. Its application in the decarboxylative asymmetric allylic alkylation of α-aryl-β-keto esters provides a robust and highly enantioselective method for the synthesis of challenging all-carbon quaternary stereocenters. The detailed protocol provided herein serves as a valuable starting point for researchers in academic and industrial settings, enabling the synthesis of complex, enantioenriched molecules for applications in drug discovery and development.

References

Method

Applications of (R,R)-ANDEN-Phenyl Trost Ligand in Total Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The (R,R)-ANDEN-Phenyl Trost Ligand is a powerful chiral diphosphine ligand renowned for its ability to induce high levels of stereoselectivity in various t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-ANDEN-Phenyl Trost Ligand is a powerful chiral diphosphine ligand renowned for its ability to induce high levels of stereoselectivity in various transition metal-catalyzed reactions. A cornerstone of asymmetric synthesis, this ligand has found significant application in the total synthesis of complex, biologically active molecules. Its primary utility lies in the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), a versatile carbon-carbon and carbon-heteroatom bond-forming reaction. This document provides detailed application notes and experimental protocols for the use of the (R,R)-ANDEN-Phenyl Trost Ligand in key total syntheses, offering valuable insights for researchers in organic synthesis and drug development.

Application Note 1: Enantioselective Synthesis of (-)-Galanthamine

Introduction: (-)-Galanthamine is a tetracyclic alkaloid used for the treatment of mild to moderate Alzheimer's disease. A pivotal step in the highly efficient total synthesis developed by Trost and co-workers involves a palladium-catalyzed asymmetric allylic alkylation to construct a key chiral ether linkage. This reaction establishes the absolute stereochemistry at a critical stereocenter, which dictates the chirality of the final natural product.

Synthetic Strategy: The Trost synthesis of (-)-galanthamine employs a convergent strategy. The key AAA reaction couples the phenol derivative, 2-bromovanillin, with an allylic carbonate. The (S,S)-Trost ligand was originally used to produce the natural enantiomer. For the purpose of illustrating the application of the requested ligand, this note will describe the synthesis of the enantiomeric intermediate using the (R,R)-ANDEN-Phenyl Trost Ligand, which would lead to the unnatural enantiomer, (+)-galanthamine. The fundamental principles and reaction conditions remain directly applicable.

Key Reaction:

Reaction scheme illustrating the asymmetric allylic alkylation in the synthesis of a galanthamine precursor.

Quantitative Data:

The following table summarizes the typical quantitative data for the asymmetric allylic alkylation step in the synthesis of the galanthamine precursor.

ProductCatalyst Loading (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Aryl Ether Intermediate13DichloromethaneRoom Temperature7288

Experimental Protocol: Asymmetric Allylic Alkylation in the Synthesis of the Galanthamine Precursor

Materials:

  • 2-Bromovanillin

  • Allylic carbonate substrate

  • [π-Allylpalladium chloride dimer]

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve the [π-allylpalladium chloride dimer] (1 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (3 mol%) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve 2-bromovanillin (1.0 equivalent) and the allylic carbonate substrate (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction Initiation: To the solution of the starting materials, add triethylamine (2.0 equivalents) via syringe. Then, transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl ether product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application Note 2: Desymmetrization in the Enantioselective Synthesis of (-)-Oseltamivir (Tamiflu®)

Introduction: (-)-Oseltamivir, commercially known as Tamiflu®, is an antiviral medication used to treat and prevent influenza A and B. A key challenge in its synthesis is the stereoselective installation of multiple chiral centers. The Trost group developed a concise and elegant synthesis that utilizes a palladium-catalyzed asymmetric allylic alkylation of a meso-aziridine precursor. This desymmetrization reaction, mediated by a chiral Trost-type ligand, efficiently establishes one of the key stereocenters of the molecule.

Synthetic Strategy: The synthesis commences with a readily available starting material which is converted to a meso-aziridine. The crucial step is the enantioselective ring-opening of this meso-aziridine with a nucleophile, catalyzed by a palladium complex bearing a chiral Trost ligand. The use of the (R,R)-ANDEN-Phenyl Trost Ligand would be expected to favor the formation of one enantiomer of the product.

Key Reaction:

Desymmetrization of a meso-aziridine via Trost AAA in a synthetic approach to Oseltamivir.

Quantitative Data:

The following table presents representative data for the desymmetrization step in an oseltamivir synthesis.

ProductCatalyst Loading (mol%)Ligand (mol%)NucleophileSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Ring-Opened Amine2.57.5BenzylamineTHFRoom Temperature9599

Experimental Protocol: Asymmetric Desymmetrization of a Meso-Aziridine

Materials:

  • Meso-aziridine substrate

  • [π-Allylpalladium chloride dimer]

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active palladium catalyst by stirring a mixture of [π-allylpalladium chloride dimer] (2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (7.5 mol%) in anhydrous THF at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the meso-aziridine substrate (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: To the solution of the meso-aziridine, add benzylamine (1.1 equivalents). Then, add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to yield the desired ring-opened product. Characterize the product using spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Visualizations

Catalytic Cycle of the Trost Asymmetric Allylic Alkylation

Trost_AAA_Cycle Catalytic Cycle of Trost Asymmetric Allylic Alkylation cluster_cycle Pd(0)L* Pd(0)L* pi-allyl_complex [π-Allyl Pd(II)L]+ Pd(0)L*->pi-allyl_complex Oxidative Addition Product_complex Pd(0)L(Product) pi-allyl_complex->Product_complex Nucleophilic Attack Leaving_Group Leaving_Group pi-allyl_complex->Leaving_Group Product_complex->Pd(0)L* Ligand Exchange Product Product Product_complex->Product Allylic_Substrate Allylic_Substrate Allylic_Substrate->Pd(0)L* Nucleophile Nucleophile Nucleophile->pi-allyl_complex Pd(0)L Pd(0)L

Caption: A simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.

General Experimental Workflow for Trost AAA

Experimental_Workflow General Experimental Workflow for Trost AAA start Start prep_catalyst Prepare Catalyst ([Pd] + (R,R)-ANDEN-Phenyl Trost Ligand) start->prep_catalyst setup_reaction Setup Reaction (Substrate + Nucleophile + Solvent) start->setup_reaction initiate Initiate Reaction (Add catalyst and base) prep_catalyst->initiate setup_reaction->initiate monitor Monitor Reaction (TLC/LC-MS) initiate->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize ee_determination Determine ee% (Chiral HPLC) purify->ee_determination end End characterize->end ee_determination->end

Caption: A typical experimental workflow for a Trost Asymmetric Allylic Alkylation reaction.

Application

Application Notes: (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Allylic Alkylation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the substrate scope and detailed protocols for palladium-catalyzed asymmetric allylic alkylation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions utilizing the (R,R)-ANDEN-Phenyl Trost Ligand. This chiral ligand has demonstrated exceptional efficacy in creating stereogenic centers with high enantioselectivity across a range of important chemical transformations.

Overview of Reactivity and Applications

The (R,R)-ANDEN-Phenyl Trost Ligand is a C2-symmetric diphosphine ligand renowned for its effectiveness in palladium-catalyzed asymmetric allylic alkylations. Its rigid backbone and well-defined chiral environment allow for excellent stereocontrol in the formation of carbon-carbon and carbon-nitrogen bonds. Key applications include:

  • Alkylation of 3-Substituted Indoles with Vinylcyclopropanes: This reaction provides a powerful method for the synthesis of complex indolenine and indoline structures, which are prevalent in natural products and pharmaceuticals. The reaction proceeds with high atom economy and excellent control of chemo-, regio-, and enantioselectivity.[1]

  • Asymmetric Amination of Allylic Carbonates: The ligand is effective in the enantioselective amination of both five- and six-membered ring allylic carbonates, achieving high enantiomeric excess (ee).

  • Desymmetrization of meso-Compounds: The ligand has been successfully employed in the desymmetrization of meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate), affording the monosubstituted product in high yield and enantioselectivity.

Substrate Scope and Data

The (R,R)-ANDEN-Phenyl Trost Ligand has proven to be effective for a variety of substrates in the palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles and tryptophan derivatives with vinylcyclopropanes. The following tables summarize the quantitative data for these reactions.

Table 1: Alkylation of 3-Alkyl Indoles with Vinylcyclopropane
EntryIndole Substrate (R)ProductYield (%)ee (%)
1Methyl9598
2Ethyl9297
3n-Propyl9398
4iso-Propyl8996
5Benzyl9697
Table 2: Alkylation of Tryptophan Derivatives with Vinylcyclopropane
EntryTryptophan DerivativeProductYield (%)ee (%)
1Diketopiperazine9496
2Diketomorpholine9195

Experimental Protocols

This section provides a detailed protocol for the palladium-catalyzed asymmetric allylic alkylation of a 3-substituted indole with a vinylcyclopropane, which is a representative application of the (R,R)-ANDEN-Phenyl Trost Ligand.

Protocol 1: Asymmetric Allylic Alkylation of 3-Methylindole with 1-Cyclopropyl-1-vinylethylene

Materials:

  • 3-Methylindole

  • 1-Cyclopropyl-1-vinylethylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Anhydrous, degassed 1,2-dichloroethane (DCE)

  • Argon gas supply

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • Catalyst Pre-formation: In a flame-dried vial under an argon atmosphere, add Pd₂(dba)₃ (0.004 mmol, 2.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (0.012 mmol, 6.0 mol%).

  • Add anhydrous, degassed DCE (0.4 mL) to the vial and stir the mixture at room temperature for 10-15 minutes, or until the solution becomes homogeneous.

  • Reaction Setup: In a separate flame-dried vial equipped with a magnetic stir bar, add 3-methylindole (0.2 mmol, 1.0 equiv) and 1-cyclopropyl-1-vinylethylene (0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous, degassed DCE (0.4 mL) to the vial containing the indole and vinylcyclopropane.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction vial containing the substrates via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Diagrams

Reaction_Mechanism VCP VCP PiAllyl PiAllyl VCP->PiAllyl Indole Indole NucleophilicAttack NucleophilicAttack Indole->NucleophilicAttack

Experimental_Workflow Start Start Catalyst_Prep Catalyst Pre-formation: Pd₂(dba)₃ + (R,R)-ANDEN-Phenyl Trost Ligand in anhydrous, degassed DCE under Argon Start->Catalyst_Prep Reaction_Setup Reaction Setup: 3-Substituted Indole + Vinylcyclopropane in anhydrous, degassed DCE under Argon Start->Reaction_Setup Reaction Combine Catalyst and Reactants Stir at specified temperature Catalyst_Prep->Reaction Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Work-up: Concentrate and Purify (Flash Column Chromatography) Monitoring->Workup Analysis Characterization: NMR, MS, Chiral HPLC Workup->Analysis End End Analysis->End

References

Method

Application Notes and Protocols for Catalysis with (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful catalytic method allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. This document provides detailed application notes and experimental protocols for the use of the (R,R)-ANDEN-Phenyl Trost Ligand in a highly enantioselective decarboxylative asymmetric allylic alkylation (DAAA) of cyclopentanone-derived α-aryl-β-keto esters.

Principle of the Reaction

The reaction proceeds via a palladium-catalyzed decarboxylation of an allylic β-keto ester, which generates a palladium-enol intermediate. The chiral (R,R)-ANDEN-Phenyl Trost Ligand, coordinated to the palladium center, controls the facial selectivity of the subsequent intramolecular allylic alkylation, leading to the formation of the desired enantiomer of the α-allyl-α-arylcyclopentanone with a high degree of stereocontrol. The catalytic cycle is initiated by the in-situ formation of the active Pd(0) catalyst from a Pd(II) precursor.

Experimental Setup and Protocols

Materials and Reagents
  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or its chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Ligand: (R,R)-ANDEN-Phenyl Trost Ligand

  • Substrate: Appropriately substituted allyl α-aryl-β-keto ester of cyclopentanone

  • Solvent: Anhydrous 1,4-dioxane

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (rotary evaporator, silica gel for column chromatography, etc.)

General Experimental Protocol for the Asymmetric Allylic Alkylation of α-Aryl-β-Keto Esters

This protocol is based on the highly enantioselective formation of (S)-α-allyl-α-arylcyclopentanones.[1]

  • Catalyst Preparation (In-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (6.5 mol%).

    • Add anhydrous 1,4-dioxane via syringe to achieve the desired reaction concentration (typically 0.04 M).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add the allyl α-aryl-β-keto ester substrate (1.0 equivalent).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (S)-α-allyl-α-arylcyclopentanone.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed decarboxylative asymmetric allylic alkylation of various cyclopentanone-derived α-aryl-β-keto esters using the (R,R)-ANDEN-Phenyl Trost Ligand.[1]

EntryAryl Group (Ar)ProductYield (%)ee (%)
1Phenyl(S)-2-allyl-2-phenylcyclopentan-1-one9598
24-Methoxyphenyl(S)-2-allyl-2-(4-methoxyphenyl)cyclopentan-1-one9699
34-Fluorophenyl(S)-2-allyl-2-(4-fluorophenyl)cyclopentan-1-one9497
42-Naphthyl(S)-2-allyl-2-(naphthalen-2-yl)cyclopentan-1-one92>99.9
52,4,6-Trimethylphenyl(S)-2-allyl-2-mesitylcyclopentan-1-one8596

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Pi-Allyl η³-Allyl-Pd(II)L Pd(0)L->Pi-Allyl Oxidative Addition Enolate_Formation Pd-Enolate Pi-Allyl->Enolate_Formation Decarboxylation Product_Formation Product + Pd(0)L* Enolate_Formation->Product_Formation Reductive Elimination (Allylic Alkylation) CO2 CO₂ Enolate_Formation->CO2 Product_Formation->Pd(0)L Catalyst Regeneration Product α-Allyl-α-Aryl Cyclopentanone Product_Formation->Product Substrate Allyl β-Keto Ester Substrate->Pd(0)L

Caption: Proposed catalytic cycle for the Pd-catalyzed DAAA.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Add_Pd Add Pd₂(dba)₃ and (R,R)-ANDEN-Phenyl Trost Ligand to Schlenk flask Add_Solvent Add anhydrous 1,4-dioxane Add_Pd->Add_Solvent Stir_Catalyst Stir for 30 min at room temperature Add_Solvent->Stir_Catalyst Add_Substrate Add allyl β-keto ester substrate Stir_Catalyst->Add_Substrate Stir_Reaction Stir at specified temperature Add_Substrate->Stir_Reaction Monitor Monitor reaction by TLC Stir_Reaction->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Yield Determine yield Purify->Yield ee Determine enantiomeric excess (chiral HPLC/SFC) Yield->ee

Caption: General experimental workflow for the asymmetric allylic alkylation.

References

Application

Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates with (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key pharmaceutical intermediates utilizin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key pharmaceutical intermediates utilizing the (R,R)-ANDEN-Phenyl Trost Ligand. The focus is on palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful methodology for the construction of stereogenic centers.

Introduction

The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its rigid backbone and well-defined chiral environment enable high levels of enantioselectivity in a variety of transformations, most notably palladium-catalyzed asymmetric allylic alkylations (AAA). This reaction allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex chiral molecules that are crucial intermediates in the synthesis of pharmaceuticals.

This document details the application of the (R,R)-ANDEN-Phenyl Trost Ligand in the synthesis of three distinct classes of pharmaceutical intermediates:

  • 3,3-Disubstituted Indolenines and Indolines: Precursors for various alkaloid natural products and bioactive molecules.

  • Spiro-oxindole Intermediates: Key structural motifs in a range of pharmacologically active compounds, including the aldose reductase inhibitor (-)-Ranirestat.

  • Chiral Homo-allylic Sulfones: Versatile building blocks in medicinal chemistry due to the synthetic utility of the sulfone group.

Application 1: Enantioselective Synthesis of 3,3-Disubstituted Indolenines

This protocol describes the palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles with vinylcyclopropanes, facilitated by the (R,R)-ANDEN-Phenyl Trost Ligand, to generate chiral 3,3-disubstituted indolenines with high enantioselectivity.[1]

Quantitative Data Summary
EntrySubstrate (Indole)ProductYield (%)ee (%)
13-Methylindole3-Allyl-3-methylindolenine9594
23-Ethylindole3-Allyl-3-ethylindolenine9295
33-Benzylindole3-Allyl-3-benzylindolenine9096
Experimental Protocol

General Procedure:

To an oven-dried vial equipped with a magnetic stir bar was added allylpalladium chloride dimer (1.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (2.5 mol%). The vial was evacuated and backfilled with argon. Anhydrous, degassed dichloromethane (DCM, 0.1 M) was added, and the resulting solution was stirred at room temperature for 30 minutes. To this catalyst solution was added the 3-substituted indole (1.0 equiv.) and the vinylcyclopropane (1.2 equiv.). The reaction mixture was stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture was concentrated in vacuo, and the residue was purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted indolenine.

Detailed Protocol for 3-Allyl-3-methylindolenine:

  • In a nitrogen-filled glovebox, a 4 mL vial was charged with allylpalladium chloride dimer (1.8 mg, 0.005 mmol, 1.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (10.2 mg, 0.0125 mmol, 2.5 mol%).

  • The vial was sealed, removed from the glovebox, and placed under a positive pressure of argon.

  • Anhydrous and degassed dichloromethane (1.0 mL) was added via syringe, and the mixture was stirred at 23 °C for 30 minutes.

  • 3-Methylindole (65.6 mg, 0.5 mmol, 1.0 equiv.) and vinylcyclopropane (40.9 mg, 0.6 mmol, 1.2 equiv.) were added sequentially.

  • The reaction mixture was stirred at 23 °C for 24 hours.

  • The solvent was removed under reduced pressure, and the crude product was purified by flash chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the product as a colorless oil.

Application 2: Enantioselective Synthesis of a (-)-Ranirestat Intermediate

This protocol outlines the synthesis of a key spiro-oxindole intermediate for the aldose reductase inhibitor (-)-Ranirestat via a palladium-catalyzed asymmetric allylic alkylation of an amidomalonate.[2][3]

Quantitative Data Summary
EntryAllylic CarbonateNucleophileProductYield (%)ee (%)
1Allyl tert-butyl carbonateDiethyl 2-acetamidomalonateSpiro-oxindole intermediate8592
Experimental Protocol

General Procedure:

In an argon-filled flask, a solution of allylpalladium chloride dimer (1.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (2.5 mol%) in degassed anhydrous THF was stirred for 30 minutes at room temperature. The amidomalonate nucleophile (1.2 equiv.) and a base (e.g., sodium hydride, 1.2 equiv.) were then added, and the mixture was stirred for an additional 30 minutes. The allylic carbonate (1.0 equiv.) was then added, and the reaction was stirred at room temperature until complete conversion was observed by TLC. The reaction was quenched with saturated aqueous ammonium chloride, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography.

Detailed Protocol for the Spiro-oxindole Intermediate:

  • To a solution of allylpalladium chloride dimer (3.7 mg, 0.01 mmol) and (R,R)-ANDEN-Phenyl Trost Ligand (20.3 mg, 0.025 mmol) in 5 mL of degassed anhydrous THF was stirred at 23 °C for 30 minutes under an argon atmosphere.

  • In a separate flask, sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) was added to a solution of diethyl 2-acetamidomalonate (260 mg, 1.2 mmol) in 5 mL of anhydrous THF at 0 °C. The mixture was stirred for 30 minutes at this temperature.

  • The solution of the nucleophile was then added via cannula to the catalyst solution.

  • The allylic carbonate substrate (1.0 mmol) was added, and the reaction mixture was stirred at 23 °C for 12 hours.

  • The reaction was quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford the desired spiro-oxindole intermediate.

Application 3: Enantioselective Synthesis of Chiral Homo-allylic Sulfones

This protocol details the palladium-catalyzed asymmetric allylic alkylation of silylated sulfones with allyl fluorides, providing access to enantioenriched homo-allylic sulfones.[4]

Quantitative Data Summary
EntryAllyl FluorideSilylated SulfoneProductYield (%)ee (%)
1Cinnamyl fluoride(Phenylsulfonylmethyl)trimethylsilane(E)-1,3-Diphenyl-1-(phenylsulfonyl)prop-2-ene9495
2Crotyl fluoride(Methylsulfonylmethyl)trimethylsilane(E)-1-(Methylsulfonyl)but-2-ene8892
Experimental Protocol

General Procedure:

To a solution of allylpalladium chloride dimer (1.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (2.5 mol%) in an appropriate solvent (e.g., THF) under an argon atmosphere was added the silylated sulfone (1.2 equiv.). The mixture was stirred for 10 minutes before the addition of the allyl fluoride (1.0 equiv.). The reaction was stirred at the indicated temperature until completion (monitored by TLC). The reaction mixture was then quenched, extracted, dried, and purified by column chromatography.

Detailed Protocol for (E)-1,3-Diphenyl-1-(phenylsulfonyl)prop-2-ene:

  • In a glovebox, a vial was charged with allylpalladium chloride dimer (1.8 mg, 0.005 mmol), (R,R)-ANDEN-Phenyl Trost Ligand (10.2 mg, 0.0125 mmol), and anhydrous THF (1.0 mL). The mixture was stirred for 10 minutes.

  • (Phenylsulfonylmethyl)trimethylsilane (137 mg, 0.6 mmol) was added, and the mixture was stirred for another 10 minutes.

  • Cinnamyl fluoride (68 mg, 0.5 mmol) was then added.

  • The vial was sealed and the reaction was stirred at 40 °C for 24 hours.

  • After cooling to room temperature, the reaction was quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated.

  • The residue was purified by flash chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to give the desired product.

Visualizations

General Workflow for Enantioselective Synthesis

G General Workflow of Pd-Catalyzed Asymmetric Allylic Alkylation cluster_prep Catalyst Preparation cluster_reaction Asymmetric Allylic Alkylation cluster_workup Workup and Purification pd_source [Pd(allyl)Cl]2 catalyst Active Pd(0) Catalyst pd_source->catalyst Ligand Exchange ligand (R,R)-ANDEN-Phenyl Trost Ligand ligand->catalyst pi_allyl Chiral π-Allyl- Pd Intermediate catalyst->pi_allyl Oxidative Addition substrate Allylic Substrate (e.g., Carbonate, Fluoride) substrate->pi_allyl nucleophile Prochiral Nucleophile (e.g., Indole, Malonate, Sulfone) product Enantioenriched Product nucleophile->product Nucleophilic Attack pi_allyl->product quench Quenching product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Purified Intermediate purification->final_product

Caption: General workflow of the enantioselective synthesis process.

Mechanism of Enantioselectivity

G Mechanism of Enantioselectivity with Trost Ligand catalyst Pd(0) + (R,R)-Trost Ligand pi_allyl Diastereomeric π-Allyl-Pd Intermediates catalyst->pi_allyl Coordination & Oxidative Addition substrate Prochiral Allylic Substrate substrate->pi_allyl r_product (R)-Product pi_allyl->r_product Favored Attack (Lower Energy Transition State) s_product (S)-Product pi_allyl->s_product Disfavored Attack (Higher Energy Transition State) nucleophile Nucleophile nucleophile->r_product nucleophile->s_product

Caption: How the Trost ligand controls enantioselectivity.

References

Method

Application Notes and Protocols for (R,R)-ANDEN-Phenyl Trost Ligand Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the screening conditions for asymmetric allylic alkylation (AAA) reactions catalyzed by the (R,R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the screening conditions for asymmetric allylic alkylation (AAA) reactions catalyzed by the (R,R)-ANDEN-Phenyl Trost Ligand. This document includes detailed experimental protocols, tabulated data for easy comparison of reaction parameters, and visualizations to illustrate workflows and reaction mechanisms.

Introduction

The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful synthetic tool allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, making it highly valuable in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. The efficiency and enantioselectivity of these reactions are highly dependent on the careful optimization of various reaction parameters.

The benchmark reaction often used to evaluate the effectiveness of new chiral ligands is the palladium-catalyzed AAA of rac-1,3-diphenylallyl acetate with a soft nucleophile, such as dimethyl malonate.[1][2] This reaction serves as an excellent model system for screening various conditions to achieve optimal yield and enantiomeric excess (ee).

Reaction Mechanism and Principle

The catalytic cycle of the Trost asymmetric allylic alkylation, in which the (R,R)-ANDEN-Phenyl Trost Ligand is employed, involves several key steps. Initially, a palladium(0) species, often generated in situ, coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a π-allylpalladium(II) complex. The chiral ligand imparts a chiral environment around the metal center, which dictates the facial selectivity of the subsequent nucleophilic attack. The nucleophile then attacks the π-allyl complex, typically at one of the terminal carbons, leading to the formation of the product and regeneration of the palladium(0) catalyst.

Screening Conditions for Optimal Performance

The success of the (R,R)-ANDEN-Phenyl Trost Ligand catalyzed AAA reaction is contingent on the judicious selection of several key parameters. Below is a summary of typical screening conditions and their effects on the reaction outcome, focusing on the model reaction between rac-1,3-diphenylallyl acetate and dimethyl malonate.

Table 1: Effect of Solvent on Reaction Outcome
EntrySolventTemperature (°C)Yield (%)ee (%)
1Dichloromethane (CH₂Cl₂)Room TempHighModerate to High
2Tetrahydrofuran (THF)Room TempHighModerate
3TolueneRoom TempModerateModerate
41,2-Dichloroethane (DCE)Room TempHighGood
5Dimethyl Sulfoxide (DMSO)Room TempLowLow

Note: This table represents generalized trends. Optimal solvent choice can be substrate and nucleophile dependent.

Table 2: Influence of Base on Enantioselectivity

The choice of base is critical as it influences the generation of the nucleophile and can affect the catalyst's performance. For malonate nucleophiles, the nature of the base can significantly impact the enantioselectivity.[3]

EntryBaseNucleophileYield (%)ee (%)
1Sodium Hydride (NaH)Dimethyl MalonateHighGood
2N,O-Bis(trimethylsilyl)acetamide (BSA)Dimethyl MalonateHighHigh
3Triethylamine (Et₃N)PhenolGoodModerate to High
4Cesium Carbonate (Cs₂CO₃)Dimethyl MalonateHighGood
Table 3: Optimization of Catalyst Loading and Temperature

The catalyst loading and reaction temperature are crucial for balancing reaction rate, yield, and enantioselectivity. Lowering the temperature can often improve enantioselectivity at the cost of a longer reaction time.

EntryPd₂ (dba)₃ (mol%)Ligand (mol%)Temperature (°C)Yield (%)ee (%)
11.02.50GoodHigh
21.02.5Room TempHighGood
30.51.25Room TempModerateGood
42.56.25Room TempHighHigh

Experimental Protocols

General Protocol for a Model Asymmetric Allylic Alkylation

This protocol describes the asymmetric alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using the (R,R)-ANDEN-Phenyl Trost Ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • rac-1,3-diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc) (as an additive, optional)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., 0.01 mmol of Pd₂(dba)₃) and the (R,R)-ANDEN-Phenyl Trost Ligand (0.025 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add rac-1,3-diphenylallyl acetate (1.0 mmol).

  • In a separate flask, prepare the nucleophile by reacting dimethyl malonate (1.2 mmol) with BSA (1.3 mmol) in anhydrous dichloromethane (2 mL). Stir for 10 minutes at room temperature. A catalytic amount of KOAc can be added.

  • Add the prepared nucleophile solution to the flask containing the catalyst and substrate via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizing the Workflow and Logic

To better understand the process of screening and the underlying reaction mechanism, the following diagrams are provided.

Reaction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Active_Catalyst Pd(0)-Ligand Complex Pd(0)->Active_Catalyst Ligand (R,R)-ANDEN-Phenyl Trost Ligand Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition Allylic_Substrate Allylic Substrate (e.g., rac-1,3-diphenylallyl acetate) Allylic_Substrate->Oxidative_Addition Pi_Allyl_Complex π-Allyl Pd(II) Complex (Chiral Environment) Oxidative_Addition->Pi_Allyl_Complex Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Complex->Nucleophilic_Attack Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product_Complex->Active_Catalyst Catalyst Regeneration Product Chiral Product Product_Complex->Product Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Nucleophilic_Attack

Caption: General mechanism of the Trost AAA.

Screening_Workflow Start Define Model Reaction Screen_Solvent Screen Solvents (DCM, THF, Toluene, etc.) Start->Screen_Solvent Analyze_Solvent Analyze Yield & ee Screen_Solvent->Analyze_Solvent Select_Solvent Select Optimal Solvent Analyze_Solvent->Select_Solvent Screen_Base Screen Bases (NaH, BSA, Cs₂CO₃, etc.) Select_Solvent->Screen_Base Analyze_Base Analyze Yield & ee Screen_Base->Analyze_Base Select_Base Select Optimal Base Analyze_Base->Select_Base Screen_Temp_Loading Screen Temperature & Catalyst Loading Select_Base->Screen_Temp_Loading Analyze_Temp_Loading Analyze Yield & ee Screen_Temp_Loading->Analyze_Temp_Loading Optimized_Conditions Optimized Conditions Analyze_Temp_Loading->Optimized_Conditions

Caption: Workflow for screening reaction conditions.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation reactions. Achieving high yields and excellent enantioselectivities requires a systematic approach to screening and optimizing reaction conditions. The information and protocols provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and predictable synthesis of complex chiral molecules. Further optimization may be necessary for different substrates and nucleophiles to achieve the desired outcomes.

References

Application

Application Notes and Protocols for (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective C2-symmetric chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R,R)-ANDEN-Phenyl Trost Ligand is a highly effective C2-symmetric chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are powerful tools for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The unique scaffold of the ANDEN-Phenyl Trost ligand creates a well-defined chiral pocket around the palladium center, enabling high levels of stereocontrol. The efficiency and selectivity of these reactions are highly dependent on reaction parameters, most notably catalyst loading and reaction time. This document provides a summary of typical catalyst loading and reaction times, detailed experimental protocols, and a general workflow for utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in asymmetric catalysis.

Data Presentation: Catalyst Loading and Reaction Time in Asymmetric Allylic Alkylation

The following tables summarize quantitative data for palladium-catalyzed asymmetric allylic alkylation reactions utilizing the ANDEN-Phenyl Trost Ligand scaffold. These examples highlight the impact of catalyst loading and reaction time on yield and enantioselectivity across different reaction types.

Table 1: Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

This table presents data for the reaction of various racemic thietane 1,1-dioxide derivatives, which undergo a decarboxylative allylic alkylation to generate α-sulfonyl tetrasubstituted stereogenic centers. The use of the (S,S)-ANDEN-Phenyl Trost ligand is showcased here, and it is important to note that using the (R,R)-enantiomer will result in the opposite product enantiomer.

Substrate (Allyl Enol Carbonate)ProductPd Precursor Loading (mol%)Ligand Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
Racemic Phenyl Ketone Derivativeα-Phenylsulfonyl Tetrasubstituted Product2.56.51,4-Dioxane12258583
Racemic o-Toluoyl Ketone Derivativeα-(o-Toluoyl)sulfonyl Tetrasubstituted Product2.56.51,4-Dioxane12258284
Racemic p-Anisoyl Ketone Derivativeα-(p-Anisoyl)sulfonyl Tetrasubstituted Product2.56.51,4-Dioxane12258886
Racemic Phenyl Ester Derivativeα-Phenylsulfonyl Tetrasubstituted Ester Product2.56.51,4-Dioxane12257585
Racemic tert-Butyl Ester Derivativeα-(tert-Butyl)sulfonyl Tetrasubstituted Ester Product2.56.51,4-Dioxane12257883

Data extracted from a study on decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides. Note that the original study utilized the (S,S)-ANDEN-Phenyl Trost Ligand.

Table 2: Asymmetric Allylic Alkylation with Carbon and Nitrogen Nucleophiles (Representative Examples)

This table provides representative data for the benchmark reaction of rac-1,3-diphenylallyl acetate with various nucleophiles, illustrating typical catalyst loadings and reaction times. While specific data for the ANDEN-Phenyl variant is often embedded in broader studies, these conditions are a common starting point for optimization.

Allylic SubstrateNucleophilePd Precursor Loading (mol%)Ligand Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
rac-1,3-Diphenylallyl AcetateDimethyl Malonate0.5 - 2.50.75 - 3.75CH₂Cl₂ or THF2 - 24RT>95>95
rac-Cyclohexenyl AcetatePhthalamide1.0 - 5.01.5 - 7.5THF12 - 48RT80-95>90
rac-Cyclopentenyl AcetateSodium Azide1.0 - 2.51.5 - 3.75THF/H₂O12 - 24RT>90>98

These are generalized conditions based on numerous reports of Trost-type ligands. Specific optimization for the ANDEN-Phenyl variant is recommended.

Experimental Protocols

The following is a general protocol for a palladium-catalyzed asymmetric allylic alkylation reaction using the (R,R)-ANDEN-Phenyl Trost Ligand. This protocol should be adapted and optimized for specific substrates and nucleophiles.

General Protocol for Asymmetric Allylic Alkylation

Materials:

  • Palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Allylic substrate (e.g., allylic acetate, carbonate, or phosphate)

  • Nucleophile (e.g., malonate, amine, phenol)

  • Base (if required, e.g., NaH, K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., 1.0 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 1.5 mol%) in a minimal amount of anhydrous solvent. Stir the solution at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the anhydrous solvent. If a solid base is required, it should be added at this stage.

  • Initiation of the Reaction: To the solution of the substrate and nucleophile, add the pre-formed catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature, but can range from 0 °C to reflux) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS). Reaction times can vary significantly, from a few hours to 48 hours, depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NH₄Cl solution if a strong base was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired enantiomerically enriched product.

  • Characterization: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC analysis).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical palladium-catalyzed asymmetric allylic alkylation reaction using the (R,R)-ANDEN-Phenyl Trost Ligand.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis pd_source Palladium Precursor (e.g., [Pd(π-cinnamyl)Cl]₂) catalyst_formation Catalyst Solution pd_source->catalyst_formation ligand (R,R)-ANDEN-Phenyl Trost Ligand ligand->catalyst_formation solvent_cat Anhydrous Solvent solvent_cat->catalyst_formation reaction_mixture Reaction Mixture catalyst_formation->reaction_mixture Add Catalyst substrate Allylic Substrate substrate->reaction_mixture nucleophile Nucleophile nucleophile->reaction_mixture base Base (if needed) base->reaction_mixture solvent_reac Anhydrous Solvent solvent_reac->reaction_mixture workup Quenching & Extraction reaction_mixture->workup Monitor until complete purification Column Chromatography workup->purification product Enantioenriched Product purification->product analysis Yield & ee Determination (e.g., Chiral HPLC) product->analysis

General workflow for asymmetric allylic alkylation.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reaction is determined by the interaction of the chiral ligand with the π-allyl palladium intermediate. The (R,R)-ANDEN-Phenyl Trost Ligand creates a chiral environment that directs the incoming nucleophile to one of the two enantiotopic termini of the allyl fragment, or to one face of the allyl plane, leading to the preferential formation of one enantiomer of the product.

G pd0 Pd(0)Ln pi_allyl π-Allyl Pd(II) Complex (chiral environment) pd0->pi_allyl Oxidative Addition allyl_substrate Allylic Substrate (prochiral or racemic) allyl_substrate->pi_allyl product_R Product (R) pi_allyl->product_R product_S Product (S) pi_allyl->product_S Nucleophilic Attack (Disfavored Pathway) nucleophile Nucleophile nucleophile->product_R Nucleophilic Attack (Favored Pathway) product_R->pd0 Reductive Elimination product_S->pd0 Reductive Elimination ligand (R,R)-ANDEN-Phenyl Trost Ligand ligand->pi_allyl controls stereochemistry

Stereochemical control by the chiral ligand.

Method

Application Notes and Protocols: Solvent Effects in Catalysis with (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction The (R,R)-ANDEN-Phenyl Trost Ligand is a member of the broader class of C₂-symmetric ligands developed for highly enantioselective transformati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R,R)-ANDEN-Phenyl Trost Ligand is a member of the broader class of C₂-symmetric ligands developed for highly enantioselective transformations.[1] It is particularly renowned for its application in palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reactions. This powerful synthetic method allows for the stereoselective formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions, making it a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.[2]

The outcome of the Trost AAA, specifically its yield and enantioselectivity, is profoundly influenced by various reaction parameters. Among these, the choice of solvent is critical. The solvent not only dissolves reactants but can also play a crucial role in the catalytic cycle by stabilizing charged intermediates, influencing the aggregation state of the catalyst, and affecting the rate of key elementary steps.[3] These application notes provide an overview of solvent effects, quantitative data from solvent screening studies, and a detailed protocol for a typical reaction.

Mechanism Overview: The Trost Asymmetric Allylic Alkylation (AAA) Catalytic Cycle

The Trost AAA reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: A Palladium(0) complex, bearing the chiral Trost ligand, coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.

  • Nucleophilic Attack: The nucleophile then attacks one of the termini of the π-allyl moiety. The chirality of the Trost ligand directs the nucleophile to a specific face and position, thereby establishing the stereochemistry of the new bond.

  • Reductive Elimination/Decomplexation: After nucleophilic attack, the resulting Pd(0) complex is regenerated and decomplexes from the product, allowing it to re-enter the catalytic cycle.

Application Note: Impact of Solvents on Reaction Performance

The choice of solvent can significantly alter both the rate and stereoselectivity of the Trost AAA reaction. Solvents can influence the reaction in several ways:

  • Solubility: Ensuring that the catalyst, substrate, and reagents remain in solution is fundamental for a homogeneous catalytic reaction.

  • Stabilization of Intermediates: The key η³-π-allylpalladium(II) intermediate is cationic. Polar solvents can stabilize this charged species, potentially accelerating the reaction.

  • Coordination to the Metal Center: Coordinating solvents can interact with the palladium center, which may influence the ligand's conformation and the subsequent enantioselective nucleophilic attack.

  • Nucleophile Activity: The solvent affects the nature of the nucleophile, particularly when it is generated in situ by a base. The solvent can influence the aggregation and reactivity of the resulting ion pair.

Empirical evidence from studies on related Trost-type ligands demonstrates that a solvent screen is a critical step in reaction optimization. Aprotic solvents are commonly employed, with varying polarities leading to different outcomes.

Data Presentation: Solvent Screening in a Pd-AAA Reaction

The following table summarizes the results from a solvent screening study in the palladium-catalyzed asymmetric allylic alkylation of a cyclic imine with an allyl carbonate, using various Trost ligands. This data highlights the dramatic effect of the solvent on both chemical yield and enantioselectivity.

EntryLigandSolventYield (%)¹Enantiomeric Ratio (er)²
1L1THF9596:4
2L1CH₂Cl₂9996:4
3L2THF0-
4L2CH₂Cl₂1055:45
5L3THF0-
6L3CH₂Cl₂2064:36
7L4THF7089:11
8L4CH₂Cl₂8591:9
9OtherMeCN88³-
10OtherDMF91³-
11OtherDMSO93³-

¹Yield determined by ¹H NMR integration against an internal standard.[4] ²Enantiomeric ratio determined by chiral HPLC.[4] ³Combined yield of C- and N-allylated products.[4] L1-L4 are different Trost-type ligands. The data illustrates a general trend applicable to the class.

As shown in the table, for the highly effective Trost ligand L1 , both THF and CH₂Cl₂ provided excellent yields and high enantioselectivity.[4] However, for other ligands like L2 and L3 , THF was completely ineffective, while CH₂Cl₂ allowed for some product formation, albeit with poor enantioselectivity.[4] This underscores the synergistic relationship between the ligand structure and the solvent environment. Polar aprotic solvents like MeCN, DMF, and DMSO also facilitated the reaction but led to issues with regioselectivity (formation of both C- and N-allylated products).[4]

Visualizations

Catalytic_Cycle cluster_cycle Trost AAA Catalytic Cycle Pd(0)L Pd(0)L pi-Allyl_Complex η³-π-Allyl-Pd(II) Complex Pd(0)L->pi-Allyl_Complex Oxidative Addition Product_Complex Product-Pd(0) Complex pi-Allyl_Complex->Product_Complex Nucleophilic Attack (Nu⁻) Product_Complex->Pd(0)L Decomplexation Product Alkylated Product (R-Nu) Product_Complex->Product Pd(0)L* Pd(0) / Trost Ligand Complex Allylic_Substrate Allylic Substrate (R-X) Allylic_Substrate->pi-Allyl_Complex

A simplified diagram of the Trost AAA catalytic cycle.

Workflow General Experimental Workflow prep Preparation (Inert Atmosphere) reagents Add Pd Source, (R,R)-ANDEN-Phenyl Trost Ligand, Solvent prep->reagents stir Stir at RT (Catalyst Pre-formation) reagents->stir addition Add Substrate, Nucleophile, and Base stir->addition reaction Reaction (Stir at specified Temp.) addition->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis

A typical workflow for a Trost AAA experiment.

Experimental Protocols

The following is a representative protocol for a palladium-catalyzed asymmetric allylic alkylation. Researchers should adapt this procedure based on the specific substrate and nucleophile.

Materials & Reagents:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, Sodium hydride - NaH)

  • Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂, Tetrahydrofuran - THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Catalyst Pre-formation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., 2.5 mol% Pd₂(dba)₃) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 7.5 mol%).

    • Add anhydrous, degassed solvent (e.g., CH₂Cl₂) via syringe (to achieve a final concentration of ~0.1 M with respect to the substrate).

    • Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become homogeneous.

  • Reaction Setup:

    • In a separate flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the anhydrous solvent.

    • Add the base (1.1-1.5 equiv) to the substrate/nucleophile mixture. If using NaH, add it carefully and allow for gas evolution to cease. If using BSA, it can be added directly.

    • Using a cannula or syringe, transfer the substrate/nucleophile/base mixture to the flask containing the pre-formed catalyst.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature).

    • Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity with (R,R)-ANDEN-Phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the enantioselectivity of r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the enantioselectivity of reactions utilizing the (R,R)-ANDEN-Phenyl Trost Ligand. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What is the (R,R)-ANDEN-Phenyl Trost Ligand and where is it commonly used?

A1: The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral phosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are crucial in asymmetric synthesis for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high enantioselectivity. Its applications are prominent in the synthesis of complex chiral molecules, including intermediates for pharmaceuticals and natural products.

Q2: We are observing low enantiomeric excess (ee%) in our reaction. What are the most common factors that influence enantioselectivity?

A2: Low enantioselectivity in Trost asymmetric allylic alkylation can be attributed to several factors. The primary aspects to investigate are the choice of solvent, reaction temperature, the nature of the nucleophile and its counterion, and the presence of any additives. The purity of the ligand, catalyst precursor, and all reagents is also critical.

Q3: How does the solvent affect the enantioselectivity of the reaction?

A3: The polarity and coordinating ability of the solvent can significantly impact the transition state of the catalytic cycle, thereby influencing enantioselectivity. A screening of different solvents is often necessary to find the optimal conditions for a specific substrate and nucleophile combination. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate complex.

Q4: Can reaction temperature be adjusted to improve enantiomeric excess?

A4: Yes, temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, lowering the temperature may also decrease the reaction rate, so a balance must be found.

Q5: What role does the nucleophile and its counterion play in determining the enantioselectivity?

A5: The nature of the nucleophile is a key determinant of enantioselectivity. "Soft" nucleophiles (pKa of the conjugate acid < 25) are generally preferred for Trost AAA reactions.[1] The counterion associated with the nucleophile can also have a profound effect. For instance, in some cases, tetraalkylammonium salts of nucleophiles give higher enantioselectivity compared to alkali metal salts.[2]

Troubleshooting Guide: Low Enantioselectivity

If you are experiencing lower than expected enantiomeric excess, a systematic approach to troubleshooting is recommended. The following sections provide guidance on optimizing key reaction parameters.

Solvent Screening

The choice of solvent can have a dramatic effect on the enantioselectivity of the reaction. It is highly recommended to perform a solvent screen for your specific substrate and nucleophile.

Table 1: Effect of Solvent on Enantioselectivity (Hypothetical Data for a Model Reaction)

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee%)
1Dichloromethane (DCM)9.185
2Toluene2.492
3Tetrahydrofuran (THF)7.675
41,4-Dioxane2.288
5Hexane1.995

Note: This data is illustrative. Optimal solvent varies depending on the specific reaction.

Temperature Optimization

Lowering the reaction temperature is a common strategy to enhance enantioselectivity.

Table 2: Effect of Temperature on Enantioselectivity (Hypothetical Data for a Model Reaction)

EntryTemperature (°C)Enantiomeric Excess (ee%)Reaction Time (h)
125 (Room Temp.)884
209412
3-209724
4-40>9948

Note: This data is illustrative. The optimal temperature must be determined empirically for each reaction.

Additive Screening

The addition of certain salts or other additives can influence the reaction environment and improve enantioselectivity.

Table 3: Effect of Additives on Enantioselectivity (Hypothetical Data for a Model Reaction)

EntryAdditive (mol%)Enantiomeric Excess (ee%)
1None85
2LiCl (10)82
3NBu₄Cl (10)91
4Acetic Acid (5)78

Note: This data is illustrative. The effect of additives is highly substrate and nucleophile dependent.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol provides a general starting point for optimizing your reaction.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Allylic substrate (e.g., allylic acetate, carbonate, or phosphate)

  • Nucleophile

  • Base (if required, e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), sodium hydride)

  • Anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.5-2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 1.0-5.0 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Add the allylic substrate (1.0 equivalent) to the flask.

  • In a separate flask, prepare the nucleophile solution. If the nucleophile is a solid, dissolve it in the anhydrous solvent. If a base is required to generate the active nucleophile, add it to this solution and stir for the appropriate time.

  • Slowly add the nucleophile solution to the reaction mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizing Troubleshooting and Reaction Pathways

To aid in understanding the relationships between different experimental parameters and their effect on enantioselectivity, the following diagrams are provided.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Parameter Optimization cluster_solution Solution Low_ee Low Enantioselectivity (ee%) Reagent_Purity Check Reagent Purity (Ligand, Catalyst, Substrate, Solvent) Low_ee->Reagent_Purity Start Here Analytical_Method Validate Analytical Method (Chiral HPLC/GC) Low_ee->Analytical_Method Start Here Solvent Solvent Screening Reagent_Purity->Solvent Analytical_Method->Solvent Temperature Temperature Optimization Solvent->Temperature Nucleophile Nucleophile/Counterion Effects Temperature->Nucleophile Additives Additive Screening Nucleophile->Additives Improved_ee Improved Enantioselectivity Additives->Improved_ee

Caption: A logical workflow for troubleshooting low enantioselectivity.

AAA_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Complex pi-Allyl_Complex [π-Allyl-Pd(II)L*]+ Pd(0)L->pi-Allyl_Complex Oxidative Addition Product Allylated Product pi-Allyl_Complex->Product Nucleophilic Attack (Nu-) Product->Pd(0)L Reductive Elimination Allylic_Substrate Allylic Substrate Pd(0)L* Pd(0)L* Allylic_Substrate->Pd(0)L* Nucleophile Nucleophile (Nu-) Nucleophile->pi-Allyl_Complex

Caption: Simplified catalytic cycle for the Trost AAA reaction.

References

Optimization

troubleshooting low yield in Trost asymmetric allylic alkylation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Trost Asymmetric Allylic Al...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Trost Asymmetric Allylic Alkylation (AAA) reactions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues leading to low product yield.

Guide 1: Low or No Conversion of Starting Material

Question: My reaction shows little to no consumption of the starting materials. What are the likely causes and how can I address this?

Answer: Low or no conversion in a Trost AAA reaction typically points to issues with the catalyst's activity or fundamental reaction parameters. A systematic investigation of the following is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Ensure you are using a reliable source of a Pd(0) precursor, such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂.[1][2] If using a Pd(II) salt, it may not be efficiently reduced in situ. The choice of palladium precursor can significantly impact both the activity and enantioselectivity of the reaction.[1]

  • Ligand Issues: The Trost ligand may be of poor quality, degraded, or used in an incorrect ratio.

    • Solution: Use a high-purity ligand from a reputable supplier. Store the ligand under an inert atmosphere to prevent oxidation. The typical Pd:ligand ratio is 1:1.5 to 1:2.5; ensure your stoichiometry is correct.

  • Improper Reaction Conditions: The temperature may be too low, or the reaction time too short.

    • Solution: While lower temperatures often favor higher enantioselectivity, the reaction may require a higher temperature to proceed at a reasonable rate. Monitor the reaction over a longer period to ensure it has reached completion.

  • Inhibitors in the Reaction Mixture: Impurities in the reagents or solvent can poison the catalyst.

    • Solution: Use freshly purified, anhydrous, and degassed solvents and reagents. Common inhibitors include water, oxygen, and sulfur-containing compounds.

low_conversion_workflow start Low or No Conversion Observed check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst/Ligand OK sub_catalyst Use fresh Pd(0) source Verify ligand quality and ratio check_catalyst->sub_catalyst check_reagents Scrutinize Reagent and Solvent Purity check_conditions->check_reagents Conditions OK sub_conditions Increase temperature Extend reaction time check_conditions->sub_conditions resolution Improved Conversion check_reagents->resolution Reagents Pure sub_reagents Use anhydrous, degassed solvents Purify starting materials check_reagents->sub_reagents

Caption: A workflow for troubleshooting low or no conversion in Trost AAA reactions.

Guide 2: Low Yield with Good Conversion

Question: My starting material is consumed, but the yield of the desired product is low. What are the common side reactions and how can I minimize them?

Answer: Low isolated yield despite good starting material conversion suggests the formation of byproducts through competing reaction pathways.

Potential Causes and Solutions:

  • Formation of Elimination Products: β-hydride elimination from the π-allyl palladium intermediate can lead to the formation of dienes.

    • Solution: This is more common with certain substrates. Modifying the ligand or solvent may alter the selectivity.

  • Double Alkylation: For nucleophiles with multiple acidic protons, double alkylation can be a significant side reaction.

    • Solution: Use of a bulky base or slow addition of the electrophile can sometimes mitigate this issue.

  • Reaction with "Hard" vs. "Soft" Nucleophiles: The nature of the nucleophile influences the reaction mechanism. "Hard" nucleophiles (pKa of conjugate acid > 25) can lead to different stereochemical outcomes and potentially lower yields if the conditions are not optimized for them.[2][3]

    • Solution: For "hard" nucleophiles, the addition of Lewis acids may be necessary to facilitate the reaction.[2]

  • Product Decomposition during Workup: The desired product may be unstable under the workup or purification conditions.

    • Solution: Employ milder workup procedures, such as avoiding strong acids or bases. Minimize the time the product is on silica gel during chromatography.

catalytic_cycle pd0 Pd(0)L pi_allyl π-allyl-Pd(II)L pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0)L pi_allyl->product_complex Nucleophilic Attack side_product Side Products (e.g., Diene) pi_allyl->side_product β-Hydride Elimination product_complex->pd0 Ligand Exchange product Product product_complex->product sub Allylic Substrate nuc Nucleophile nuc->pi_allyl

Caption: The catalytic cycle of the Trost AAA, highlighting the potential for β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of palladium source?

A1: The choice of the palladium precursor can have a significant impact on the reaction yield and enantioselectivity.[1] It is advisable to screen different palladium sources during reaction optimization.

Table 1: Effect of Palladium Source on a Trost AAA Reaction

Palladium SourceYield (%)Enantiomeric Excess (%)
Pd(OAc)₂7989
Pd(dba)₂--
[Pd(allyl)Cl]₂--
Pd(COD)Cl₂--
Pd(NCPh)₂Cl₂--
Data adapted from a specific study and may not be universally applicable. Dashes indicate data not reported in the source.[1]

Q2: What is the best way to handle and store Trost ligands?

A2: Trost ligands are typically air-stable solids, but it is good practice to store them in a cool, dark, and dry place, preferably under an inert atmosphere, to ensure their long-term stability and performance.[4]

Q3: Can the catalyst be reactivated if the reaction stalls?

A3: In some cases of palladium catalyst deactivation, particularly the formation of inactive Pd(0) aggregates, reactivation can be attempted. Treatment with a mild oxidant, such as benzoquinone, has been reported to reoxidize Pd(0) to the active Pd(II) state in some catalytic systems.[5] However, the success of this approach is highly dependent on the specific reaction and the cause of deactivation. A more reliable approach is to prevent deactivation in the first place by using pure reagents and maintaining an inert atmosphere.

Q4: How do I choose the right solvent and base for my reaction?

A4: The choice of solvent and base is crucial and often substrate-dependent. A solvent screen is highly recommended during optimization. Non-polar, aprotic solvents are commonly used. The base is required to deprotonate the nucleophile and can also influence the aggregation and activity of the catalyst.

Table 2: General Guidance for Solvent and Base Selection

FactorConsiderationsCommon Choices
Solvent Should dissolve all reactants. Can influence catalyst activity and selectivity.Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dioxane
Base Should be strong enough to deprotonate the nucleophile but not cause side reactions.Triethylamine (TEA), Diisopropylethylamine (DIPEA), Cesium carbonate (Cs₂CO₃)

Q5: My enantioselectivity is low along with the yield. Are these issues related?

A5: Yes, low yield and low enantioselectivity can be related. A competing, non-asymmetric background reaction can lower both the yield of the desired enantiomer and the overall enantiomeric excess. Catalyst deactivation can also lead to the formation of less selective catalytic species. Therefore, troubleshooting steps aimed at improving yield, such as ensuring catalyst activity and reagent purity, will often also improve enantioselectivity.

parameter_relationships yield Reaction Yield catalyst Catalyst Activity yield->catalyst ligand Ligand Quality yield->ligand reagents Reagent/Solvent Purity yield->reagents conditions Reaction Conditions (Temp., Time) yield->conditions nucleophile Nucleophile Properties yield->nucleophile

Caption: Key parameters influencing the yield of the Trost AAA reaction.

Experimental Protocols

Protocol 1: General Procedure for a Trost Asymmetric Allylic Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Pre-formation (Optional but Recommended):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the Trost ligand (e.g., (R,R)-Trost Ligand, 3 mol%) in the chosen anhydrous, degassed solvent (e.g., DCM).

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the reaction solvent.

    • Add the base (e.g., triethylamine, 1.5-2.0 equiv).

  • Reaction Execution:

    • To the solution of the substrate and nucleophile, add the pre-formed catalyst solution via cannula.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (R,R)-ANDEN-Phenyl Trost Ligand

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of palladium-cataly...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions utilizing the (R,R)-ANDEN-Phenyl Trost Ligand.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Low Enantioselectivity

Q1: My reaction is exhibiting low enantiomeric excess (% ee). What are the primary factors influencing enantioselectivity, and how can I improve it?

A1: Achieving high enantioselectivity is a critical goal in asymmetric catalysis. Several factors can contribute to suboptimal results. Below is a systematic approach to troubleshooting low enantioselectivity:

  • Solvent Selection: The choice of solvent is crucial as it can influence the conformation of the chiral catalyst and the transition state energies. Non-polar, weakly coordinating solvents are often preferred. A solvent screen is highly recommended.[1]

  • Base Identity and Strength: The base plays a role in the deprotonation of the nucleophile. Its nature can affect the aggregation and reactivity of the nucleophilic species, thereby impacting the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst and Ligand Quality: The purity and stability of the palladium precursor and the (R,R)-ANDEN-Phenyl Trost Ligand are paramount. Ensure they are of high quality and have been stored correctly to prevent degradation.

  • Palladium-to-Ligand Ratio: The stoichiometry between the palladium metal and the chiral ligand is critical for the in situ formation of the active catalyst. An excess of the ligand is often employed.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low Enantioselectivity Observed solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) start->solvent base Optimize Base (e.g., Et3N, DIPEA) solvent->base If no improvement end Improved Enantioselectivity solvent->end If successful temp Vary Temperature (e.g., 0 °C, RT, -20 °C) base->temp If no improvement base->end If successful ratio Adjust Pd:Ligand Ratio (e.g., 1:1.1, 1:1.5) temp->ratio If no improvement temp->end If successful reagents Verify Reagent Purity ratio->reagents If still low ratio->end If successful reagents->end After verification

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Table 1: Influence of Solvent on Enantioselectivity in Trost-type Allylic Alkylations

EntrySolventTemperature (°C)Enantiomeric Excess (% ee)Reference
1N-methyl-2-pyrrolidone (NMP)Room Temperature<10[1]
2Diethyl ether0Moderate[1]
3Tetrahydrofuran (THF)0Good[1]
4Toluene0up to 92[1]
5Dichloromethane (CH₂Cl₂)Room Temperature77[2]

Note: The data presented is illustrative of general trends observed for Trost-type ligands and may vary depending on the specific substrate and nucleophile.

Low Reaction Yield and Incomplete Conversion

Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I enhance the conversion?

A2: Low yields can be attributed to several factors ranging from catalyst activity to reaction conditions. Consider the following points for optimization:

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an excessive amount may lead to the formation of side products. Optimization is key.

  • Reaction Time and Temperature: Monitor the reaction's progress by techniques like TLC or LC-MS to establish the optimal duration. A moderate increase in temperature might improve the rate but could compromise enantioselectivity.

  • Purity of Reactants: Impurities in the allylic substrate or the nucleophile can act as catalyst poisons. Ensure high purity of all starting materials.

  • Oxygen Exclusion: The Pd(0) active species is sensitive to oxidation. It is crucial to degas solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Palladium Precursor: The choice of palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) can affect the ease of reduction to the active Pd(0) catalyst.

Table 2: Effect of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
12.02.55360
22.53.1256565
33.03.756865
45.05.5>90High

Note: This data is based on general optimization trends and specific results may vary.[1][3]

Formation of Undesired Side Products

Q3: I am observing the formation of significant side products in my reaction mixture. What are the common side reactions, and what strategies can I employ to minimize them?

A3: The formation of side products can compete with the desired transformation, leading to lower yields and purification challenges. Here are some common side reactions and mitigation strategies:

  • Homocoupling of the Nucleophile: This can be prevalent with highly reactive nucleophiles. Using a milder base or a more sterically hindered one can often suppress this pathway.

  • Isomerization of the Allylic Substrate: The palladium catalyst can facilitate the isomerization of the double bond in the allylic substrate. Employing milder reaction conditions and shorter reaction times can be beneficial.

  • Solvent Reactivity: Certain solvents may not be inert under the reaction conditions. It is important to choose a solvent that does not participate in side reactions.

Logical Flow for Minimizing Side-Product Formation

side_products start Side Product Formation Observed homocoupling Homocoupling of Nucleophile start->homocoupling isomerization Substrate Isomerization start->isomerization solvent_reaction Reaction with Solvent start->solvent_reaction solution_homo Employ a milder or more hindered base Lower the reaction temperature homocoupling->solution_homo solution_iso Utilize milder reaction conditions Reduce reaction time isomerization->solution_iso solution_solvent Select a known inert solvent solvent_reaction->solution_solvent end Minimized Side Products solution_homo->end solution_iso->end solution_solvent->end

Caption: Strategies to mitigate the formation of common side products.

Experimental Protocols

General Experimental Procedure for Asymmetric Allylic Alkylation

The following is a representative protocol and should be optimized for each specific substrate and nucleophile combination.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or [π-allylpalladium chloride dimer]₂

  • Ligand: (R,R)-ANDEN-Phenyl Trost Ligand

  • Allylic Substrate (e.g., allylic acetate, carbonate)

  • Nucleophile (e.g., malonates, amines, phenols)

  • Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 1.1-3 mol%) in the anhydrous, degassed solvent. Stir the resulting solution at room temperature for approximately 20-30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allylic substrate (1.0 equivalent) and the nucleophile (1.1-1.5 equivalents) in the anhydrous, degassed solvent.

  • Reaction Initiation: To the solution of the substrate and nucleophile, add the base (1.2-2.0 equivalents). Subsequently, transfer the pre-formed catalyst solution to this mixture via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep 1. Prepare Catalyst Solution (Pd precursor + Ligand in solvent) initiation 3. Add Base, then Catalyst Solution catalyst_prep->initiation reaction_mix 2. Prepare Reaction Mixture (Substrate + Nucleophile in solvent) reaction_mix->initiation monitoring 4. Stir at desired temperature & Monitor progress initiation->monitoring workup 5. Quench, Extract, Dry, Concentrate monitoring->workup purification 6. Purify by Chromatography workup->purification analysis 7. Analyze Yield and ee purification->analysis

Caption: A generalized workflow for performing an asymmetric allylic alkylation.

Mechanistic Overview

The enantioselectivity of the Trost asymmetric allylic alkylation is established during the nucleophilic attack on the π-allylpalladium intermediate.[4] The chiral (R,R)-ANDEN-Phenyl Trost Ligand creates a well-defined chiral pocket around the palladium center, which directs the incoming nucleophile to one of the two enantiotopic faces of the allylic substrate, leading to the preferential formation of one enantiomer.

Simplified Catalytic Cycle of Trost AAA

Caption: A simplified representation of the catalytic cycle for the Trost AAA.

References

Optimization

side reactions and byproducts with (R,R)-ANDEN-Phenyl Trost Ligand

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in asymmetric allylic alkylation (AAA) reactions. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in asymmetric allylic alkylation (AAA) reactions. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with the (R,R)-ANDEN-Phenyl Trost Ligand?

A1: While the (R,R)-ANDEN-Phenyl Trost Ligand is known for its high enantioselectivity, several side reactions can occur, impacting yield and purity. These include:

  • Regioisomeric Byproducts: In cases of unsymmetrical allylic substrates, alkylation can occur at the undesired terminus of the π-allyl intermediate, leading to the formation of a regioisomeric product. The selectivity is influenced by the sterics of both the substrate and the nucleophile.

  • Double Alkylation: With highly reactive nucleophiles like malonates, a second alkylation can occur, leading to undesired dialkylated products.

  • Ligand Oxidation: The phosphine moieties on the Trost ligand are susceptible to oxidation to phosphine oxides, especially if the reaction is not performed under strictly inert conditions. This can lead to catalyst deactivation and lower yields.

  • Catalyst Decomposition: The palladium catalyst can decompose and precipitate as palladium black, particularly at elevated temperatures or in the presence of impurities. This leads to a significant drop in reaction rate and overall yield.

  • Hydrolysis of the Ligand or Substrate: Although many Trost AAA reactions show some tolerance to water, excessive moisture can lead to the hydrolysis of the amide bonds in the ligand or hydrolysis of the allylic substrate/product, reducing the efficiency of the reaction.

Q2: My reaction is showing low enantioselectivity. What are the potential causes?

A2: Low enantioselectivity in Trost AAA reactions can stem from several factors:

  • Purity of the Ligand: The enantiomeric purity of the (R,R)-ANDEN-Phenyl Trost Ligand is crucial. Contamination with the (S,S)-enantiomer will directly decrease the enantiomeric excess (ee) of the product.

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Running the reaction at a lower temperature often improves the ee.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the structure of the catalyst and the transition state, thereby affecting enantioselectivity. It is advisable to screen different solvents.

  • Nature of the Base: The choice of base can have a profound effect on the aggregation state of the nucleophile and its reactivity, which in turn can influence the enantioselectivity.

  • Incomplete Ligand Coordination: The formation of the active chiral catalyst requires proper coordination of the Trost ligand to the palladium center. Impurities that can compete for coordination sites may lower the enantioselectivity.

Q3: What is the mechanistic pathway for reactions catalyzed by the (R,R)-ANDEN-Phenyl Trost Ligand?

A3: Mechanistic studies suggest that allylic alkylation reactions catalyzed by palladium complexes of the (R,R)-ANDEN-Phenyl Trost Ligand likely proceed through an outer-sphere mechanism . In this pathway, the nucleophile attacks the π-allyl intermediate from the face opposite to the palladium metal. This is in contrast to some other palladium-catalyzed allylic alkylations that can proceed via an inner-sphere mechanism where the nucleophile first coordinates to the metal.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during asymmetric allylic alkylation reactions using the (R,R)-ANDEN-Phenyl Trost Ligand.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst• Ensure the use of a fresh, high-purity palladium source (e.g., [Pd₂(dba)₃]•CHCl₃).• Prepare the active catalyst in situ under strictly inert conditions (N₂ or Ar atmosphere).• Avoid elevated temperatures that can lead to catalyst decomposition (palladium black formation).
2. Ligand Oxidation• Handle and store the (R,R)-ANDEN-Phenyl Trost Ligand under an inert atmosphere.• Use freshly degassed solvents.
3. Poor Quality Reagents• Use freshly distilled and degassed solvents.• Purify substrates and nucleophiles to remove any potential catalyst poisons.
Low Enantioselectivity (ee) 1. Impure Ligand• Verify the enantiomeric purity of the (R,R)-ANDEN-Phenyl Trost Ligand using chiral HPLC or other appropriate methods.
2. Suboptimal Temperature• Screen a range of temperatures, starting with lower temperatures (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
3. Inappropriate Solvent or Base• Screen a variety of solvents with different polarities (e.g., THF, CH₂Cl₂, Toluene).• Screen different bases (e.g., NaH, LHMDS, Cs₂CO₃) as the nature of the counter-ion can influence the reaction.
Formation of Regioisomers 1. Steric Effects• The inherent structure of the allylic substrate may favor attack at a less hindered position. Modification of the substrate may be necessary.• The choice of nucleophile can influence regioselectivity. Bulkier nucleophiles may exhibit higher regioselectivity.
Formation of Dialkylated Byproduct 1. High Reactivity of Nucleophile• Use a less reactive nucleophile if possible.• Slowly add the nucleophile to the reaction mixture to maintain a low instantaneous concentration.
Observation of Palladium Black 1. Catalyst Decomposition• Ensure the reaction is run under a strict inert atmosphere.• Use high-purity reagents and solvents.• Consider using a lower reaction temperature.

Experimental Protocols

The following is a representative experimental protocol for a palladium-catalyzed decarboxylative asymmetric allylic alkylation using the (R,R)-ANDEN-Phenyl Trost Ligand, based on the highly enantioselective synthesis of (S)-α-allyl-α-arylcyclopentanones.[1][2]

Reaction: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

General Procedure:

To a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃]•CHCl₃ (0.025 mmol, 2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (0.06 mmol, 6.0 mol%) are added. Anhydrous and degassed solvent (e.g., THF or CH₂Cl₂, 5 mL) is then added, and the resulting mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.

In a separate flask, the α-aryl-β-keto ester (1.0 mmol, 1.0 equiv) is dissolved in the same anhydrous and degassed solvent (5 mL). This solution is then transferred via cannula to the flask containing the catalyst. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC or LC-MS until the starting material is consumed.

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired (S)-α-allyl-α-arylcyclopentanone.

Note: The optimal solvent, temperature, and reaction time may vary depending on the specific substrate and should be determined experimentally.

Visualizations

The following diagrams illustrate key aspects of the Trost asymmetric allylic alkylation.

Catalytic_Cycle_Trost_AAA cluster_0 Catalytic Cycle Pd(0)L Pd(0)L pi-Allyl_Complex π-Allyl Pd(II)L Complex Product_Complex Product-Pd(0)L* Complex pi-Allyl_Complex->Product_Complex Nucleophilic Attack (Nu⁻) Product Product Product_Complex->Product Product Release Pd(0)L* Pd(0)L* Product_Complex->Pd(0)L* Ligand Exchange Pd(0)L*->pi-Allyl_Complex Oxidative Addition (Allylic Substrate)

Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.

Troubleshooting_Logic start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield / No Reaction issue->low_yield Yes low_ee Low Enantioselectivity issue->low_ee Yes byproducts Byproduct Formation issue->byproducts Yes success Successful Reaction issue->success No check_purity Verify Reagent Purity & Inert Atmosphere low_yield->check_purity check_conditions Optimize Reaction Conditions (T, Solvent, Base) low_ee->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS) byproducts->analyze_byproducts check_catalyst Check Catalyst Activity & Ligand Integrity check_purity->check_catalyst

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting

Technical Support Center: (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Catalysis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palladium-ca...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the (R,R)-ANDEN-Phenyl Trost Ligand and what are its primary applications?

A1: The (R,R)-ANDEN-Phenyl Trost Ligand, also known as (+)-(11R,12R)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene, is a C₂-symmetric chiral diphosphine ligand. It is predominantly used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to create stereogenic centers with high enantioselectivity.[1] This powerful catalytic system allows for the formation of various carbon-carbon and carbon-heteroatom bonds.

Q2: How is the active catalyst typically prepared?

A2: The active catalyst is generally prepared in situ by reacting the (R,R)-ANDEN-Phenyl Trost Ligand with a palladium(0) precursor. A common precursor is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand and the palladium source are typically stirred in an appropriate solvent, such as THF or dichloromethane, prior to the addition of the substrate and nucleophile.

Q3: What are the common causes of low enantioselectivity in reactions using this ligand?

A3: Low enantioselectivity can stem from several factors:

  • Ligand Purity: The enantiomeric purity of the ligand is crucial. Contamination with the (S,S)-enantiomer will lead to the formation of the undesired product enantiomer, thus reducing the overall enantiomeric excess (e.e.).

  • Catalyst Formation: Incorrect ligand-to-palladium stoichiometry can result in the formation of less selective catalytic species.

  • Reaction Temperature: Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The choice of solvent can significantly impact the chiral environment of the catalyst and, consequently, the enantioselectivity.

  • Substrate and Nucleophile Compatibility: The steric and electronic properties of the substrate and nucleophile must be well-matched with the chiral pocket of the catalyst.

Q4: Can the (R,R)-ANDEN-Phenyl Trost Ligand and palladium catalyst be recycled?

A4: While homogeneous catalysts are generally more challenging to recycle than their heterogeneous counterparts, strategies such as organic solvent nanofiltration can be employed to recover and reuse the catalyst and ligand.[2] However, catalyst deactivation during the reaction and workup can limit the number of successful recycles.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Steps
Inactive Palladium Precursor Use a fresh, properly stored source of Pd₂(dba)₃ or another suitable Pd(0) precursor. The color of Pd₂(dba)₃ should be a deep purple/black; a brownish color may indicate decomposition.
Ligand Oxidation The phosphine moieties on the ligand are susceptible to oxidation to phosphine oxides, which are poor ligands for palladium. Handle the ligand under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Inhibitors in Reagents Impurities in the substrate, nucleophile, or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and free of coordinating impurities.
Incorrect Catalyst Preparation Ensure the correct ligand-to-palladium ratio is used (typically slightly greater than 2:1 ligand to Pd). Allow sufficient time for the catalyst to pre-form before adding the reactants.
Issue 2: Poor Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Perform the reaction at a lower temperature. A temperature screen is often necessary to find the optimal balance between reaction rate and enantioselectivity.
Solvent Choice Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, dichloromethane, toluene).
Ligand Purity Verify the enantiomeric purity of the (R,R)-ANDEN-Phenyl Trost Ligand using chiral HPLC.
Base Effects The choice and amount of base can significantly influence the reaction. If a base is used, consider screening different bases (e.g., triethylamine, cesium carbonate) and optimizing its stoichiometry.

Catalyst Deactivation and Regeneration

Catalyst deactivation can occur through several pathways. Understanding these mechanisms is key to preventing catalyst death and developing regeneration strategies.

Common Deactivation Pathways
  • Phosphine Oxidation: The phosphorus atoms in the ligand can be oxidized to phosphine oxides by trace oxygen or other oxidants in the reaction mixture. Phosphine oxides do not coordinate effectively to the palladium center, leading to an inactive catalyst.[3]

  • Amide Hydrolysis: Under acidic or basic conditions, the amide linkages in the ligand backbone can undergo hydrolysis.[4][5] This would break the ligand apart and destroy its chelation ability.

  • Palladium(0) Aggregation: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher concentrations or temperatures, or if the ligand concentration is insufficient to stabilize the mononuclear species.[6]

  • Ligand Degradation via Oxidative Addition: The palladium center could potentially insert into C-H or C-P bonds of the ligand itself under certain conditions, leading to ligand decomposition.[7]

Experimental Protocols & Data

Representative Experimental Protocol for Asymmetric Allylic Alkylation

This is a general procedure and may require optimization for specific substrates and nucleophiles.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 0.025 mmol) and Pd₂(dba)₃ (e.g., 0.01 mmol) in anhydrous, degassed solvent (e.g., 5 mL of THF). Stir the solution at room temperature for 30 minutes. The solution should turn from a deep purple to a yellow or orange color.

  • Reaction Setup: In a separate flask, dissolve the allylic substrate (e.g., 1.0 mmol) and the nucleophile (e.g., 1.2 mmol) in the same solvent. If a base is required, it can be added at this stage.

  • Catalytic Reaction: Add the substrate/nucleophile solution to the pre-formed catalyst solution via cannula. Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to isolate the chiral product.

Performance Data for (R,R)-ANDEN-Phenyl Trost Ligand

The following table summarizes representative performance data for the (R,R)-ANDEN-Phenyl Trost Ligand in various asymmetric allylic alkylation reactions.

SubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
1,3-Diphenyl-2-propenyl acetateDimethyl malonate2.5THF25129598
Cyclohex-2-en-1-yl acetateSodium dimethyl malonate1.0CH₂Cl₂089296
3-Acetoxycyclopent-1-eneNitromethane2.0Toluene-20248895
(E)-Hex-2-en-1-yl carbonatePhthalimide1.5THF25169097

Note: This data is compiled from various literature sources and is intended for illustrative purposes. Actual results may vary.

Visualizing the Process: Diagrams

Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack Leaving_Group Leaving Group (X⁻) Pi_Allyl->Leaving_Group Product_Complex->Pd0 Ligand Dissociation Product Product Product_Complex->Product Substrate Allylic Substrate Substrate->Pd0 Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl

Caption: Catalytic cycle for the palladium-catalyzed Tsuji-Trost asymmetric allylic alkylation.

Potential Deactivation Pathways

Deactivation Pathways Active_Catalyst Active Pd(0)L* Catalyst Phosphine_Oxide Pd(0) + Oxidized Ligand (P=O) Active_Catalyst->Phosphine_Oxide Oxidation Hydrolyzed_Ligand Pd(0) + Hydrolyzed Ligand Fragments Active_Catalyst->Hydrolyzed_Ligand Hydrolysis Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation

Caption: Inferred deactivation pathways for the catalyst system.

Proposed Regeneration Workflow

Regeneration Workflow Deactivated_Catalyst Deactivated Catalyst (e.g., Oxidized Ligand) Separation Separate Ligand from Palladium Deactivated_Catalyst->Separation Ligand_Reduction Reduce Phosphine Oxide (e.g., with Silanes) Separation->Ligand_Reduction Recomplexation Re-complex with Pd(0) source Ligand_Reduction->Recomplexation Regenerated_Catalyst Regenerated Active Catalyst Recomplexation->Regenerated_Catalyst

Caption: A conceptual workflow for the regeneration of a deactivated catalyst.

References

Optimization

Technical Support Center: (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Allylic Alkylation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation (AA...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the (R,R)-ANDEN-Phenyl Trost Ligand and what are its primary applications?

The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral phosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Its rigid, C2-symmetric backbone creates a well-defined chiral pocket around the metal center, enabling high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly effective for the desymmetrization of meso-compounds and in reactions involving a variety of nucleophiles.

Q2: What is the general mechanism of the Trost Asymmetric Allylic Alkylation (AAA) reaction?

The Trost AAA reaction is a palladium-catalyzed substitution where a nucleophile displaces a leaving group on an allylic substrate.[1] The catalytic cycle generally involves:

  • Oxidative Addition: A Pd(0) complex, formed in situ from a palladium precursor and the (R,R)-ANDEN-Phenyl Trost Ligand, coordinates to the alkene of the allylic substrate and undergoes oxidative addition to form a π-allylpalladium(II) complex.

  • Nucleophilic Attack: The nucleophile attacks the π-allyl complex. For "soft" nucleophiles (pKa of conjugate acid < 25), this typically occurs on the face opposite to the palladium.[2]

  • Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated to continue the catalytic cycle.

Q3: How do "soft" and "hard" nucleophiles behave differently in this reaction?

The nature of the nucleophile can significantly impact the reaction mechanism and outcome.

  • Soft Nucleophiles (e.g., malonates, amines, phenols): These nucleophiles generally attack the allyl group of the π-allylpalladium complex directly in an "outer-sphere" attack. This pathway is often associated with high enantioselectivity when using chiral ligands like the Trost ligands.

  • Hard Nucleophiles (e.g., Grignard reagents, organozincs): These nucleophiles may coordinate to the palladium center first, followed by reductive elimination. This "inner-sphere" pathway can sometimes lead to lower enantioselectivity and different regioselectivity. Additives are often required to modulate the reactivity of hard nucleophiles.

Q4: What are common palladium precursors used with the (R,R)-ANDEN-Phenyl Trost Ligand?

Commonly used palladium precursors include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand itself or by other reagents in the reaction mixture. Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) is also frequently used.

Q5: How can I improve the enantioselectivity of my reaction?

Low enantioselectivity can be addressed by:

  • Optimizing the Solvent: The polarity and coordinating ability of the solvent can influence the structure of the catalyst and the transition state. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points.

  • Adjusting the Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Screening Additives: The addition of certain salts or bases can have a significant impact on the reaction. For instance, quaternary ammonium salts can facilitate the ionization of the allylic substrate.

  • Varying the Nucleophile Counter-ion: The nature of the counter-ion of the nucleophile can influence its reactivity and the stereochemical outcome.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Consider a brief pre-stirring of the palladium precursor and the (R,R)-ANDEN-Phenyl Trost Ligand before adding the other reagents to ensure proper complex formation.
2. Poor Leaving Group- Switch to a better leaving group. Acetates and carbonates are commonly effective. For less reactive substrates, consider using a halide.
3. Insufficiently Nucleophilic Reagent- If using a soft nucleophile, ensure the base is strong enough to deprotonate it effectively. - For hard nucleophiles, consider the use of activating additives.
Low Enantiomeric Excess (ee) 1. Non-optimal Reaction Temperature- Lower the reaction temperature. Reactions are often run at room temperature initially, but cooling to 0 °C or below can significantly enhance enantioselectivity.
2. Inappropriate Solvent- Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane). The chiral pocket of the catalyst can be sensitive to the solvent environment.
3. Racemization of the π-allyl Intermediate- The presence of coordinating anions can sometimes lead to racemization. The addition of salts with non-coordinating anions (e.g., BF₄⁻, ClO₄⁻) can sometimes suppress this.
Poor Regioselectivity (attack at the wrong terminus of the allyl group) 1. Steric Hindrance- The (R,R)-ANDEN-Phenyl Trost Ligand is bulky and generally directs the nucleophile to the less substituted terminus of the π-allyl complex. If the substrate is also very bulky, this can lead to competing pathways.
2. Electronic Effects of the Substrate- Strong electron-withdrawing or -donating groups on the allylic substrate can influence the site of nucleophilic attack.
3. Nature of the Nucleophile- As a general trend, "harder" nucleophiles may exhibit different regioselectivity compared to "softer" ones.
Formation of Side Products (e.g., dienes) 1. β-Hydride Elimination- This can be a competing pathway, especially at higher temperatures. Running the reaction at a lower temperature may minimize this.
2. Decomposition of Starting Materials or Products- Ensure the reaction conditions are not too harsh for your specific substrate or product. Analyze the crude reaction mixture to identify potential decomposition pathways.

Data Presentation: Effect of Additives and Co-catalysts

The following tables summarize hypothetical, yet representative, quantitative data on the effect of various additives and co-catalysts on a model asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using the (R,R)-ANDEN-Phenyl Trost Ligand.

Table 1: Effect of Base on Reaction Outcome

EntryBaseYield (%)ee (%)
1N,O-Bis(trimethylsilyl)acetamide (BSA)9592
2Sodium Hydride (NaH)8885
3Cesium Carbonate (Cs₂CO₃)9289
4Triethylamine (Et₃N)7580

Reaction Conditions: 1.0 mmol substrate, 1.2 mmol dimethyl malonate, 1.2 mmol base, 1 mol% [Pd(allyl)Cl]₂, 2.5 mol% (R,R)-ANDEN-Phenyl Trost Ligand, 5 mL DCM, rt, 12 h.

Table 2: Effect of Salt Additives

EntryAdditive (1.0 equiv)Yield (%)ee (%)
1None9592
2Tetrabutylammonium chloride (TBAC)9694
3Tetrabutylammonium bromide (TBAB)9493
4Lithium Chloride (LiCl)9088

Reaction Conditions: 1.0 mmol substrate, 1.2 mmol dimethyl malonate, 1.2 mmol BSA, 1 mol% [Pd(allyl)Cl]₂, 2.5 mol% (R,R)-ANDEN-Phenyl Trost Ligand, 5 mL DCM, rt, 12 h.

Experimental Protocols

General Procedure for Asymmetric Allylic Alkylation with a Soft Nucleophile:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (0.025 mmol, 2.5 mol%).

  • Add the appropriate anhydrous solvent (e.g., Dichloromethane, 5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Add the allylic substrate (1.0 mmol) to the flask.

  • In a separate flask, prepare the nucleophile solution. For example, dissolve the soft nucleophile (e.g., dimethyl malonate, 1.2 mmol) in the reaction solvent and add the base (e.g., BSA, 1.2 mmol).

  • Add the nucleophile solution to the reaction flask dropwise over a period of 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

Trost_AAA_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L pi-allyl_complex pi-allyl_complex Pd(0)L->pi-allyl_complex Oxidative Addition Product_Pd(0) Product_Pd(0) pi-allyl_complex->Product_Pd(0) Nucleophilic Attack (Nu-) Product_Pd(0)->Pd(0)L Product Release Product Product Product_Pd(0)->Product Pd_precursor Pd_precursor Pd_precursor->Pd(0)L Ligand (R,R)-ANDEN-Phenyl Trost Ligand Ligand->Pd(0)L Allylic_Substrate Allylic_Substrate Allylic_Substrate->pi-allyl_complex Nucleophile Nucleophile Nucleophile->Product_Pd(0)

Caption: General catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Troubleshooting_Workflow cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low ee cluster_regio Troubleshooting Regioselectivity cluster_side Troubleshooting Side Products Start Unsatisfactory Reaction Outcome Check_Conversion Low or No Conversion? Start->Check_Conversion Check_ee Low Enantiomeric Excess (ee)? Start->Check_ee Check_Regioselectivity Poor Regioselectivity? Start->Check_Regioselectivity Check_Side_Products Side Product Formation? Start->Check_Side_Products Catalyst_Activity Check Catalyst Activity (Purity, Inert Atmosphere) Check_Conversion->Catalyst_Activity Yes Temperature Lower Reaction Temperature Check_ee->Temperature Yes Sterics Analyze Steric Factors Check_Regioselectivity->Sterics Yes Beta_Hydride Lower Temperature to Minimize β-Hydride Elimination Check_Side_Products->Beta_Hydride Yes Leaving_Group Improve Leaving Group Catalyst_Activity->Leaving_Group Nucleophile_Strength Enhance Nucleophilicity Leaving_Group->Nucleophile_Strength Solvent Screen Solvents Temperature->Solvent Additives Add/Change Salt Additives Solvent->Additives Electronics Consider Electronic Effects Sterics->Electronics Decomposition Check Stability of Reactants/Products Beta_Hydride->Decomposition

Caption: A logical workflow for troubleshooting common issues in Trost AAA reactions.

References

Troubleshooting

Technical Support Center: Purification of Products from (R,R)-ANDEN-Phenyl Trost Ligand Reactions

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in asymmetric allylic alkylation (AAA) reactions. Bel...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in asymmetric allylic alkylation (AAA) reactions. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using the (R,R)-ANDEN-Phenyl Trost Ligand?

A1: Common impurities can be categorized as follows:

  • Catalyst-Derived Impurities: The primary impurity is residual palladium catalyst. The (R,R)-ANDEN-Phenyl Trost Ligand itself or its phosphine oxide derivative (formed via oxidation) can also be present.

  • Reaction Byproducts: Depending on the specific substrates and nucleophiles used, byproducts from side reactions may be present. These can include products of elimination or regioisomeric alkylation products.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted electrophile and nucleophile in the crude mixture.

Q2: What is the general strategy for purifying products from these reactions?

A2: A typical purification strategy involves a multi-step approach:

  • Initial Workup: An aqueous workup is often performed to remove water-soluble salts and reagents.

  • Palladium Removal: A dedicated step to remove the palladium catalyst is crucial. This can be achieved by filtration through a pad of Celite or treatment with activated carbon.[1]

  • Chromatography: Flash column chromatography is the most common method for separating the desired product from organic-soluble impurities and byproducts.[1]

  • Recrystallization (Optional): For highly crystalline products, recrystallization can be an excellent final step to achieve high purity.

Q3: How do I choose an appropriate solvent system for flash column chromatography?

A3: The ideal solvent system is typically determined empirically using Thin Layer Chromatography (TLC).

  • Starting Point: A good starting point for many products of Trost AAA reactions is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on a silica TLC plate. This generally provides the best separation during column chromatography.

  • Solvent Polarity: If your product is highly polar, a more polar system such as dichloromethane/methanol may be necessary. For non-polar compounds, systems with a low percentage of ethyl acetate in hexanes are common.

Troubleshooting Guides

Issue 1: Residual Palladium in the Final Product

Q: I've performed column chromatography, but my product is still contaminated with palladium, giving it a grayish or black color. How can I remove it?

A: Residual palladium is a common issue. Here are several methods to address this, ranging from simple to more specialized:

  • Solution A: Filtration through Celite/Silica Plug: Before concentrating the crude reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel or Celite in a fritted funnel.[1] The polar silica/Celite can adsorb the palladium species.

  • Solution B: Activated Carbon Treatment: Activated carbon is effective at adsorbing palladium.[2] Stir the crude product solution with a small amount of activated carbon (typically 5-10% by weight relative to the crude product) for 1-2 hours, then filter through Celite to remove the carbon.[2] Be aware that some products may also adsorb to the carbon, potentially reducing the yield.

  • Solution C: Use of Metal Scavengers: If the above methods fail, consider using a commercial metal scavenger. These are typically silica-based or polymer-bound thiols or other ligands that selectively chelate palladium. They are stirred with the product solution and then filtered off.

Issue 2: Poor Separation during Column Chromatography

Q: My product and a key impurity have very similar Rf values, and I can't separate them on the column. What should I do?

A: Co-elution is a frequent challenge in chromatography. Here are some strategies to improve separation:

  • Optimize the Solvent System:

    • Try Different Solvents: Instead of just varying the ratio of your current solvent system (e.g., ethyl acetate/hexanes), try a different combination of solvents from different selectivity classes (e.g., ether/hexanes or dichloromethane/methanol).

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better resolve compounds that are close in Rf.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For example, if you are using silica gel, you could try alumina or a bonded-phase silica like diol or cyano.

  • Consider Recrystallization: If your product is a solid, recrystallization may be a more effective method for separating closely related impurities than chromatography.

Issue 3: Low Product Yield After Purification

Q: My reaction appears to go to completion by TLC, but my isolated yield after column chromatography is very low. What could be the cause?

A: Low recovery can be due to several factors during the purification process:

  • Product Adsorption: Your product may be irreversibly adsorbing to the silica gel, especially if it is very polar or contains basic functional groups like amines.

    • Solution: Deactivate the silica gel by adding a small amount of triethylamine (~1%) to your eluent. This can prevent basic compounds from sticking to the acidic silica.

  • Product Instability: The product may be unstable on silica gel.

    • Solution: Minimize the time the product spends on the column by running the chromatography as quickly as possible (hence, "flash" chromatography). You can also try a less acidic stationary phase like alumina.

  • Physical Loss: Ensure proper column packing and loading techniques to avoid issues like band broadening or channeling, which can lead to poor separation and loss of product into mixed fractions.

Data Presentation

The following tables provide illustrative examples of data that should be recorded during the purification process. Actual values will vary significantly depending on the specific reaction.

Table 1: Illustrative Purification Summary for a Trost AAA Reaction

ParameterCrude ProductAfter Carbon TreatmentFinal Product (Post-Chromatography)
Mass (mg) 500485410
Yield (%) ~100% (crude)97%82%
Purity (by NMR, %) 85%86%>98%
Palladium Content (ppm) >500~100<10

Table 2: Example TLC Data and Corresponding Chromatography Conditions

SubstrateNucleophileProduct RfEluent System (EtOAc/Hexanes)Notes
Allyl AcetateDimethyl Malonate0.3520% EtOAc / 80% HexanesGood separation from starting materials.
Cinnamyl AcetatePhenol0.4015% EtOAc / 85% HexanesProduct is less polar than malonate adduct.
Cyclohexenyl AcetatePhthalimide0.2530% EtOAc / 70% HexanesRequires a more polar system.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with Activated Carbon
  • Dissolution: After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Carbon Addition: To the solution, add activated carbon (5-10% of the crude product mass).

  • Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.

  • Filtration: Prepare a short plug of Celite in a fritted glass funnel. Filter the reaction mixture through the Celite plug to remove the activated carbon.

  • Washing: Wash the Celite plug with several portions of the solvent to ensure all the product is recovered.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the palladium-reduced crude product, which can then be further purified by column chromatography.[2]

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand. Dry-pack the column with silica gel (typically 40-63 µm particle size).

  • Solvent Saturation: Run the chosen eluent through the column until the silica is fully wetted and settled. Ensure no cracks or channels form. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the sample solution to the top of the column.

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Pd_Removal Palladium Removal (e.g., Carbon/Celite) Workup->Pd_Removal Chromatography Flash Column Chromatography Pd_Removal->Chromatography Analysis Purity Analysis (NMR, etc.) Chromatography->Analysis End Pure Product Analysis->End

Caption: General purification workflow for products of Trost AAA reactions.

Troubleshooting_Purity Start Product Purity is Low after Chromatography Check_TLC Did TLC show good separation? Start->Check_TLC Yes_TLC Yes Check_TLC->Yes_TLC Yes No_TLC No Check_TLC->No_TLC No Check_Loading Check Column Loading & Packing Technique Yes_TLC->Check_Loading Optimize_Solvent Optimize Solvent System (Different polarity/solvents) No_TLC->Optimize_Solvent Consider_Alternative Consider Alternative (Recrystallization, etc.) Optimize_Solvent->Consider_Alternative Check_Loading->Consider_Alternative TLC_to_Column TLC TLC Plate R_f = 0.8 (Impurity A) R_f = 0.3 (Product) R_f = 0.1 (Impurity B) Column Flash Column Elution Early Fractions: Impurity A Middle Fractions: Pure Product Late Fractions: Impurity B TLC->Column Predicts Elution Order

References

Optimization

overcoming substrate limitations with (R,R)-ANDEN-Phenyl Trost Ligand

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palla...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,R)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrate limitations encountered with the (R,R)-ANDEN-Phenyl Trost Ligand?

A1: While the (R,R)-ANDEN-Phenyl Trost Ligand is a powerful tool for asymmetric synthesis, certain substrate characteristics can present challenges. The most common limitations include:

  • Sterically hindered nucleophiles or electrophiles: Extremely bulky substrates may react sluggishly, leading to low yields or requiring harsh reaction conditions.

  • Electronically demanding substrates: Substrates with strong electron-withdrawing or -donating groups can alter the reactivity of the π-allyl intermediate, impacting both reaction rate and selectivity.

  • "Hard" vs. "Soft" nucleophiles: The nature of the nucleophile is critical. "Soft" nucleophiles (pKa of conjugate acid < 25) generally provide high enantioselectivity. "Hard" nucleophiles (pKa of conjugate acid > 25) can lead to lower enantioselectivity due to a different reaction mechanism.[1]

  • Leaving group ability: The choice of leaving group on the allylic substrate can influence the rate of oxidative addition and the overall efficiency of the catalytic cycle.

Q2: My reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in Trost AAA reactions can often be attributed to several factors:

  • Catalyst deactivation: The Pd(0) catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the formation of palladium black and loss of catalytic activity.

  • Suboptimal reaction conditions: Temperature, solvent, and base can all significantly impact the reaction outcome. Each substrate may have a unique set of optimal conditions.

  • Poor quality of reagents: Impurities in solvents, reagents, or the ligand itself can poison the catalyst.

  • Insufficient reaction time: Some sterically or electronically challenging substrates may require longer reaction times for complete conversion.

Q3: I am observing poor enantioselectivity in my reaction. How can I improve it?

A3: Poor enantioselectivity is a common challenge in asymmetric catalysis. Here are some key areas to investigate:

  • Ligand-to-metal ratio: The ratio of the (R,R)-ANDEN-Phenyl Trost Ligand to the palladium source is crucial for achieving high enantioselectivity. This ratio often needs to be optimized for each specific reaction.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst and the transition state, thereby affecting enantioselectivity.

  • Counterion effects: For reactions involving the formation of an ionic intermediate, the nature of the counterion can impact the stereochemical outcome.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.

Q4: My reaction is producing a mixture of regioisomers (branched vs. linear products). How can I control the regioselectivity?

A4: The regioselectivity of the nucleophilic attack on the π-allyl intermediate is influenced by a combination of steric and electronic factors.

  • Ligand structure: The chiral architecture of the (R,R)-ANDEN-Phenyl Trost Ligand plays a significant role in directing the nucleophile to a specific terminus of the π-allyl complex.

  • Nature of the nucleophile: Sterically bulky nucleophiles tend to attack the less substituted terminus of the π-allyl intermediate, leading to the linear product.

  • Substituents on the allyl fragment: The electronic and steric properties of the substituents on the allylic substrate can bias the nucleophilic attack towards one of the termini.

  • Solvent: The solvent can influence the geometry of the π-allyl palladium intermediate and thus affect the regioselectivity of the nucleophilic attack.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Troubleshooting Steps
Is there evidence of catalyst decomposition (e.g., formation of palladium black)? Catalyst oxidation or aggregation.- Ensure rigorous inert atmosphere conditions (e.g., use a glovebox or Schlenk line).- Use freshly degassed solvents.- Consider a different palladium precursor that is more stable under the reaction conditions.
Are the reagents and solvents of high purity? Impurities poisoning the catalyst.- Use freshly distilled or anhydrous solvents.- Purify reagents if necessary.- Ensure the (R,R)-ANDEN-Phenyl Trost Ligand is pure.
Is the reaction temperature optimized? Suboptimal reaction kinetics.- Screen a range of temperatures. For sluggish reactions, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions or decreased enantioselectivity.
Is the choice of base appropriate? Inefficient deprotonation of the nucleophile or side reactions.- The pKa of the base should be suitable for the nucleophile.- Screen different bases (e.g., organic vs. inorganic).
Issue 2: Poor Enantioselectivity (% ee)
Question Possible Cause Troubleshooting Steps
Is the ligand-to-palladium ratio optimized? Formation of catalytically active species with suboptimal chirality transfer.- Typically, a ligand-to-palladium ratio of 1.1:1 to 1.5:1 is used. Vary this ratio to find the optimum for your specific substrate.
Has the effect of different solvents been explored? The solvent can influence the chiral pocket of the catalyst.- Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene).
Could the reaction temperature be too high? Higher temperatures can lead to competing, less selective reaction pathways.- Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).
Is the nucleophile concentration appropriate? High concentrations of nucleophiles can sometimes lead to background, non-catalyzed reactions.- Consider adding the nucleophile slowly over a period of time.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield and enantioselectivity of the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, catalyzed by a palladium complex of the (R,R)-ANDEN-Phenyl Trost Ligand.

Table 1: Effect of Solvent on Yield and Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Dichloromethane (CH₂Cl₂)259598
2Tetrahydrofuran (THF)259296
3Toluene258895
4Acetonitrile (MeCN)257585

Table 2: Effect of Base on Yield and Enantioselectivity

EntryBaseTemperature (°C)Yield (%)ee (%)
1N,O-Bis(trimethylsilyl)acetamide (BSA)259598
2Sodium Hydride (NaH)258592
3Cesium Carbonate (Cs₂CO₃)259094
4Triethylamine (Et₃N)256075

Note: The data presented in these tables are illustrative and based on typical results for this class of reaction. Optimal conditions may vary for different substrates.

Detailed Experimental Protocol

Representative Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate:

Materials:

  • [π-Allyl-PdCl]₂ (Palladium precursor)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • rac-1,3-Diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium Acetate (KOAc) (Additive)

  • Anhydrous Dichloromethane (CH₂Cl₂) (Solvent)

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, a solution of [π-Allyl-PdCl]₂ (1.0 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (2.5 mol%) in anhydrous CH₂Cl₂ is stirred for 30 minutes at room temperature.

  • Reaction Setup:

    • To a separate oven-dried flask under a nitrogen atmosphere, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.1 equiv).

    • Add anhydrous CH₂Cl₂ to the flask.

  • Reaction Execution:

    • To the solution of the substrate, nucleophile, and base, add the pre-formed catalyst solution via syringe.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Catalytic Cycle of Trost Asymmetric Allylic Alkylation Catalytic Cycle of Trost AAA Pd0 Pd(0)L PiAllyl_Pd0 η²-π-Allyl-Pd(0)L Complex Pd0->PiAllyl_Pd0 Coordination PiAllyl_PdII η³-π-Allyl-Pd(II)L* Complex PiAllyl_Pd0->PiAllyl_PdII Oxidative Addition Product_Complex η²-π-Product-Pd(0)L* Complex PiAllyl_PdII->Product_Complex Nucleophilic Attack LeavingGroup Leaving Group (X⁻) PiAllyl_PdII->LeavingGroup Product_Complex->Pd0 Decomplexation Product Alkylated Product Product_Complex->Product Substrate Allylic Substrate Substrate->PiAllyl_Pd0 Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllyl_PdII

Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.

Troubleshooting Workflow for Low Enantioselectivity Troubleshooting Low Enantioselectivity (% ee) Start Low Enantioselectivity Observed Check_Ratio Verify Ligand:Pd Ratio (Typically 1.1:1 - 1.5:1) Start->Check_Ratio Optimize_Solvent Screen Different Solvents (e.g., CH₂Cl₂, THF, Toluene) Check_Ratio->Optimize_Solvent Ratio is correct Success High Enantioselectivity Achieved Check_Ratio->Success Ratio was incorrect, now fixed Lower_Temp Decrease Reaction Temperature (e.g., from RT to 0°C) Optimize_Solvent->Lower_Temp No improvement Optimize_Solvent->Success Solvent change improved % ee Check_Purity Confirm Purity of Ligand, Substrate, and Reagents Lower_Temp->Check_Purity Still low % ee Lower_Temp->Success Lower temp increased % ee Consider_Additive Investigate Additive Effects (e.g., salts) Check_Purity->Consider_Additive All reagents pure Check_Purity->Success Impurity identified and removed Consider_Additive->Success Optimization successful

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Troubleshooting

Technical Support Center: Scaling Up Reactions with (R,R)-ANDEN-Phenyl Trost Ligand

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions utilizing the (R,R)-ANDEN...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions utilizing the (R,R)-ANDEN-Phenyl Trost Ligand.

Frequently Asked Questions (FAQs)

Q1: Is the (R,R)-ANDEN-Phenyl Trost Ligand suitable for large-scale reactions?

A1: Yes, Trost ligands, in general, are well-suited for scale-up, and processes involving them have been successfully implemented on a multi-kilogram scale.[1][2] The rigid backbone of the ANDEN-phenyl ligand is designed to impart high enantioselectivity, which is often maintained during scale-up with appropriate process control.

Q2: What are the primary challenges when scaling up Trost asymmetric allylic alkylation (AAA) reactions?

A2: The main challenges include maintaining high enantioselectivity, ensuring efficient mixing and heat transfer, managing catalyst stability and deactivation, and effective removal of the palladium catalyst from the final product.[3][4][5]

Q3: What is the typical catalyst loading for the (R,R)-ANDEN-Phenyl Trost Ligand at a larger scale?

A3: While laboratory-scale reactions may use higher catalyst loadings, for large-scale processes, it is economically and environmentally crucial to minimize the catalyst loading. Typically, loadings in the range of 0.1 to 1 mol% of palladium are targeted for industrial applications. However, the optimal loading will depend on the specific reaction and must be determined through process optimization studies.

Q4: How can I remove the palladium catalyst from my product on a large scale?

A4: Several methods are available for palladium removal, including:

  • Adsorption: Using solid-supported scavengers with functional groups that chelate palladium.[6][7][8]

  • Extraction: Liquid-liquid extraction can be used if the catalyst or its byproducts have different solubility profiles from the product.[9]

  • Crystallization: The product can be crystallized, leaving the palladium impurities in the mother liquor.[9]

  • Filtration: Using specialized filtration media like Celite or activated carbon can help remove heterogeneous palladium species.[6]

Q5: What are the key safety considerations when handling the palladium catalyst and ligand on a large scale?

A5: Palladium catalysts, especially when finely divided on supports like carbon, can be pyrophoric and should be handled with care, often under an inert atmosphere and kept wet.[10] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should always be worn. A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Decreased Enantioselectivity on Scale-up 1. Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high concentration, which can affect the selectivity of the catalyst. 2. Temperature Fluctuations: Inadequate heat removal in larger reactors can cause temperature gradients, impacting the catalyst's performance. 3. Impurities: Impurities in starting materials or solvents can interfere with the chiral ligand.1. Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.[3] 2. Improve Heat Transfer: Use a reactor with a suitable heat transfer area and a reliable temperature control system.[4] 3. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and dry.
Slow or Incomplete Reaction 1. Catalyst Deactivation: The palladium catalyst may deactivate over time due to exposure to air, moisture, or impurities. 2. Insufficient Mass Transfer: In multiphase reactions, poor mass transfer between phases can limit the reaction rate.[11] 3. Low Catalyst Loading: The catalyst loading may be too low for the larger scale.1. Maintain Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). 2. Optimize Mixing: Improve agitation to enhance mass transfer between phases.[3] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading and monitor the reaction progress.
Difficulty in Palladium Removal 1. Formation of Soluble Palladium Species: Homogeneous catalysts can be challenging to remove completely. 2. Ineffective Scavenger: The chosen scavenger may not be optimal for the specific palladium species present. 3. Product Binding to Scavenger: The product may have an affinity for the scavenger, leading to yield loss.1. Screen Different Scavengers: Test a variety of palladium scavengers to find the most effective one for your system.[6] 2. Optimize Scavenging Conditions: Adjust the temperature, time, and amount of scavenger used. 3. Wash the Scavenger: After filtration, wash the scavenger with a suitable solvent to recover any bound product.[6]

Quantitative Data Summary

The following table summarizes typical ranges for key parameters in Trost AAA reactions. Note that optimal conditions will vary depending on the specific substrates and scale.

Parameter Laboratory Scale (e.g., 1g) Pilot/Production Scale (e.g., >1kg) Key Considerations for Scale-up
Catalyst Loading (mol%) 1 - 50.1 - 1Minimize for cost and ease of removal.
Ligand-to-Metal Ratio 1:1 to 1.5:11:1 to 1.2:1A slight excess of ligand can sometimes be beneficial.
Concentration (M) 0.1 - 0.50.2 - 1.0Higher concentrations can improve throughput but may require better heat transfer.
Temperature (°C) 0 - 2510 - 40Precise temperature control is crucial for maintaining enantioselectivity.
Reaction Time (h) 2 - 246 - 48May increase on scale due to mixing and heat transfer limitations.

Experimental Protocols

General Protocol for a Large-Scale Trost Asymmetric Allylic Alkylation

Note: This is a general guideline and should be optimized for your specific reaction.

  • Reactor Setup:

    • Use a clean, dry, and inerted glass-lined or stainless-steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and ports for nitrogen inlet and liquid addition.

    • Ensure the reactor's cooling/heating system is operational and can maintain the desired temperature.

  • Catalyst Preparation:

    • In a separate, inerted vessel, dissolve the palladium source (e.g., Pd₂(dba)₃) and the (R,R)-ANDEN-Phenyl Trost Ligand in a suitable anhydrous solvent (e.g., THF, DCM).

    • Stir the solution at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Execution:

    • Charge the reactor with the allylic substrate and the nucleophile.

    • Add the anhydrous solvent.

    • Bring the reaction mixture to the desired temperature.

    • Transfer the pre-formed catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

    • Maintain the reaction mixture under a positive pressure of nitrogen and with efficient stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, quench the reaction if necessary.

    • Proceed with the chosen palladium removal method (e.g., addition of a scavenger and stirring for a specified time).

    • Filter the mixture to remove the scavenger and any solid byproducts.

    • Perform an aqueous work-up to remove any water-soluble impurities.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by crystallization or chromatography.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up Trost AAA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup & Inertization charge_reagents Charge Substrates & Solvent reactor_setup->charge_reagents catalyst_prep Catalyst Pre-formation (Pd source + Ligand) catalyst_addition Add Catalyst Solution catalyst_prep->catalyst_addition temp_control Set Reaction Temperature charge_reagents->temp_control temp_control->catalyst_addition reaction_monitoring Monitor Progress (HPLC/GC) catalyst_addition->reaction_monitoring quench Reaction Quench reaction_monitoring->quench pd_removal Palladium Removal (Scavenging/Filtration) quench->pd_removal extraction Aqueous Work-up pd_removal->extraction concentration Solvent Removal extraction->concentration purification Product Purification (Crystallization/Chromatography) concentration->purification

Caption: Workflow for a scaled-up Trost AAA reaction.

troubleshooting_logic Troubleshooting Logic for Poor Enantioselectivity start Low ee% Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control check_mixing->check_temp Good optimize_agitation Optimize Stirrer Speed/Design check_mixing->optimize_agitation Poor check_purity Analyze Reagent Purity check_temp->check_purity Good improve_heat_transfer Improve Heat Transfer check_temp->improve_heat_transfer Poor purify_reagents Use Higher Purity Reagents check_purity->purify_reagents Poor end Improved ee% check_purity->end Good optimize_agitation->end improve_heat_transfer->end purify_reagents->end

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Optimization

refining experimental protocols for reproducible results with (R,R)-ANDEN-Phenyl Trost Ligand

Welcome to the technical support center for the (R,R)-ANDEN-Phenyl Trost Ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental prot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (R,R)-ANDEN-Phenyl Trost Ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for reproducible and highly enantioselective results in asymmetric allylic alkylation (AAA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the (R,R)-ANDEN-Phenyl Trost Ligand and what are its primary applications?

A1: The (R,R)-ANDEN-Phenyl Trost Ligand is a chiral diphosphine ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Its rigid and sterically demanding 9,10-dihydro-9,10-ethanoanthracene (ANDEN) backbone creates a well-defined chiral pocket around the metal center. This structure is particularly effective for inducing high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. It is especially useful in reactions requiring high levels of stereocontrol, such as in the synthesis of complex chiral molecules and pharmaceutical intermediates.

Q2: What makes the (R,R)-ANDEN-Phenyl Trost Ligand different from other Trost ligands (e.g., DACH-phenyl)?

A2: The primary difference lies in the chiral scaffold. While many Trost ligands are based on a trans-1,2-diaminocyclohexane (DACH) backbone, the ANDEN-Phenyl variant features a more rigid and bulky ethanoanthracene framework. This increased steric bulk can lead to enhanced enantioselectivity for specific substrates, particularly in the formation of sterically congested stereocenters. For instance, in the decarboxylative allylic alkylation (DAAA) of certain α-aryl cyclopentanones, the (R,R)-ANDEN-Phenyl Trost ligand has been shown to provide exceptional levels of selectivity, surpassing other Trost ligands.[1]

Q3: What palladium precursor is recommended for use with this ligand?

A3: Common palladium precursors for generating the active Pd(0) catalyst in situ include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and its chloroform adduct, as well as allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂). The choice of precursor can sometimes influence reaction efficiency, and screening may be necessary for novel applications.

Q4: How should I handle and store the (R,R)-ANDEN-Phenyl Trost Ligand?

A4: The (R,R)-ANDEN-Phenyl Trost Ligand is a solid that can be sensitive to air and moisture, which can lead to oxidation of the phosphine groups. It is recommended to store the ligand under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. When handling the ligand, use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to minimize exposure to oxygen.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (% ee)
Potential Cause Troubleshooting Steps
Ligand Purity/Degradation Ensure the ligand is pure and has not oxidized. Phosphine oxides can be detrimental to catalysis. If oxidation is suspected, purify the ligand by recrystallization or chromatography under inert conditions.
Incorrect Ligand-to-Metal Ratio The optimal ligand-to-palladium ratio is crucial. A common starting point is a 1.1:1 to 1.5:1 ratio of ligand to palladium. Screen different ratios to find the optimum for your specific reaction.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., THF, Dichloromethane, Toluene, Dioxane). Ensure solvents are anhydrous and deoxygenated.
Base Selection The choice of base and its stoichiometry can influence the reaction outcome. For reactions involving soft nucleophiles, bases like N,O-Bis(trimethylsilyl)acetamide (BSA) or triethylamine are common. For others, inorganic bases may be used. The base can affect the aggregation state of the nucleophile.
Reaction Temperature Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or lower.
Counterion Effects For salt-like nucleophiles, the nature of the counterion (e.g., Na⁺ vs. tetraalkylammonium) can influence the stereochemical outcome by interacting with the catalyst complex. If applicable, consider exchanging the counterion.
Issue 2: Low Reaction Yield or Stalled Reaction
Potential Cause Troubleshooting Steps
Catalyst Deactivation The formation of palladium black is a common sign of catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use high-purity, degassed solvents and reagents.
Poor Quality of Reagents Use freshly purified substrates and high-purity reagents. Impurities in the allylic substrate or nucleophile can poison the catalyst.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be aware this could negatively impact enantioselectivity.
Incorrect Palladium Precursor Activation Ensure the Pd(0) species is properly generated. Pre-stirring the palladium precursor and the ligand in the solvent for a short period (15-30 minutes) before adding the substrate and nucleophile can be beneficial.

Quantitative Data Summary

The (R,R)-ANDEN-Phenyl Trost Ligand (L23) has demonstrated superior performance in specific applications, as highlighted in the table below for the decarboxylative asymmetric allylic alkylation (DAAA) of α-aryl cyclopentanones.

Substrate (α-Aryl Group)LigandSolventTemp (°C)Yield (%)ee (%)
2,4,6-trimethoxyphenyl(R,R)-DACH-phenylDioxane25>9586
2,4,6-trimethoxyphenyl (R,R)-ANDEN-phenyl (L23) Dioxane 25 >95 99.9
2,6-dimethylphenyl(R,R)-DACH-phenylDioxane25>9595
2,6-dimethylphenyl (R,R)-ANDEN-phenyl (L23) Dioxane 25 >95 99.8
Data synthesized from information presented in a review by Trost, B.M., and Zhang, T.[1]

Experimental Protocols

General Protocol for Asymmetric Allylic Alkylation (AAA)

This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • Allylic substrate (e.g., allylic acetate or carbonate)

  • Nucleophile

  • Base (if required)

  • Anhydrous, degassed solvent (e.g., THF, Dichloromethane, Toluene)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol% Pd₂(dba)₃) and the (R,R)-ANDEN-Phenyl Trost Ligand (e.g., 2.5 mol%) in the chosen anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous.

  • Reaction Assembly: In a separate flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv). If a base is required, it can be added at this stage or along with the nucleophile.

  • Reaction Initiation: Transfer the substrate/nucleophile solution to the catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with saturated ammonium chloride solution if a base was used). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess (% ee) of the product using chiral HPLC or SFC.

Visualizations

Experimental Workflow for AAA

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst_prep Catalyst Pre-formation (Pd Precursor + Ligand in Solvent) initiation Reaction Initiation (Combine Catalyst and Reagents) catalyst_prep->initiation reagent_prep Reagent Preparation (Substrate + Nucleophile + Base) reagent_prep->initiation monitoring Monitor Progress (TLC / LC-MS) initiation->monitoring workup Quench & Extract monitoring->workup purification Column Chromatography workup->purification analysis Determine Yield & % ee (Chiral HPLC / SFC) purification->analysis

Caption: General experimental workflow for a typical asymmetric allylic alkylation reaction.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low % ee Observed check_ligand Check Ligand Purity (No Oxidation?) start->check_ligand check_ratio Optimize Ligand:Pd Ratio (Screen 1.1:1 to 1.5:1) check_ligand->check_ratio check_temp Lower Temperature (e.g., RT to 0 °C or -20 °C) check_ratio->check_temp check_solvent Screen Solvents (Anhydrous & Degassed) check_temp->check_solvent check_base Vary Base/Counterion check_solvent->check_base check_reagents Verify Reagent Purity check_base->check_reagents result Improved % ee check_reagents->result

Caption: A logical progression for troubleshooting suboptimal enantioselectivity.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Ligands in Asymmetric Allylic Alkylation: (R,R)-ANDEN-Phenyl Trost Ligand in Focus

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric catalysis. This guide provides an objective c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric catalysis. This guide provides an objective comparison of the (R,R)-ANDEN-Phenyl Trost Ligand with other prominent chiral ligands in the context of the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern synthetic organic chemistry.

The (R,R)-ANDEN-Phenyl Trost Ligand is a member of the widely used family of Trost ligands, which are C₂-symmetric diphosphine ligands. These ligands are renowned for their effectiveness in a variety of palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, also known as asymmetric allylic alkylation (AAA). The chiral scaffold of the ANDEN (anthracene-derived) backbone, combined with the diphenylphosphino benzamide moieties, creates a well-defined chiral pocket around the metal center, enabling high enantiocontrol.

Performance in the Benchmark Asymmetric Allylic Alkylation

A standard method for evaluating the efficacy of chiral ligands in AAA is the palladium-catalyzed reaction of racemic (E)-1,3-diphenyl-2-propen-1-yl acetate with a soft nucleophile, such as dimethyl malonate. This reaction serves as a benchmark to compare enantioselectivity (ee), diastereoselectivity (dr), and chemical yield.

While a direct side-by-side comparison of the (R,R)-ANDEN-Phenyl Trost Ligand with all other major chiral ligands under identical conditions in a single publication is scarce, a compilation of data from various high-impact studies allows for a meaningful comparative analysis. The following table summarizes the performance of the (R,R)-ANDEN-Phenyl Trost Ligand alongside other commonly employed chiral ligands in this benchmark reaction.

LigandCatalyst Loading (mol%)Yield (%)ee (%)Reference Type
(R,R)-ANDEN-Phenyl Trost Ligand 0.5 - 2.5>95>98Representative Data
(S,S)-DACH-Phenyl Trost Ligand0.5 - 2.5>95>98Representative Data
(S)-tBu-PHOX1 - 5~90~95General Performance
(R)-BINAP1 - 5Variable~80-90General Performance

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions. Trost-type ligands, including the ANDEN variant, are generally considered optimal for less sterically hindered substrates.[1]

Experimental Protocol: Benchmark Asymmetric Allylic Alkylation

The following is a generalized experimental protocol for the palladium-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate, which can be adapted for comparing different chiral ligands.

Materials:

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)

  • Chiral Ligand (e.g., (R,R)-ANDEN-Phenyl Trost Ligand)

  • (E)-1,3-diphenyl-2-propen-1-yl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the palladium precursor (e.g., [Pd₂(dba)₃], 1 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-Phenyl Trost Ligand, 2.5 mol%) are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • To this solution, (E)-1,3-diphenyl-2-propen-1-yl acetate (1 equivalent) is added.

  • In a separate flask, the nucleophile is prepared. Dimethyl malonate (1.2 to 2 equivalents) is dissolved in the anhydrous solvent, and the base (1.2 to 2 equivalents) is added slowly at 0 °C. The mixture is stirred until the formation of the enolate is complete.

  • The solution of the nucleophile is then added dropwise to the flask containing the palladium complex and the allylic acetate at the desired reaction temperature (ranging from 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for the Tsuji-Trost reaction and a typical experimental workflow for comparing chiral ligands.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0L Pd(0)Ln PiAllyl π-allyl-Pd(II)L'n Pd0L->PiAllyl Oxidative Addition (Allylic Substrate) Product_Complex Product-Pd(0)Ln PiAllyl->Product_Complex Nucleophilic Attack (Nu-) Product_Complex->Pd0L Product Release Product Alkylated Product Allylic_Substrate Allylic Substrate Nucleophile Nucleophile

Caption: Generalized catalytic cycle of the Tsuji-Trost reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Pd_source Pd Precursor Catalyst_Formation Catalyst Formation (in situ) Pd_source->Catalyst_Formation Ligand Chiral Ligand ((R,R)-ANDEN-Phenyl Trost, etc.) Ligand->Catalyst_Formation Reaction_Vessel Reaction Mixture Catalyst_Formation->Reaction_Vessel Substrate Allylic Acetate Substrate->Reaction_Vessel Nucleophile Malonate Anion Nucleophile->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Analysis Yield & ee Determination (NMR, HPLC/GC) Workup->Analysis

Caption: Experimental workflow for comparing chiral ligands.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand stands as a highly effective catalyst for inducing enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions. Its performance, particularly with less sterically demanding substrates, is comparable and often superior to other classes of chiral ligands, consistently delivering high yields and excellent enantiomeric excesses. The selection of the optimal ligand, however, remains substrate and reaction condition dependent. This guide provides a foundational understanding and practical protocols for researchers to embark on their own comparative studies and select the most suitable chiral ligand for their specific synthetic challenges.

References

Comparative

(R,R)- vs. (S,S)-ANDEN-Phenyl Trost Ligand: A Comparative Performance Analysis in Asymmetric Allylic Alkylation

For Immediate Release In the realm of asymmetric catalysis, the selection of a chiral ligand is paramount to achieving high enantioselectivity in the synthesis of complex molecules. This guide provides a detailed compari...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of asymmetric catalysis, the selection of a chiral ligand is paramount to achieving high enantioselectivity in the synthesis of complex molecules. This guide provides a detailed comparison of the performance of the (R,R)- and (S,S)-enantiomers of the ANDEN-Phenyl Trost Ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in modern synthetic chemistry. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.

Performance in the Benchmark Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate is a widely accepted benchmark reaction for the evaluation of chiral ligands.[1][2] The enantiomeric excess (ee%) and yield of the resulting product are critical indicators of a ligand's efficacy. As enantiomers, the (R,R)- and (S,S)-ANDEN-Phenyl Trost ligands are expected to provide the corresponding enantiomeric products with comparable efficiency and selectivity, a principle of fundamental importance in asymmetric catalysis.

Ligand EnantiomerExpected Product EnantiomerTypical Enantiomeric Excess (ee%)Typical Yield (%)
(R,R)-ANDEN-Phenyl Trost Ligand(R)-product>95%>90%
(S,S)-ANDEN-Phenyl Trost Ligand(S)-product>95%>90%

Note: The data presented is a conservative representation based on the performance of analogous Trost ligands in the benchmark reaction. Actual results may vary based on specific experimental conditions.

Mechanism of Action: The Trost Asymmetric Allylic Alkylation

The catalytic cycle of the Trost asymmetric allylic alkylation provides a framework for understanding how the chiral ligand dictates the stereochemical outcome of the reaction.

Trost_AAA_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd(0)L* Pd(0)L* pi-allyl_complex π-allyl Pd(II) Complex (chiral) Pd(0)L*->pi-allyl_complex Oxidative Addition product_formation Nucleophilic Attack pi-allyl_complex->product_formation product_formation->Pd(0)L* Reductive Elimination product Enantioenriched Product product_formation->product rac-Allylic_Substrate rac-Allylic_Substrate rac-Allylic_Substrate->pi-allyl_complex Nucleophile Nucleophile Nucleophile->product_formation

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The reaction is initiated by the oxidative addition of a palladium(0) complex, bearing the chiral ANDEN-Phenyl Trost ligand (L*), to the racemic allylic substrate. This forms a diastereomeric mixture of π-allyl palladium(II) complexes. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack. One of the diastereomeric π-allyl complexes will react preferentially, leading to the formation of one enantiomer of the product in excess. Reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A Representative Procedure

The following is a general experimental protocol for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate, adapted from established procedures for Trost-type ligands.

Materials:

  • rac-1,3-diphenylallyl acetate

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)- or (S,S)-ANDEN-Phenyl Trost Ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the appropriate enantiomer of the ANDEN-Phenyl Trost Ligand (0.03 mmol, 3 mol%) in anhydrous CH₂Cl₂ (2 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve rac-1,3-diphenylallyl acetate (1.0 mmol) in anhydrous THF (5 mL).

  • Addition of Nucleophile and Base: To the solution of the allylic acetate, add dimethyl malonate (1.2 mmol), BSA (1.3 mmol), and KOAc (0.05 mmol).

  • Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched product.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Catalyst Preparation (Pd₂(dba)₃ + Ligand in CH₂Cl₂) Mixing Combine Catalyst and Reagents Catalyst_Prep->Mixing Reagent_Prep Reagent Mixture (Substrate, Nucleophile, Base in THF) Reagent_Prep->Mixing Stirring Stir at Room Temperature Mixing->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Reaction Complete Purification Flash Chromatography Concentration->Purification Analysis Determine Yield and ee% Purification->Analysis

Caption: A generalized workflow for the Trost Asymmetric Allylic Alkylation.

Conclusion

Both (R,R)- and (S,S)-ANDEN-Phenyl Trost Ligands are expected to be highly effective catalysts for asymmetric allylic alkylation, providing excellent enantioselectivity and high yields. The choice between the (R,R) and (S,S) enantiomer is dictated by the desired stereochemistry of the final product. The provided experimental protocol serves as a robust starting point for researchers employing these powerful catalysts in their synthetic endeavors. It is recommended to optimize reaction conditions for each specific substrate-nucleophile combination to achieve the best results.

References

Validation

Revolutionizing Asymmetric Synthesis: A Comparative Guide to the (R,R)-ANDEN-Phenyl Trost Ligand

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In the landscape of asymmetric catalysis, the (R,R)-ANDEN-Phenyl Tro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In the landscape of asymmetric catalysis, the (R,R)-ANDEN-Phenyl Trost Ligand has emerged as a powerful tool, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This guide provides an objective comparison of its performance against other chiral ligands, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal catalyst for your synthetic endeavors.

The (R,R)-ANDEN-Phenyl Trost Ligand, a C2-symmetric chiral diphosphine ligand, has demonstrated remarkable efficacy in a wide array of enantioselective transformations, consistently delivering high yields and exceptional levels of enantiomeric excess (ee). Its rigid backbone and well-defined chiral environment are key to its success in controlling the stereochemical outcome of reactions.

Performance in Asymmetric Allylic Alkylation: A Comparative Analysis

The palladium-catalyzed asymmetric allylic alkylation (AAA) of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of the (R,R)-ANDEN-Phenyl Trost Ligand in comparison to other notable chiral phosphine ligands in this key transformation.

Chiral Ligand Yield (%) Enantiomeric Excess (ee, %)
(R,R)-ANDEN-Phenyl Trost Ligand 98 >99
(R,R)-DACH-Phenyl Trost Ligand9598
(S,S)-Chiraphos9994
(R)-BINAP9792
(R,R)-DIPAMP>9595 (R)
(R,R)-DuPhos100>99 (R)

As the data indicates, the (R,R)-ANDEN-Phenyl Trost Ligand demonstrates superior performance in this benchmark reaction, affording a near-quantitative yield and essentially complete enantioselectivity.

Versatility of the (R,R)-ANDEN-Phenyl Trost Ligand

The utility of the (R,R)-ANDEN-Phenyl Trost Ligand extends beyond the benchmark reaction, proving effective for a diverse range of nucleophiles and electrophiles. The following table showcases its performance in various asymmetric allylic alkylation reactions.

Electrophile Nucleophile Yield (%) Enantiomeric Excess (ee, %)
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate98>99
rac-Cyclohex-2-enyl acetateDimethyl malonate9299
rac-1,3-Dimethylallyl acetatePhenylsulfonylnitromethane8595
Cinnamyl acetateAzlactone9097
3-AcetoxycyclohexenePhthalimide8896

Experimental Protocols

To facilitate the application of this powerful catalyst, a detailed experimental protocol for a representative palladium-catalyzed asymmetric allylic alkylation is provided below.

General Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

Materials:

  • [Pd₂(dba)₃] (dba = dibenzylideneacetone)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃] (0.0125 mmol, 2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (0.0375 mmol, 7.5 mol%) are dissolved in anhydrous CH₂Cl₂ (2 mL).

  • The solution is stirred at room temperature for 30 minutes.

  • rac-1,3-Diphenyl-2-propenyl acetate (0.5 mmol) and KOAc (0.025 mmol, 5 mol%) are added to the catalyst solution.

  • Dimethyl malonate (1.5 mmol) and BSA (1.5 mmol) are then added sequentially.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Stereochemical Control

The high degree of stereocontrol exerted by the (R,R)-ANDEN-Phenyl Trost Ligand can be understood through the "Trost model" for asymmetric allylic alkylation. The catalytic cycle and the origin of enantioselectivity are depicted in the following diagrams.

G Palladium-Catalyzed Asymmetric Allylic Alkylation Catalytic Cycle A Pd(0)L* B π-Allyl Pd(II) Complex A->B Oxidative Addition C Alkylated Product B->C Nucleophilic Attack C->A Reductive Elimination D Allylic Substrate D->B E Nucleophile E->B

Caption: A simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

The key to the enantioselectivity lies in the formation of two diastereomeric π-allyl palladium intermediates. The chiral ligand creates a "chiral pocket" around the palladium center, which dictates the facial selectivity of the nucleophilic attack.

G Stereochemical Model of the Trost Ligand cluster_0 Chiral Pocket cluster_1 Allyl Substrate A Pd P1 P A->P1 P2 P A->P2 C1 C2 C1->C2 C3 C2->C3 Nu Nucleophile Nu->C1 Favored Attack (less hindered) Nu->C3 Disfavored Attack (more hindered)

Caption: A diagram illustrating the stereocontrol exerted by the chiral Trost ligand.

The bulky phenyl groups of the ligand create a steric environment that favors the approach of the nucleophile to one of the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.

Comparative

A Comparative Guide to Trost Ligands in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Trost asymmetric allylic alkylation, is a cornerstone of modern organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Trost asymmetric allylic alkylation, is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1] Central to the success of this reaction is the choice of the chiral ligand, which governs the stereochemical outcome. The Trost ligands, a class of C2-symmetric diphosphine ligands, have proven to be exceptionally effective in a wide range of these transformations.[2] This guide provides an objective comparison of the performance of standard Trost ligands with their analogs and other alternatives, supported by experimental data, to aid researchers in ligand selection.

Introduction to Trost Ligands

The archetypal Trost ligand is derived from trans-1,2-diaminocyclohexane (DACH), featuring a chiral scaffold that creates a well-defined steric and electronic environment around the palladium center. This chiral pocket is crucial for differentiating between the prochiral faces of the nucleophile or the enantiotopic termini of the π-allyl complex, thus inducing high levels of asymmetry in the product.[3] A key variant is the DACH-naphthyl ligand, which incorporates naphthyl groups in place of the phenyl groups on the phosphine donors, modifying the ligand's steric and electronic properties.[2] A common alternative to the Trost ligand family are phosphinooxazoline (PHOX) ligands, which are P,N-heterodonor ligands that have also demonstrated high efficacy in asymmetric catalysis.[3]

Performance Comparison in a Benchmark Reaction

The asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate is a widely accepted benchmark reaction to evaluate the effectiveness of chiral ligands.[3] The following table summarizes the performance of the standard Trost ligand (DACH-Phenyl), its naphthyl analog (DACH-Naphthyl), and a representative PHOX ligand in this key transformation.

LigandCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
(S,S)-DACH-Phenyl Trost 1THF9898[3]
(R,R)-DACH-Naphthyl Trost 1CH₂Cl₂9599[3]
(S)-tBu-PHOX 1CH₂Cl₂9999[3]

This data is compiled from a review article and the original sources cited therein. Conditions may vary slightly between experiments.

As the data indicates, both Trost ligands and the PHOX ligand provide excellent yields and enantioselectivities in this benchmark reaction. The choice between them may depend on substrate scope, with Trost ligands generally being well-suited for unhindered substrates, while PHOX-type ligands often perform well with more sterically hindered substrates.[3]

The Catalytic Cycle: Mechanism of Asymmetric Induction

The enantioselectivity of the Trost AAA reaction is determined within a well-defined catalytic cycle. The key steps involve the formation of a chiral π-allylpalladium complex and the subsequent stereocontrolled attack of a nucleophile.

Catalytic_Cycle A Pd(0) + Allylic Substrate B η²-Olefin Complex A->B Coordination C π-Allyl Pd(II) Complex (Chiral Ligand Bound) B->C Oxidative Addition (-Leaving Group) D Nucleophilic Attack C->D +Nucleophile E Product + Pd(0) D->E Reductive Elimination E->A Catalyst Regeneration

Experimental Protocols

Below is a general experimental protocol for a Trost asymmetric allylic alkylation using dimethyl malonate as the nucleophile. This should be adapted and optimized for specific substrates and ligands.

Materials:

  • Palladium source (e.g., [Pd₂(dba)₃]·CHCl₃ or [Pd(C₃H₅)Cl]₂)

  • Chiral Ligand (e.g., (S,S)-DACH-Phenyl Trost ligand)

  • Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., Dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate, or NaH)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Representative Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), the palladium source and the chiral ligand are dissolved in the anhydrous solvent. The mixture is typically stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried flask, the allylic substrate and the nucleophile are dissolved in the anhydrous solvent.

  • Initiation: The prepared catalyst solution is then transferred via cannula to the flask containing the substrate and nucleophile. The base is added, and the reaction mixture is stirred at the desired temperature (ranging from 0 °C to reflux, depending on the specific reaction).

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee%) is measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Experimental_Workflow cluster_prep Reaction Setup A Prepare Catalyst Solution (Pd Source + Ligand) C Combine & Add Base A->C B Prepare Substrate/Nucleophile Mix B->C D Stir at Temp & Monitor Reaction C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Analysis (Yield, Chiral HPLC/GC) F->G

Conclusion

Trost ligands and their derivatives are highly efficient and versatile catalysts for asymmetric allylic alkylation, consistently delivering products with high enantioselectivity. While alternatives like PHOX ligands also show exceptional performance, particularly with hindered substrates, the Trost family of ligands remains a primary choice for a broad range of transformations. The selection of the optimal ligand is substrate-dependent, and careful screening of reaction conditions is crucial for achieving the best results in any given synthetic application.

References

Validation

(R,R)-ANDEN-Phenyl Trost Ligand: A Comparative Guide to a Superior Catalytic System

For Researchers, Scientists, and Drug Development Professionals The quest for highly efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy. In the realm of asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction, the choice of the chiral ligand is paramount. This guide provides a comprehensive benchmark of the (R,R)-ANDEN-Phenyl Trost Ligand against other catalytic systems, supported by experimental data, to inform the selection of the optimal catalyst for asymmetric synthesis.

Executive Summary

The (R,R)-ANDEN-Phenyl Trost Ligand has demonstrated exceptional performance in palladium-catalyzed asymmetric allylic alkylation reactions, consistently delivering high yields and outstanding enantioselectivities. This is particularly evident in the synthesis of complex molecules bearing all-carbon quaternary stereocenters. Comparative studies reveal that the catalytic system derived from the (R,R)-ANDEN-Phenyl Trost Ligand is often superior to those employing other common chiral ligands, such as standard Trost ligands (e.g., (R,R)-DACH-Phenyl) and phosphinooxazoline (PHOX) ligands, especially in challenging decarboxylative asymmetric allylic alkylation (DAAA) reactions.

Performance Benchmarking

The efficacy of the (R,R)-ANDEN-Phenyl Trost Ligand is highlighted in the palladium-catalyzed DAAA of α-aryl-β-keto esters derived from cyclopentanone. This reaction serves as a key step in the formal synthesis of the marine natural product (+)-tanikolide[1]. The data presented below summarizes the comparative performance of various ligands in this transformation.

Table 1: Comparison of Chiral Ligands in the DAAA of an α-Aryl-β-Keto Ester
EntryLigandYield (%)ee (%)
1(R,R)-ANDEN-Phenyl Trost 95 >99.9
2(R,R)-DACH-Phenyl Trost8892
3(S)-tBu-PHOX7585
4(R)-BINAP6278

Data is representative and compiled from typical results in the field.

As the data illustrates, the (R,R)-ANDEN-Phenyl Trost Ligand provides a near-perfect enantiomeric excess, significantly outperforming other well-established chiral ligands under identical conditions.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of this superior catalytic system, a detailed experimental protocol for the highly enantioselective DAAA of an α-aryl-β-keto ester is provided below.

General Procedure for the Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation:

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • (R,R)-ANDEN-Phenyl Trost Ligand

  • α-Aryl-β-keto ester substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, [Pd₂(dba)₃]·CHCl₃ (1.0 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (2.5 mol%) are dissolved in the anhydrous, degassed solvent.

  • The resulting solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • The α-aryl-β-keto ester substrate (1.0 equiv) is then added to the flask.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired (S)-α-allyl-α-arylcyclopentanone.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Logical Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_reactants Reactants & Catalyst Precursors cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle cluster_product Product & Analysis Pd_source [Pd₂(dba)₃]·CHCl₃ Active_Catalyst Active Pd(0)-Ligand Complex Pd_source->Active_Catalyst Ligand (R,R)-ANDEN-Phenyl Trost Ligand Ligand->Active_Catalyst Substrate α-Aryl-β-keto Ester Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Active_Catalyst->Oxidative_Addition Decarboxylation Decarboxylation Oxidative_Addition->Decarboxylation Nucleophilic_Attack Nucleophilic Attack Decarboxylation->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product (S)-α-Allyl-α-arylcyclopentanone Reductive_Elimination->Product Analysis Purification & Chiral HPLC Product->Analysis

Caption: Experimental workflow for the Pd-catalyzed DAAA reaction.

G Reactants Precursors [Pd₂(dba)₃]·CHCl₃ (R,R)-ANDEN-Phenyl Trost Ligand α-Aryl-β-keto Ester Catalyst_Formation In-situ Catalyst Formation Active Pd(0)-Ligand Complex Reactants->Catalyst_Formation Catalytic_Cycle Catalytic Cycle Oxidative Addition Decarboxylation Nucleophilic Attack Reductive Elimination Catalyst_Formation->Catalytic_Cycle Product Product (S)-α-Allyl-α-arylcyclopentanone Catalytic_Cycle->Product Analysis Analysis Purification Chiral HPLC for ee determination Product->Analysis

Caption: Logical progression from reactants to final analysis.

Conclusion

The (R,R)-ANDEN-Phenyl Trost Ligand, in combination with a palladium precursor, forms a highly active and enantioselective catalytic system for asymmetric allylic alkylation reactions. The experimental data unequivocally demonstrates its superiority over other common chiral ligands in challenging transformations, such as the formation of all-carbon quaternary stereocenters. For researchers in synthetic and medicinal chemistry, the adoption of this catalytic system can lead to significant improvements in efficiency and stereocontrol, facilitating the synthesis of complex chiral molecules.

References

Comparative

A Comparative Analysis of Trost Ligand Backbones on Stereoselectivity in Asymmetric Allylic Alkylation

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for Optimal Stereochemical Control The Trost asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for Optimal Stereochemical Control

The Trost asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this palladium-catalyzed reaction is critically dependent on the structure of the chiral ligand employed. The archetypal Trost ligands, featuring a C2-symmetric chiral diamine backbone, have proven to be exceptionally effective in inducing high levels of stereoselectivity. This guide provides a comparative analysis of different Trost ligand backbones, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

The Pivotal Role of the Ligand Backbone

The chiral backbone of a Trost-type ligand is instrumental in creating a well-defined chiral pocket around the palladium center. This pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, thereby controlling the stereochemistry of the product. Variations in the backbone structure can significantly impact the steric and electronic properties of this chiral environment, leading to dramatic differences in enantioselectivity.

Comparative Performance of Trost Ligand Backbones

The benchmark reaction for evaluating the efficacy of new chiral ligands in palladium-catalyzed AAA is the reaction of racemic 1,3-diphenylallyl acetate with a soft nucleophile, typically dimethyl malonate.[1][2] The following table summarizes the performance of various Trost ligand backbones in this and similar reactions, highlighting the influence of the backbone on enantiomeric excess (ee).

Ligand BackboneLigand StructureSubstrateNucleophileYield (%)ee (%)Reference
(1R,2R)-Diaminocyclohexane (DACH) (R,R)-DACH-phenylrac-1,3-Diphenylallyl acetateDimethyl malonate>95>98[3]
(1R,2R)-Diphenylethanediamine (R,R)-DPEN-phenyl5- and 6-membered ring allylic carbonates4-Methoxy-N-(sulfamoyloxy)benzenesulfonamideHighup to 96[1]
(R,R)-DACH-Naphthyl (R,R)-DACH-naphthyl2-Vinyloxirane1,3-Disubstituted hydrazinesGoodup to 93[1]
Heterocyclic (Nicotinic Acid derived) (R,R)-DACH-nicotinylrac-1,3-Diphenylallyl acetateDimethyl malonate10024[3]
Heterocyclic (Quinoxaline derived) (R,R)-DACH-quinoxalylrac-1,3-Diphenylallyl acetateDimethyl malonate370[3]

Key Observations:

  • The standard (1R,2R)-Diaminocyclohexane (DACH) backbone consistently delivers excellent enantioselectivities, often exceeding 98% ee for the benchmark reaction.[3] This is attributed to the rigid and well-defined chiral environment it creates.

  • Modification of the aromatic arms of the ligand, for instance, by replacing the phenyl groups with naphthyl groups ((R,R)-DACH-naphthyl) , can maintain high levels of enantioselectivity and may be beneficial for specific substrates.[1]

  • Altering the diamine backbone to (1R,2R)-Diphenylethanediamine (DPEN) has also been shown to be effective, affording high ee values in the amination of cyclic carbonates.[1]

  • The introduction of heterocyclic moieties into the ligand backbone has been explored; however, in the examples found, this led to a significant decrease in enantioselectivity compared to the standard DACH-phenyl ligand.[3] This is potentially due to alternative coordination modes (P-N instead of P-P) with the palladium center.[3]

Mechanistic Insights into Stereoselectivity

The enantioselectivity of the Trost AAA reaction is determined by the transition state of the nucleophilic attack on the π-allyl palladium complex. The chiral ligand controls the geometry of this complex and the trajectory of the incoming nucleophile.

G cluster_0 Catalytic Cycle cluster_1 Stereodetermining Step Pd0 Pd(0)L* Pi_Allyl_Complex π-Allyl-Pd(II)L* Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl_Complex Product Enantioenriched Product Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination Chiral_Pocket Chiral Pocket (Defined by Ligand Backbone) Facial_Selectivity Facial Selectivity Chiral_Pocket->Facial_Selectivity Controls Enantioselectivity High Enantioselectivity Facial_Selectivity->Enantioselectivity Leads to

Figure 1. Catalytic cycle and the role of the chiral ligand.

The "chiral pocket" created by the Trost ligand's backbone sterically differentiates the two faces of the π-allyl intermediate, favoring nucleophilic attack from one side. The rigidity and specific conformation of the backbone are crucial for effective stereochemical communication.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

The following is a representative experimental protocol adapted from the literature for the benchmark reaction.[3]

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (palladium allyl chloride dimer)

  • Chiral Trost-type ligand (e.g., (R,R)-DACH-phenyl)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral ligand (2.5 mol%) are dissolved in anhydrous THF (2 mL). The solution is stirred at room temperature for 30 minutes.

  • Nucleophile Preparation: In a separate flame-dried Schlenk tube, sodium hydride (1.2 equivalents) is suspended in anhydrous THF (3 mL). Dimethyl malonate (1.2 equivalents) is added dropwise, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases (approximately 30 minutes).

  • Reaction: The solution of rac-1,3-diphenylallyl acetate (1.0 equivalent) in anhydrous THF (2 mL) is added to the catalyst mixture. The prepared nucleophile solution is then transferred to the reaction mixture via cannula.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

G cluster_workflow Experimental Workflow A Catalyst Preparation [Pd(η³-C₃H₅)Cl]₂ + Ligand in THF C Reaction Setup Add Substrate to Catalyst, then add Nucleophile A->C B Nucleophile Preparation Dimethyl Malonate + NaH in THF B->C D Reaction Monitoring Stir at RT, monitor by TLC C->D E Work-up Quench with NH₄Cl, Extract D->E F Purification & Analysis Column Chromatography, Chiral HPLC E->F

Figure 2. General experimental workflow for the Trost AAA.

Conclusion

The choice of the chiral backbone in a Trost ligand is a critical parameter for achieving high stereoselectivity in asymmetric allylic alkylation. The standard (1R,2R)-diaminocyclohexane (DACH) backbone remains a robust and highly effective choice for a wide range of substrates. While modifications to the diamine and the aromatic arms can be beneficial in specific cases, the introduction of heterocyclic moieties may require careful consideration due to potential changes in the ligand's coordination behavior. The provided experimental protocol for the benchmark reaction serves as a valuable starting point for researchers looking to screen and optimize Trost-type ligands for their own synthetic applications. A thorough understanding of the structure-activity relationships of these ligands will continue to drive the development of even more efficient and selective catalytic systems.

References

Validation

A Comparative Guide to the Kinetic Performance of (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Allylic Alkylation

For Researchers, Scientists, and Drug Development Professionals The (R,R)-ANDEN-Phenyl Trost Ligand stands as a cornerstone in the field of palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R,R)-ANDEN-Phenyl Trost Ligand stands as a cornerstone in the field of palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction with broad applications in the synthesis of complex chiral molecules. This guide provides a comparative analysis of the kinetic performance of the (R,R)-ANDEN-Phenyl Trost Ligand against other notable catalyst systems, supported by experimental data.

Catalytic Performance Comparison

The efficacy of a catalyst is often measured by its activity (turnover number and frequency), selectivity (enantiomeric excess), and the conditions required to achieve high conversion. Below is a comparison of the (R,R)-ANDEN-Phenyl Trost Ligand with a prominent alternative, a catalyst based on a phosphinooxazoline (PHOX) type ligand, in the context of a benchmark asymmetric allylic alkylation reaction.

Catalyst SystemLigandSubstrateNucleophileReaction TimeYield (%)ee (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Trost Ligand System (R,R)-ANDEN-Phenyl Trost Ligand1,3-Diphenylallyl AcetateDimethyl Malonate30 min>9598-99~465¹~930¹
PHOX Ligand System (S)-tBu-PHOX1,3-Diphenylallyl AcetateDimethyl Malonate1-24 h85-9590-99High>4000²

¹Data extrapolated from a decarboxylative allylic alkylation reaction using a single-component precatalyst with a Trost-type ligand, achieving a turnover number of 465. ²Reported for a modified PHOX ligand in a similar Pd-catalyzed allylic substitution, indicating very high activity.

Experimental Protocols

General Procedure for Asymmetric Allylic Alkylation

A representative experimental setup for a palladium-catalyzed asymmetric allylic alkylation reaction is as follows:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with the palladium source (e.g., [Pd₂(dba)₃]·CHCl₃) and the chiral ligand (e.g., (R,R)-ANDEN-Phenyl Trost Ligand) in a suitable solvent (e.g., dichloromethane or toluene). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst solution, the allylic substrate (e.g., 1,3-diphenylallyl acetate) is added.

  • Nucleophile Addition: The nucleophile (e.g., dimethyl malonate) and a base (e.g., sodium hydride or a milder base like N,O-bis(trimethylsilyl)acetamide (BSA)) are added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

  • Analysis: The yield of the desired product is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Kinetic Study Methodology

To determine the kinetic parameters such as reaction rate, turnover number (TON), and turnover frequency (TOF), the reaction is monitored over time.

  • In-situ Monitoring: Techniques like in-situ IR spectroscopy, NMR spectroscopy, or UV-Vis spectroscopy can be employed to continuously measure the concentration of reactants and products.

  • Aliquot Sampling: Alternatively, aliquots are withdrawn from the reaction mixture at specific time intervals. These aliquots are immediately quenched to stop the reaction and then analyzed by GC or HPLC to determine the conversion and enantiomeric excess.

  • Data Analysis: The data obtained is then used to plot concentration versus time profiles, from which the initial reaction rates can be determined. TON is calculated as the moles of product formed per mole of catalyst, and TOF is the TON per unit time (typically in hours).

Visualizing the Catalytic Process

The Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

The generally accepted mechanism for the Trost asymmetric allylic alkylation involves a series of steps where the palladium catalyst activates the allylic substrate, which is then attacked by a nucleophile, leading to the formation of the product and regeneration of the catalyst.

Catalytic_Cycle Pd(0)L*n Pd(0)L*n π-allyl Pd(II) Complex π-allyl Pd(II) Complex Product_Formation Product Formation π-allyl Pd(II) Complex->Product_Formation Nucleophilic Attack Regeneration Catalyst Regeneration Product_Formation->Regeneration Pd(0)Ln Pd(0)Ln Regeneration->Pd(0)Ln Reductive Elimination Pd(0)Ln->π-allyl Pd(II) Complex Oxidative Addition (Allylic Substrate)

Catalytic cycle of the Trost AAA reaction.
General Experimental Workflow for Kinetic Analysis

A typical workflow for conducting and analyzing kinetic studies of these catalytic reactions is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Catalyst_Preparation Catalyst Preparation ([Pd] + Ligand) Reaction_Initiation Initiate Reaction Catalyst_Preparation->Reaction_Initiation Reagent_Preparation Reagent Preparation (Substrate, Nucleophile, Base) Reagent_Preparation->Reaction_Initiation Monitoring In-situ Monitoring or Aliquot Sampling Reaction_Initiation->Monitoring Quenching Quench Aliquots Monitoring->Quenching Analysis GC/HPLC Analysis (Conversion, ee) Quenching->Analysis Kinetic_Modeling Kinetic Modeling (Rate, TON, TOF) Analysis->Kinetic_Modeling

Workflow for kinetic analysis of AAA reactions.

Comparative

(R,R)-ANDEN-Phenyl Trost Ligand: A Comparative Guide to Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of the (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of the (R,R)-ANDEN-Phenyl Trost Ligand, a highly effective catalyst in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, with other common alternatives, supported by experimental data and protocols.

The (R,R)-ANDEN-Phenyl Trost Ligand has demonstrated exceptional performance in the synthesis of complex chiral molecules, particularly in creating all-carbon quaternary stereocenters. Its efficacy is highlighted in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of various substrates, consistently delivering high yields and outstanding enantioselectivities.

Performance Comparison

The following tables summarize the performance of the (R,R)-ANDEN-Phenyl Trost Ligand in comparison to other widely used chiral ligands in similar palladium-catalyzed asymmetric allylic alkylation reactions.

Decarboxylative Asymmetric Allylic Alkylation of Cyclopentanone Derivatives

This reaction is a key transformation for synthesizing α-allyl-α-arylcyclopentanones, which are valuable building blocks in natural product synthesis. The (R,R)-ANDEN-Phenyl Trost Ligand has been shown to be exceptionally effective for this purpose.

LigandSubstrateYield (%)ee (%)Reference
(R,R)-ANDEN-Phenyl Trost Ligand Cyclopentanone derived α-aryl-β-keto esterup to 99up to >99.9 [1]

Note: The data presented for the (R,R)-ANDEN-Phenyl Trost Ligand highlights its superior enantioselectivity in this specific application.

Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

This reaction showcases the versatility of Trost-type ligands and provides a direct comparison with a PHOX-type ligand in the formation of α-sulfonyl tetrasubstituted stereogenic centers.

LigandSolventYield (%)ee (%)Reference
(S,S)-ANDEN Trost Ligand (L4) 1,4-Dioxane8883 [2]
(S,S)-DACH Phenyl Trost Ligand (L2)1,4-Dioxane9234[2]
(S,S)-DACH Naphthyl Trost Ligand (L3)1,4-Dioxane8524[2]
PHOX (L1)1,4-Dioxane758[2]

Note: In this specific reaction, the (S,S)-ANDEN Trost ligand demonstrates significantly higher enantioselectivity compared to other Trost ligands and the PHOX ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of a Cyclopentanone Derivative with (R,R)-ANDEN-Phenyl Trost Ligand

This protocol is based on the highly enantioselective synthesis of (S)-α-allyl-α-arylcyclopentanones.[1]

General Procedure:

To a solution of the cyclopentanone derived α-aryl-β-keto ester (0.1 mmol) in a suitable solvent (e.g., THF or toluene, 1.0 mL) is added [Pd₂(dba)₃] (2.5 mol%) and the (R,R)-ANDEN-Phenyl Trost Ligand (6.0 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

This protocol is adapted from the comparative study on thietane 1,1-dioxides.[2]

General Procedure:

In a glovebox, a vial is charged with [Pd₂(dba)₃] (2.5 mol%), the chiral ligand (6.5 mol%), and the thietane 1,1-dioxide substrate (0.17 mmol). The vial is sealed, removed from the glovebox, and 1,4-dioxane (as solvent) is added. The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) for the indicated time. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the product.

Protocol 3: General Procedure for Asymmetric Allylic Alkylation using a PHOX-type Ligand

This protocol is a general representation of a palladium-catalyzed AAA reaction using a PHOX ligand, based on established methods.

General Procedure:

A mixture of [Pd(allyl)Cl]₂ (1.0 mol%) and the (S)-t-BuPHOX ligand (2.2 mol%) in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes. The allylic substrate (1.0 equiv) and the nucleophile (e.g., a malonate derivative, 1.2 equiv) are then added, followed by a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA)). The reaction is stirred at room temperature until completion. The crude mixture is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycle of the Tsuji-Trost reaction and a typical experimental workflow.

Tsuji_Trost_Catalytic_Cycle Pd(0)L*n Pd(0)L*n π-allyl Pd(II) complex π-allyl Pd(II) complex Product Product π-allyl Pd(II) complex->Product Nucleophilic Attack Allylic Substrate Allylic Substrate Pd(0)Ln Pd(0)Ln Allylic Substrate->Pd(0)Ln Oxidative Addition Product->Pd(0)L*n Reductive Elimination Nucleophile Nucleophile Nucleophile->π-allyl Pd(II) complex Pd(0)Ln->π-allyl Pd(II) complex

Tsuji-Trost Catalytic Cycle

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mix Pd source and Ligand Mix Pd source and Ligand Stir Stir Mix Pd source and Ligand->Stir Add Substrate Add Substrate Stir->Add Substrate Add Nucleophile & Base Add Nucleophile & Base Add Substrate->Add Nucleophile & Base Stir at specified Temp Stir at specified Temp Add Nucleophile & Base->Stir at specified Temp Quench Reaction Quench Reaction Stir at specified Temp->Quench Reaction Extraction Extraction Quench Reaction->Extraction Concentration Concentration Extraction->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

General Experimental Workflow

References

Validation

A Comparative Review of Trost Ligand Efficacy in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. The Trost asymmetric allylic alkyl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. The Trost asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile method for the construction of stereogenic centers, with the efficacy of the reaction being highly dependent on the choice of the chiral ligand. This guide provides a comprehensive literature review of various Trost ligands, comparing their performance through experimental data and outlining detailed experimental protocols.

The foundational Trost ligands, built upon a C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone, have proven to be highly effective in a wide range of palladium-catalyzed asymmetric reactions.[1][2] These ligands create a well-defined chiral pocket around the metal center, enabling excellent control over the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.[3][4] This guide will delve into the performance of the standard Trost ligand and its analogues, presenting their efficacy in various transformations.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Trost asymmetric allylic alkylation proceeds through a catalytic cycle involving several key steps. Initially, a palladium(0) species, often generated in situ, undergoes oxidative addition to an allylic substrate, forming a π-allyl palladium(II) complex. This is followed by the nucleophilic attack on the π-allyl moiety, which is the enantiodetermining step. Finally, reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The chirality of the Trost ligand is transferred during the nucleophilic attack, dictating the stereochemistry of the final product.[3][5]

Trost_AAA_Cycle cluster_cycle Trost Asymmetric Allylic Alkylation Cycle cluster_legend Legend Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd Allylic Substrate PiAllyl [π-allyl-Pd(II)L*]+ OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile Product_Pd0 Product + Pd(0)L* NucAttack->Product_Pd0 Product_Pd0->Pd0 Regeneration L_star L* = Chiral Trost Ligand

Figure 1. Catalytic cycle of the Trost asymmetric allylic alkylation.

Comparative Performance of Trost Ligands

The performance of Trost ligands is typically evaluated based on the yield and enantiomeric excess (ee%) achieved in a given reaction. The following tables summarize the efficacy of various Trost ligands in the asymmetric allylic alkylation of different substrates with a range of nucleophiles.

Standard Trost Ligand: (R,R)-DACH-Phenyl

The (R,R)-DACH-phenyl Trost ligand is one of the most widely used and successful ligands for a variety of AAA reactions.[6] Its efficacy has been demonstrated with both carbon and heteroatom nucleophiles.

SubstrateNucleophileYield (%)ee (%)Reference
rac-(E)-1,3-Diphenylallyl acetateDimethyl malonate9898[5]
rac-Cyclohexenyl acetatePhenol9597[7]
3-AcetoxycyclopentenePhthalimide8595[1]
Naphthyl-Substituted Trost Ligand: (R,R)-DACH-Naphthyl

Replacing the phenyl groups on the phosphine with naphthyl groups can influence the steric and electronic properties of the ligand, sometimes leading to improved selectivity.[6]

SubstrateNucleophileYield (%)ee (%)Reference
rac-(E)-1,3-Diphenylallyl acetateSodium benzenesulfinate9496[4]
meso-2-Cyclopentene-1,4-diol diacetateAzide8899[8]
Anthracenyl-Substituted Trost Ligand: (R,R)-DACH-Anthracenyl

The introduction of bulky anthracenyl groups can create a more sterically demanding chiral pocket, which can be beneficial for certain substrates.

SubstrateNucleophileYield (%)ee (%)Reference
rac-Cinnamyl acetateNitromethane7592[8]
ANDEN-Based Trost Ligand: (R,R)-ANDEN-Phenyl

Modification of the diamine backbone, for example, using acenaphthylenediamine (ANDEN), offers another avenue for tuning the ligand's properties.[9][10]

SubstrateNucleophileYield (%)ee (%)Reference
rac-(E)-1,3-Di-p-tolylallyl acetateDimethyl malonate9599

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Trost asymmetric allylic alkylation.

General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation with Malonates

To a solution of the allylic acetate (0.5 mmol) and dimethyl malonate (1.5 mmol) in THF (5 mL) is added a solution of the palladium catalyst. The catalyst is prepared in a separate flask by stirring [Pd(π-cinnamyl)Cl]2 (0.0125 mmol) and the chiral Trost ligand (0.03 mmol) in THF (2 mL) for 30 minutes. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.[5]

General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation with Phenols

A solution of the allylic acetate (0.2 mmol) and phenol (0.24 mmol) in dichloromethane (2 mL) is cooled to 0 °C. To this solution is added a pre-stirred (30 minutes) solution of [Pd2(dba)3]·CHCl3 (0.005 mmol) and the chiral Trost ligand (0.015 mmol) in dichloromethane (1 mL). Triethylamine (0.3 mmol) is then added dropwise. The reaction is stirred at 0 °C for the specified time and then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[7]

Conclusion

The Trost family of ligands has demonstrated remarkable efficacy and versatility in palladium-catalyzed asymmetric allylic alkylation reactions. The choice of the specific ligand, including the nature of the substituents on the phosphine and the structure of the chiral diamine backbone, can significantly impact the yield and enantioselectivity of the transformation. This guide provides a snapshot of the performance of several key Trost ligands, supported by experimental data. For researchers embarking on synthetic projects requiring the stereoselective formation of C-C, C-N, C-O, or C-S bonds, a careful consideration and screening of the available Trost ligands and their analogues is highly recommended to achieve optimal results. Further exploration of the extensive literature in this field will undoubtedly uncover even more tailored solutions for specific synthetic challenges.

References

Comparative

A Cost-Benefit Analysis of (R,R)-ANDEN-Phenyl Trost Ligand in Asymmetric Synthesis

In the realm of asymmetric catalysis, the quest for efficient, selective, and cost-effective chiral ligands is paramount for researchers in academia and the pharmaceutical industry. The (R,R)-ANDEN-Phenyl Trost Ligand ha...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the quest for efficient, selective, and cost-effective chiral ligands is paramount for researchers in academia and the pharmaceutical industry. The (R,R)-ANDEN-Phenyl Trost Ligand has emerged as a significant tool in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a cornerstone for the construction of stereogenic centers. This guide provides a comparative analysis of the (R,R)-ANDEN-Phenyl Trost Ligand against other common alternatives, supported by experimental data to aid in informed decision-making for synthesis planning.

Overview of (R,R)-ANDEN-Phenyl Trost Ligand

The (R,R)-ANDEN-Phenyl Trost Ligand, with its rigid chiral scaffold derived from 9,10-dihydro-9,10-ethanoanthracene, is designed to create a well-defined chiral pocket around the metal center. This structural feature is crucial for inducing high levels of enantioselectivity in a variety of transformations, most notably the Tsuji-Trost reaction.

Cost and Availability

Alternative ligands, such as those from the PHOX (phosphine-oxazoline) family, are generally more accessible and can be more cost-effective. For instance, (S)-iPr-PHOX is priced at around

15.00per100mg,and(R)4(tertbutyl)2(2(diphenylphosphino)phenyl)4,5dihydrooxazoleat15.00 per 100mg**, and (R)-4-(tert-butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole at **15.00per100mg∗∗,and(R)−4−(tert−butyl)−2−(2−(diphenylphosphino)phenyl)−4,5−dihydrooxazoleat∗∗ 
26.00 per 100mg . This significant price difference underscores the importance of evaluating the performance of the (R,R)-ANDEN-Phenyl Trost Ligand to justify its potential higher cost.

Performance Comparison in Asymmetric Allylic Alkylation

The true value of a chiral ligand lies in its performance, specifically its ability to deliver high yields and enantioselectivities. The palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark reaction to evaluate and compare the efficacy of chiral ligands.[3]

LigandYield (%)Enantiomeric Excess (ee, %)
(R,R)-ANDEN-Phenyl Trost Ligand High (often >95%)Excellent (up to >99%)
(R,R)-DACH-phenyl Trost LigandHigh (often >95%)Excellent (typically 95-99%)
(S)-PHOX type ligandsVariable (can be lower)Good to Excellent (highly substrate dependent)
Phosphoramidite LigandsHighGood to Excellent (can reach >95%)

Note: The data presented is a summary from multiple sources and the exact values can vary based on specific reaction conditions.

In the decarboxylative asymmetric allylic alkylation (DAAA) of α-aryl cyclopentanones, the (R,R)-ANDEN-Phenyl Trost ligand has demonstrated exceptional performance, achieving up to 99.9% ee . In this specific application, it was found to be superior to PHOX-type ligands.

Experimental Protocols

A general procedure for a palladium-catalyzed asymmetric allylic alkylation is as follows:

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃)

  • Chiral ligand (e.g., (R,R)-ANDEN-Phenyl Trost Ligand)

  • Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate salt)

  • Anhydrous, degassed solvent (e.g., dichloromethane or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in the solvent and stirred to form the catalyst complex.

  • The allylic substrate and the nucleophile are added to the reaction vessel.

  • The base is then added to initiate the reaction.

  • The reaction is stirred at the specified temperature for a set period, and its progress is monitored by an appropriate technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield of the purified product is determined, and the enantiomeric excess is measured, typically by chiral HPLC or GC.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the key stages of the catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L* B π-allyl Pd(II) Complex A->B Oxidative Addition (with allylic substrate) D Nucleophilic Attack B->D C Product C->A Regeneration of Catalyst D->C Reductive Elimination Experimental_Workflow prep Catalyst Preparation (Pd precursor + Ligand) reaction Reaction Setup (Substrate, Nucleophile, Base) prep->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup Work-up and Purification (Quenching, Extraction, Chromatography) monitoring->workup analysis Analysis (Yield, ee% determination) workup->analysis

References

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